molecular formula C8H8N2O4 B044053 5-Hydrazinylbenzene-1,3-dicarboxylic acid CAS No. 121385-69-1

5-Hydrazinylbenzene-1,3-dicarboxylic acid

Cat. No.: B044053
CAS No.: 121385-69-1
M. Wt: 196.16 g/mol
InChI Key: RPVVTFIXGGRKET-UHFFFAOYSA-N
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Description

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a multifunctional organic compound that serves as a valuable building block in advanced chemical research and development. Its structure incorporates a rigid isophthalic acid backbone, furnishing two carboxylic acid groups ideal for coordination and polymer formation, and a reactive hydrazine group that acts as a potent nucleophile and synthetic handle. Primary Research Applications: Supramolecular Chemistry and MOFs: The compound is an excellent organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. The divergent carboxylic acid groups readily coordinate with metal ions to form porous, crystalline networks, while the hydrazine group at the 5-position allows for post-synthetic modification to fine-tune the material's properties for gas storage, separation, and catalysis. Heterocyclic Compound Synthesis: The hydrazine functional group is a key precursor for synthesizing nitrogen-containing heterocycles, such as pyrazoles and pyridazines. These scaffolds are of significant interest in medicinal chemistry and materials science. The compound can undergo condensation reactions with various carbonyls, enabling the creation of diverse chemical libraries. Functional Dye and Pigment Development: This chemical serves as a key intermediate in the synthesis of cyanine dyes and other functional chromophores. The ability to link the aromatic core to other conjugated systems via the hydrazine group makes it useful for developing new dyes with specific optical properties. Handling and Usage: This product is intended for research purposes by professional laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydrazinylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVTFIXGGRKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378238
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121385-69-1
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 5-hydrazinylbenzene-1,3-dicarboxylic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The synthesis is presented as a two-step process commencing from 5-nitroisophthalic acid. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to ensure reproducibility and clarity for researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 5-nitroisophthalic acid. The initial step involves the reduction of the nitro group to an amino group, yielding 5-aminoisophthalic acid. The subsequent step is a diazotization of the amino group, followed by a reduction of the resulting diazonium salt to the desired hydrazinyl moiety.

Synthesis_Overview Start 5-Nitroisophthalic Acid Step1_Product 5-Aminoisophthalic Acid Start->Step1_Product Step 1: Reduction Final_Product This compound Step1_Product->Final_Product Step 2: Diazotization & Reduction

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Aminoisophthalic Acid

This procedure details the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid using hydrazine hydrate as the reducing agent and Raney nickel as the catalyst.

Experimental Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Charge 5-nitroisophthalic acid, NaOH, and water to reactor B Stir until clear solution A->B C Add Raney Nickel B->C D Heat to 30-35 °C C->D E Add 80% Hydrazine Hydrate dropwise over 30 min D->E F Stir for 30 min E->F G Filter the reaction mixture F->G H Adjust filtrate pH to 3.5-4.0 with acetic acid G->H I Collect precipitate by filtration H->I J Dry the solid I->J Final_Product Final_Product J->Final_Product 5-Aminoisophthalic Acid

Caption: Workflow for the synthesis of 5-aminoisophthalic acid.

Methodology:

  • To a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 2 L of water, 160.0 g (4.0 mol) of sodium hydroxide, and 211.1 g (1.0 mol) of 5-nitroisophthalic acid.

  • Stir the mixture for 1 hour until a clear solution is obtained.

  • Add 10 g of Raney nickel to the solution.

  • Slowly heat the mixture to a temperature between 30-35 °C.

  • At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Filter the reaction mixture to remove the catalyst.

  • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.

  • Collect the solid by filtration and dry to obtain 5-aminoisophthalic acid.

Quantitative Data:

ParameterValueReference
Yield95%[1]
Purity99.7%[1]
AppearanceWhite solid[1]
Step 2: Synthesis of this compound

This protocol describes the conversion of 5-aminoisophthalic acid to the target compound via a two-step, one-pot diazotization and reduction sequence. This method is based on established procedures for the synthesis of substituted phenylhydrazines from anilines[1][2].

Experimental Workflow:

Step2_Workflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_isolation Isolation A Suspend 5-aminoisophthalic acid in HCl (aq) B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min at 0-5 °C C->D G Add diazonium salt suspension to SnCl2 solution D->G E Prepare a solution of SnCl2 in concentrated HCl F Cool SnCl2 solution to 0-5 °C E->F F->G H Stir and allow to warm to room temp. G->H I Collect the precipitate by filtration H->I J Wash with cold water I->J K Dry under vacuum J->K Final_Product Final_Product K->Final_Product This compound

References

An In-depth Technical Guide to 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in utilizing this versatile chemical intermediate.

Molecular Structure and Chemical Identity

This compound, also known as 5-hydrazinoisophthalic acid, is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydrazinyl group at position 5. This trifunctional nature makes it a valuable building block in organic synthesis.

The molecular structure of this compound is presented below:

C1 C C2 C C1->C2 C6 C C1->C6 C1_COOH_C C C1->C1_COOH_C C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C3_COOH_C C C3->C3_COOH_C C5 C C4->C5 H4 H C4->H4 C5->C6 C5_NHNH2_N1 NH C5->C5_NHNH2_N1 H6 H C6->H6 C1_COOH_O1 O C1_COOH_C->C1_COOH_O1 C1_COOH_O2 OH C1_COOH_C->C1_COOH_O2 C3_COOH_O1 O C3_COOH_C->C3_COOH_O1 C3_COOH_O2 OH C3_COOH_C->C3_COOH_O2 C5_NHNH2_N2 NH₂ C5_NHNH2_N1->C5_NHNH2_N2

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈N₂O₄[PubChem][1]
Molecular Weight 196.16 g/mol [PubChem][1]
CAS Number 121385-69-1[Molbase][2]
Synonyms 5-hydrazinoisophthalic acid[Benchchem][3]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, based on established chemical principles for the synthesis of similar compounds, a representative synthetic route can be proposed. The most plausible method involves the nucleophilic aromatic substitution of a halogenated precursor, such as 5-chloroisophthalic acid, with hydrazine hydrate.[3]

Disclaimer: The following protocol is a representative, hypothetical procedure based on general synthetic methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

R_C1 C R_C2 C R_C1->R_C2 R_C6 C R_C1->R_C6 R_C1_COOH COOH R_C1->R_C1_COOH R_C3 C R_C2->R_C3 R_H2 H R_C2->R_H2 R_C4 C R_C3->R_C4 R_C3_COOH COOH R_C3->R_C3_COOH R_C5 C R_C4->R_C5 R_H4 H R_C4->R_H4 R_C5->R_C6 R_C5_Cl Cl R_C5->R_C5_Cl R_H6 H R_C6->R_H6 plus + hydrazine NH₂NH₂·H₂O arrow arrow_label Ethanol, Reflux P_C1 C P_C2 C P_C1->P_C2 P_C6 C P_C1->P_C6 P_C1_COOH COOH P_C1->P_C1_COOH P_C3 C P_C2->P_C3 P_H2 H P_C2->P_H2 P_C4 C P_C3->P_C4 P_C3_COOH COOH P_C3->P_C3_COOH P_C5 C P_C4->P_C5 P_H4 H P_C4->P_H4 P_C5->P_C6 P_C5_NHNH2 NHNH₂ P_C5->P_C5_NHNH2 P_H6 H P_C6->P_H6

Caption: Proposed synthesis of this compound.

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate (64-80% solution)

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation of the Free Base (Optional): The solid product can be collected by vacuum filtration and washed with cold ethanol.

  • Formation of the Hydrochloride Salt: For the preparation of the more stable hydrochloride salt, the reaction mixture (or the isolated free base redissolved in ethanol) is acidified with concentrated hydrochloric acid until the pH is acidic.

  • Crystallization and Purification: The resulting precipitate (the hydrochloride salt) is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to yield this compound hydrochloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

A Dissolve 5-chloroisophthalic acid in ethanol B Add excess hydrazine hydrate A->B C Reflux for several hours B->C D Cool to room temperature C->D E Acidify with HCl D->E F Collect precipitate by vacuum filtration E->F G Wash with cold ethanol F->G H Recrystallize for purification G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of this compound.

Molecular Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted spectroscopic characteristics based on the known molecular structure. These predictions can guide the analysis of experimentally obtained data.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Broad Singlet2HCarboxylic acid protons (-COOH)
~8.0 - 7.5Multiplet3HAromatic protons
~9.0 - 8.0Broad Singlet1H-NH- proton of the hydrazinyl group
~4.5 - 4.0Broad Singlet2H-NH₂ protons of the hydrazinyl group

¹³C NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~168 - 165Carboxylic acid carbons (-COOH)
~150 - 148Aromatic carbon attached to the hydrazinyl group
~135 - 130Aromatic carbons attached to the carboxylic acid groups
~120 - 110Other aromatic carbons

FT-IR Spectroscopy (as KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching of the hydrazinyl group
3300 - 2500Strong, BroadO-H stretching of the carboxylic acid
~3100 - 3000WeakAromatic C-H stretching
~1710 - 1680StrongC=O stretching of the carboxylic acid
~1620 - 1580MediumN-H bending and aromatic C=C stretching
~1300 - 1200StrongC-O stretching and O-H bending

Mass Spectrometry (Electron Ionization - EI)

m/z ValueInterpretation
196Molecular ion [M]⁺
179Loss of NH₃
151Loss of COOH
106Loss of both COOH groups

Applications and Logical Relationships

This compound is a trifunctional molecule, making it a versatile building block for the synthesis of more complex structures. Its carboxylic acid groups can participate in esterification and amidation reactions, while the hydrazinyl group is a potent nucleophile and can be used to form hydrazones and various heterocyclic systems.

The following diagram illustrates the potential synthetic utility of this compound as a precursor to various classes of molecules.

cluster_0 Reactions of Carboxylic Acid Groups cluster_1 Reactions of Hydrazinyl Group cluster_2 Coordination Chemistry A This compound B Polyesters / Polyamides A->B Polycondensation C Ester Derivatives A->C Esterification D Amide Derivatives A->D Amidation E Hydrazone Derivatives (with Aldehydes/Ketones) A->E Condensation F Pyrazole Derivatives (with 1,3-Dicarbonyls) A->F Cyclocondensation G Pyridazine Derivatives A->G Cyclization H Metal-Organic Frameworks (MOFs) A->H Self-assembly with metal ions

Caption: Synthetic potential of this compound.

Due to the presence of both carboxylic acid and hydrazinyl functionalities, this molecule is a prime candidate for the synthesis of:

  • Polymers: The dicarboxylic acid moiety allows for its use as a monomer in the production of polyesters and polyamides.

  • Pharmaceutical Scaffolds: The hydrazinyl group is a key component in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry. The formation of hydrazones is also a widely used strategy in drug design.

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it can act as an organic linker to coordinate with metal ions, forming porous MOFs. The hydrazinyl group can introduce additional functionality into the pores of these materials.[3]

Given the wide range of biological activities associated with hydrazide-hydrazone derivatives, this compound represents a promising starting material for the development of novel therapeutic agents.[4]

Safety and Handling

References

Technical Guide: 5-Hydrazinoisophthalic Acid (CAS 121385-69-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinoisophthalic acid, also known as 5-hydrazino-1,3-benzenedicarboxylic acid, is a trifunctional organic compound with the CAS number 121385-69-1. Its structure, featuring two carboxylic acid groups and a reactive hydrazine moiety on a benzene ring, makes it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a chemical intermediate in the development of more complex molecules. While direct biological activity and specific signaling pathways for this compound are not extensively documented in publicly available research, this guide will touch upon the known biological activities of related chemical classes to provide a contextual framework for future research.

Chemical and Physical Properties

The fundamental properties of 5-Hydrazinoisophthalic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Synonyms 5-hydrazino-1,3-benzenedicarboxylic acid[1]
Form Typically used as a hydrochloride salt for enhanced stability and solubility.

Synthesis

The synthesis of 5-Hydrazinoisophthalic acid can be achieved through various established reaction pathways. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthetic Approach

A common method for synthesizing 5-Hydrazinoisophthalic acid involves the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative. The hydrazine group is introduced by reacting the precursor with hydrazine hydrate. The resulting product is often converted to its hydrochloride salt to improve stability.

Below is a generalized workflow for a typical synthesis:

G start Start: 5-Halogenated Isophthalic Acid step1 React with Hydrazine Hydrate in a suitable solvent (e.g., ethanol) start->step1 step2 Nucleophilic Aromatic Substitution step1->step2 step3 Neutralization with Hydrochloric Acid step2->step3 product Product: 5-Hydrazinoisophthalic Acid Hydrochloride step3->product

Caption: Generalized workflow for the synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride.

Applications as a Chemical Intermediate

The primary utility of 5-Hydrazinoisophthalic acid lies in its role as a versatile precursor for the synthesis of a variety of complex molecules. Its trifunctional nature allows for diverse chemical modifications.

Synthesis of Heterocyclic Compounds

The hydrazine moiety is a key functional group for the construction of nitrogen-containing heterocycles, such as pyrazoles and pyridazines. These heterocyclic cores are prevalent in many biologically active compounds. The general reaction involves the condensation of the hydrazine group with a suitable diketone or a related precursor.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The two carboxylic acid groups can coordinate with metal ions to form extended network structures known as metal-organic frameworks (MOFs) or coordination polymers. These materials have high porosity and surface area, making them promising candidates for applications in gas storage, catalysis, and drug delivery. 5-Hydrazinoisophthalic acid serves as an organic linker in the self-assembly of these frameworks.

Experimental Protocols

While specific, detailed experimental protocols for reactions involving 5-Hydrazinoisophthalic acid are not widely published, the following are representative methodologies for the types of reactions it is used in.

Representative Protocol for Heterocycle Synthesis (Pyrazole Formation)
  • Dissolution: Dissolve 5-Hydrazinoisophthalic acid hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reagents: Add a 1,3-dicarbonyl compound to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Representative Protocol for MOF Synthesis
  • Preparation of Solutions: Prepare a solution of 5-Hydrazinoisophthalic acid and a solution of a metal salt (e.g., zinc acetate, copper nitrate) in a suitable solvent system (e.g., dimethylformamide/ethanol).

  • Mixing: Combine the two solutions in a reaction vessel.

  • Solvothermal Synthesis: Seal the vessel and heat it in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to days.

  • Isolation: After cooling to room temperature, crystals of the MOF can be isolated by filtration.

  • Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The MOF may then be activated by heating under vacuum to remove solvent molecules from the pores.

Biological Activity Context

There is a significant lack of direct research into the biological activity of 5-Hydrazinoisophthalic acid. However, the broader classes of compounds to which it belongs or for which it is a precursor have known biological relevance.

  • Hydrazine Derivatives: Many compounds containing a hydrazine or hydrazone moiety exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

  • Isophthalic Acid Derivatives: Various derivatives of isophthalic acid have been investigated for their potential as therapeutic agents and as components of biocompatible polymers.

It is important to emphasize that these are general observations for related classes of compounds, and any potential biological activity of 5-Hydrazinoisophthalic acid or its direct derivatives would require specific investigation.

Signaling Pathways

Due to the absence of research on the specific biological effects of 5-Hydrazinoisophthalic acid, there is no information available regarding its interaction with any signaling pathways. Research into the biological activity of novel compounds synthesized from this precursor would be necessary to elucidate any such mechanisms.

Conclusion

5-Hydrazinoisophthalic acid (CAS 121385-69-1) is a valuable and versatile chemical intermediate. Its trifunctional nature makes it a key building block in the synthesis of complex heterocyclic systems and advanced materials like MOFs. While its direct biological properties have not been extensively studied, its utility in constructing novel molecules suggests a potential for indirect contributions to drug discovery and development. Further research is needed to explore the biological activities of compounds derived from this versatile precursor.

References

An In-depth Technical Guide to the Synthesis of 5-Hydrazinoisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydrazinoisophthalic acid, a valuable building block in medicinal chemistry and materials science. The primary synthesis route involves a nucleophilic aromatic substitution reaction. This document details the reaction pathway, provides an experimental protocol, and presents relevant data in a structured format.

Introduction

5-Hydrazinoisophthalic acid is a trifunctional molecule featuring two carboxylic acid groups and a hydrazine moiety attached to a benzene ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, including novel heterocyclic systems and coordination polymers. The reactive hydrazine group is particularly useful for condensation reactions, enabling the construction of larger molecular architectures.

Core Synthesis Pathway

The most common and established method for synthesizing 5-hydrazinoisophthalic acid is through the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative. The primary route utilizes 5-chloroisophthalic acid as the starting material and hydrazine hydrate as the nucleophile. The reaction proceeds by the displacement of the chlorine atom on the aromatic ring by the hydrazine group. The final product is typically isolated as a hydrochloride salt after neutralization.

The overall reaction can be depicted as follows:

Synthesis_Pathway 5-Chloroisophthalic Acid 5-Chloroisophthalic Acid Reaction Nucleophilic Aromatic Substitution 5-Chloroisophthalic Acid->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Intermediate 5-Hydrazinoisophthalic Acid (in situ) Reaction->Intermediate Neutralization Neutralization Intermediate->Neutralization Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Neutralization 5-Hydrazinoisophthalic Acid Hydrochloride 5-Hydrazinoisophthalic Acid Hydrochloride Neutralization->5-Hydrazinoisophthalic Acid Hydrochloride

Figure 1: Synthesis pathway of 5-hydrazinoisophthalic acid hydrochloride.

Experimental Protocol

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water (distilled or deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in a suitable solvent. While a specific solvent for this reaction is not documented in the available literature, a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent could be suitable.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

  • Neutralization and Precipitation: The residue is then dissolved in water, and the solution is carefully acidified with concentrated hydrochloric acid to a pH of approximately 3-3.5.[1] This neutralization step protonates the hydrazine group, leading to the precipitation of 5-hydrazinoisophthalic acid hydrochloride.

  • Purification: The crude product is collected by filtration and washed with cold water to remove any remaining acid and inorganic salts.[1] Further purification can be achieved by recrystallization from a mixture of ethanol and water.[1]

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Data Presentation

Due to the lack of specific published experimental data, the following table presents hypothetical but expected quantitative data for the synthesis of 5-hydrazinoisophthalic acid. These values are for illustrative purposes and would need to be confirmed experimentally.

ParameterValueNotes
Reactants
5-Chloroisophthalic Acid1.0 eqStarting material
Hydrazine Hydrate>2.0 eqUsed in excess to drive the reaction to completion
Reaction Conditions
SolventDMF or Ethanol/WaterTo be optimized
TemperatureRefluxTo be optimized based on the chosen solvent
Reaction Time2-6 hoursTo be determined by reaction monitoring (e.g., TLC)
Product
Product Name5-Hydrazinoisophthalic Acid HCl
Theoretical YieldCalculated based on starting material
Actual Yield70-90% (Expected)Dependent on optimized reaction and purification conditions
Purity>98% (Expected)After recrystallization, to be confirmed by HPLC, NMR, and elemental analysis
Characterization Data
Melting PointTo be determined
¹H NMR (DMSO-d₆)Peaks for aromatic protons, -NH, -NH₂, and -COOH protonsChemical shifts and coupling constants to be determined
¹³C NMR (DMSO-d₆)Peaks for aromatic and carbonyl carbonsChemical shifts to be determined
IR (KBr, cm⁻¹)Bands for N-H, O-H, C=O, C=C stretchesCharacteristic functional group vibrations
Mass Spectrometry (ESI-MS)[M+H]⁺ or [M-H]⁻ ionTo confirm the molecular weight

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Reaction Setup Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Solvent Removal & Dissolution Reaction->Workup Precipitation Acidification & Precipitation Workup->Precipitation Filtration Collect Crude Product Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Purity_Check Purity > 98%? Drying->Purity_Check Purity_Check->Recrystallization No Characterization Spectroscopic Analysis (NMR, IR, MS) Purity_Check->Characterization Yes Final_Product Pure Product Characterization->Final_Product

Figure 2: Logical workflow for the synthesis and analysis of 5-hydrazinoisophthalic acid.

Conclusion

The synthesis of 5-hydrazinoisophthalic acid via nucleophilic aromatic substitution of 5-chloroisophthalic acid with hydrazine hydrate is a theoretically straightforward and viable route. This guide provides a foundational understanding of the synthesis pathway and a representative experimental protocol. For researchers and drug development professionals, optimization of the reaction conditions and thorough characterization of the final product will be crucial for its successful application in further synthetic endeavors.

References

Spectroscopic Profile of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydrazinylbenzene-1,3-dicarboxylic acid (CAS No. 121385-69-1), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in the public domain, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups. It also outlines detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This guide is intended to serve as a valuable resource for researchers working with or planning to synthesize this compound.

Introduction

This compound, also known as 5-hydrazinoisophthalic acid, is an aromatic compound featuring two carboxylic acid groups and a hydrazine substituent. This unique combination of functional groups makes it a versatile building block for the synthesis of novel heterocyclic compounds, coordination polymers, and potential pharmaceutical agents. An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Broad Singlet2HCarboxylic Acid (-COOH)
~8.0 - 8.2Singlet1HAromatic H-4
~7.8 - 8.0Singlet2HAromatic H-2, H-6
~6.0 - 7.0Broad Singlet3HHydrazine (-NHNH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165 - 170Carboxylic Acid Carbonyl (-COOH)
~150 - 155Aromatic C-5 (attached to -NHNH₂)
~130 - 135Aromatic C-1, C-3 (attached to -COOH)
~120 - 125Aromatic C-2, C-6
~115 - 120Aromatic C-4

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
196Molecular Ion [M]⁺
179[M - NH₃]⁺
178[M - H₂O]⁺
151[M - COOH]⁺
134[M - COOH - NH₃]⁺
106[M - 2*COOH]⁺
Table 4: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Medium, BroadN-H Stretching (Hydrazine)
2500-3300Strong, Very BroadO-H Stretching (Carboxylic Acid)
~1700StrongC=O Stretching (Carboxylic Acid)
~1600, ~1450MediumC=C Stretching (Aromatic Ring)
~1200-1300StrongC-O Stretching (Carboxylic Acid)
~800-900MediumAromatic C-H Bending

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl hydrazines from the corresponding halo-aromatic compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 5-Bromoisophthalic acid Reaction Reflux (e.g., 80 °C, 12-24 h) Reactant1->Reaction Reactant2 Hydrazine hydrate Reactant2->Reaction Solvent Ethanol Solvent->Reaction Cooling Cool to room temperature Reaction->Cooling Filtration Vacuum filtration Cooling->Filtration Washing Wash with cold ethanol Filtration->Washing Product 5-Hydrazinylbenzene-1,3- dicarboxylic acid Washing->Product

Figure 1: Proposed synthesis workflow for this compound.

Procedure:

  • To a solution of 5-bromoisophthalic acid (1 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum to yield this compound.

Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Technique: Electron Ionization (EI) Mass Spectrometry is suitable for this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.[1]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the carboxylic acid, hydrazine, and aromatic functional groups.[2][3][4]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in specific signaling pathways. However, based on its structural motifs, it could potentially be explored as:

  • A precursor for enzyme inhibitors: The hydrazine moiety can be reactive towards carbonyl groups present in enzyme active sites.

  • A linker in metal-organic frameworks (MOFs): The dicarboxylic acid functionality allows for coordination with metal ions to form porous materials with applications in catalysis, gas storage, and drug delivery.

The logical relationship for its potential application as a synthetic building block is illustrated in the diagram below.

Logical_Relationship cluster_applications Potential Applications Start 5-Hydrazinylbenzene-1,3- dicarboxylic acid App1 Synthesis of Heterocycles (e.g., Pyrazoles, Triazoles) Start->App1 App2 Linker for Metal-Organic Frameworks (MOFs) Start->App2 App3 Precursor for Bioactive Molecules Start->App3

Figure 2: Potential applications of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data. The included experimental protocols offer a practical framework for researchers to synthesize and characterize this compound. As a versatile chemical intermediate, further investigation into its properties and applications is warranted and is expected to contribute to advancements in medicinal chemistry and materials science.

References

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR Spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Aimed at researchers, scientists, and professionals in the field of drug development, this document offers a comprehensive overview of the expected chemical shifts, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Predicted 13C NMR Spectral Data

In the absence of direct experimental data for this compound, the following 13C NMR chemical shifts have been predicted based on established substituent effects on a benzene ring. The foundational chemical shifts are derived from isophthalic acid, with modifications to account for the electronic influence of the hydrazinyl (-NHNH2) group. The hydrazinyl group is anticipated to exert a significant shielding effect, particularly at the ortho and para positions, leading to upfield shifts, while the carbon atom directly attached to this group (ipso-carbon) is expected to be deshielded.

The structure of this compound possesses a plane of symmetry, resulting in seven unique carbon signals: two for the carboxylic acid groups, and five for the aromatic ring.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1, C3 (Carboxylic Acid)~168The chemical shift of carboxylic acid carbons in aromatic systems typically appears in this downfield region. This is consistent with the experimental data for isophthalic acid.
C5 (ipso-C attached to -NHNH2)~150The hydrazinyl group is a strong electron-donating group, which deshields the ipso-carbon. This prediction is based on the known effects of amino and substituted amino groups on aromatic rings.
C1', C3' (ortho to -NHNH2)~115The strong shielding effect of the hydrazinyl group at the ortho positions will cause a significant upfield shift compared to the corresponding carbons in isophthalic acid.
C2' (para to -NHNH2)~110The para position experiences the most substantial shielding from the electron-donating hydrazinyl group, resulting in a pronounced upfield shift.
C4', C6' (meta to -NHNH2)~130The meta positions are least affected by the resonance effects of the hydrazinyl group, and their chemical shifts are expected to be closer to those observed in unsubstituted isophthalic acid.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of a solid-state 13C NMR spectrum for an organic compound such as this compound.

1. Sample Preparation:

  • The solid sample of this compound should be finely powdered to ensure homogeneity.

  • Approximately 50-100 mg of the powdered sample is packed into a 4 mm or 7 mm zirconia rotor.

  • A Kel-F cap is used to seal the rotor.

2. NMR Spectrometer and Parameters:

  • A solid-state NMR spectrometer operating at a magnetic field strength of 9.4 T or higher is recommended.

  • A Cross-Polarization Magic Angle Spinning (CP-MAS) probe should be utilized.

  • The magic angle should be carefully calibrated using a standard sample like potassium bromide (KBr).

  • Typical spinning speeds for a 4 mm rotor range from 10 to 15 kHz.

3. Data Acquisition:

  • A standard CP-MAS pulse sequence should be employed.

  • The 1H and 13C pulse widths (90° pulses) need to be calibrated.

  • The contact time for cross-polarization should be optimized, typically in the range of 1-5 ms.

  • A sufficient number of scans (e.g., 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio.

  • A recycle delay of 2-5 seconds between scans is generally appropriate, depending on the 1H T1 relaxation times.

  • High-power proton decoupling (such as SPINAL-64 or TPPM) is applied during the acquisition of the 13C signal.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an absorption mode spectrum.

  • Baseline correction may be necessary to remove any distortions.

  • The chemical shifts are referenced externally using a standard such as adamantane (δ = 38.48 and 29.50 ppm) or glycine (carboxyl carbon at δ = 176.5 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the 13C NMR spectrum of this compound.

13C_NMR_Prediction_Workflow cluster_data_gathering Data Gathering cluster_prediction Spectral Prediction cluster_experimental Experimental Verification (Proposed) cluster_analysis Analysis and Final Report start Identify Target Molecule: This compound search_lit Literature Search for Experimental Spectrum start->search_lit search_analog Search for 13C NMR Data of Analogous Compounds (e.g., Isophthalic Acid, Phenylhydrazine) start->search_analog analyze_substituent Analyze Substituent Effects (-NHNH2, -COOH) search_lit->analyze_substituent No direct data found search_analog->analyze_substituent predict_shifts Predict Chemical Shifts for each Carbon analyze_substituent->predict_shifts create_table Tabulate Predicted Data predict_shifts->create_table compare_data Compare Predicted and Experimental Data predict_shifts->compare_data final_report Generate Technical Guide create_table->final_report protocol Define Experimental Protocol (Solid-State 13C NMR) acquire_spectrum Acquire Experimental Spectrum protocol->acquire_spectrum process_spectrum Process and Reference Spectrum acquire_spectrum->process_spectrum process_spectrum->compare_data assign_peaks Assign Peaks in Experimental Spectrum compare_data->assign_peaks assign_peaks->final_report

Figure 1. Workflow for the prediction and analysis of the 13C NMR spectrum.

An In-depth Technical Guide to the FTIR Analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and the logical workflow of the spectroscopic process.

Molecular Structure and Functional Groups

This compound is an aromatic compound characterized by a benzene ring substituted with two carboxylic acid groups and one hydrazinyl group.[1][2] The spatial arrangement of these functional groups dictates the molecule's chemical properties and its interaction with infrared radiation. Understanding the vibrational modes of these groups is crucial for structural elucidation and quality control.

The key functional groups are:

  • Carboxylic Acids (-COOH): These groups exhibit characteristic O-H and C=O stretching vibrations.[3]

  • Hydrazinyl Group (-NHNH2): This group is characterized by N-H stretching and bending vibrations.

  • Aromatic Benzene Ring: The C-H and C=C bonds within the ring have distinct stretching and bending vibrations.

Molecular Structure of this compound cluster_molecule C1 C C2 C C1->C2 C1_COOH_C C C1->C1_COOH_C C3 C C2->C3 C4 C C3->C4 C3_COOH_C C C3->C3_COOH_C C5 C C4->C5 C6 C C5->C6 C5_N1 N C5->C5_N1 C6->C1 C1_COOH_O1 O C1_COOH_C->C1_COOH_O1 = C1_COOH_O2 O C1_COOH_C->C1_COOH_O2 C1_COOH_H H C1_COOH_O2->C1_COOH_H C3_COOH_O1 O C3_COOH_C->C3_COOH_O1 = C3_COOH_O2 O C3_COOH_C->C3_COOH_O2 C3_COOH_H H C3_COOH_O2->C3_COOH_H C5_N2 N C5_N1->C5_N2 C5_H1 H C5_N1->C5_H1 C5_N2_H1 H C5_N2->C5_N2_H1 C5_N2_H2 H C5_N2->C5_N2_H2 l_cooh1 Carboxylic Acid l_cooh2 Carboxylic Acid l_nhnh2 Hydrazinyl

Caption: Molecular structure with key functional groups.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups.[3][4][5][6][7]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3500 - 3300Hydrazinyl (-NHNH₂)N-H StretchMedium
3300 - 2500Carboxylic Acid (-COOH)O-H Stretch (H-bonded)Broad, Strong
3100 - 3000Aromatic RingC-H StretchMedium to Weak
1710 - 1680Carboxylic Acid (-COOH)C=O StretchStrong
1620 - 1580Hydrazinyl (-NHNH₂) / Aromatic RingN-H Bend / C=C StretchMedium
1450 - 1400Aromatic RingC=C StretchMedium
1300 - 1200Carboxylic Acid (-COOH)C-O Stretch / O-H BendMedium
900 - 675Aromatic RingC-H Out-of-plane BendStrong

Experimental Protocol for FTIR Analysis

This section details the methodology for obtaining an FTIR spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample holder for KBr pellets

  • Spatula

  • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool to room temperature in a desiccator before use. The sample should also be thoroughly dried to avoid interference from water bands in the spectrum.

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr powder.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the ground mixture into the collar of the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press. Apply pressure of 7-10 tons for approximately 2-5 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.

3.3. Spectral Acquisition

  • Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's atmosphere (primarily CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be baseline corrected and normalized if necessary using the spectrometer's software.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical steps involved in the FTIR analysis of a solid sample like this compound.

cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain Sample dry Dry Sample & KBr start->dry mix Weigh & Mix Sample with KBr dry->mix grind Grind to Fine Powder mix->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process identify Identify Characteristic Peaks process->identify assign Assign Peaks to Functional Groups identify->assign compare Compare with Reference Spectra assign->compare report Report Findings compare->report

Caption: Workflow of FTIR analysis.

Conclusion

The FTIR analysis of this compound provides a rapid and reliable method for its structural characterization. By identifying the characteristic vibrational frequencies of its carboxylic acid, hydrazinyl, and aromatic functional groups, researchers can confirm the identity and purity of the compound. The experimental protocol and workflow detailed in this guide offer a standardized approach for obtaining high-quality and reproducible FTIR spectra, which is essential for research, development, and quality assurance in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Thermal Stability of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and inferred thermal stability of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. While specific quantitative thermal analysis data such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not extensively available in public literature, this guide synthesizes available safety information, synthesis protocols, and general chemical principles to provide a comprehensive understanding of the compound's thermal characteristics.

Introduction

This compound is a bifunctional organic compound containing both a hydrazine group and two carboxylic acid functionalities. This unique structure makes it a valuable building block in the synthesis of novel heterocyclic compounds and as a linker in the development of coordination polymers and metal-organic frameworks (MOFs). Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in further chemical syntheses, particularly in the context of drug development where controlled reaction conditions are paramount.

Core Concepts of Thermal Stability

The thermal stability of a chemical compound refers to its ability to resist decomposition at elevated temperatures. For this compound, the presence of the energetic hydrazine moiety (-NHNH2) attached to an aromatic ring with electron-withdrawing carboxylic acid groups suggests a predisposition to thermal decomposition. Hydrazine and its derivatives are known for their thermal sensitivity, and their decomposition can be exothermic, releasing significant amounts of energy and potentially toxic gases.

Inferred Thermal Stability and Handling

Based on safety data sheets and synthesis guidelines for the hydrochloride salt of this compound, the compound is considered thermally sensitive. Key indicators of its thermal instability include:

  • Decomposition on Combustion: During a fire, it is stated that irritating and highly toxic gases may be generated through thermal decomposition or combustion[1].

  • Storage Conditions: It is recommended to store the compound in airtight containers under a nitrogen atmosphere at refrigerated temperatures (2–8°C) to prevent decomposition[2]. This indicates that the compound may be unstable even at ambient temperatures over extended periods.

  • Synthesis Temperature Limits: To minimize the formation of dihydrotetrazine byproducts, which can result from hydrazine dimerization, it is advised to maintain reaction temperatures below 70°C during its synthesis[2]. This suggests that decomposition or unwanted side reactions become significant at or above this temperature.

These points strongly suggest that this compound is a thermally labile compound that requires careful temperature control during handling and use.

Quantitative Thermal Analysis (TGA/DSC)

ParameterAnalytical TechniqueExpected Information
Onset of Decomposition TGAThe temperature at which the compound begins to lose mass due to the release of volatile decomposition products (e.g., N₂, H₂O, CO₂).
Mass Loss Steps TGAThe number and temperature ranges of distinct mass loss events, which can correspond to the sequential decomposition of the hydrazine and carboxylic acid functional groups.
Residue at End of Run TGAThe percentage of non-volatile residue remaining at the maximum temperature of the experiment, which can provide information about the formation of char or other stable products.
Melting Point DSCThe temperature at which the solid compound transitions to a liquid. This may be accompanied or preceded by decomposition.
Decomposition Enthalpy DSCThe heat released (exothermic) or absorbed (endothermic) during the decomposition process. For hydrazine derivatives, this is typically a strong exothermic event.
Glass Transition DSCIf the compound forms an amorphous solid upon cooling from a melt, the temperature at which it transitions from a rigid to a more flexible state.

Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound, the following general protocols for TGA and DSC are recommended. Caution: Due to the potential for energetic decomposition, it is crucial to use small sample sizes and appropriate safety precautions, including a protective blast shield.

5.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 1-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

5.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh approximately 1-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • An initial heating ramp to a temperature below the expected decomposition to observe any phase transitions (e.g., melting).

      • A controlled heating ramp (e.g., 10°C/min) through the decomposition region.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) events and calculate the associated enthalpy changes.

Visualizations

6.1. Logical Workflow for Assessing Thermal Stability

Logical Flow for Thermal Stability Assessment cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Application & Safety A Literature Review & Safety Data C Hypothesize Thermal Lability A->C B Identify Functional Groups (Hydrazine, Carboxylic Acids) B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) C->E F Determine Decomposition Temperature & Mass Loss D->F G Determine Enthalpy of Decomposition E->G H Establish Safe Handling & Storage Conditions F->H G->H I Define Temperature Limits for Synthesis H->I J Inform Drug Development Process I->J

Caption: Logical workflow for assessing the thermal stability of a compound.

6.2. Experimental Workflow for TGA/DSC Analysis

TGA/DSC Experimental Workflow cluster_tga TGA Procedure cluster_dsc DSC Procedure start Start instrument_prep Instrument Calibration (Temperature & Mass/Enthalpy) start->instrument_prep sample_prep Sample Preparation (1-5 mg in appropriate pan) instrument_prep->sample_prep tga_setup Set TGA Parameters (Inert Atmosphere, Heating Rate) sample_prep->tga_setup dsc_setup Set DSC Parameters (Inert Atmosphere, Heating Rate) sample_prep->dsc_setup tga_run Run TGA Experiment tga_setup->tga_run tga_analysis Analyze Mass Loss vs. Temperature tga_run->tga_analysis data_interpretation Data Interpretation & Reporting tga_analysis->data_interpretation dsc_run Run DSC Experiment dsc_setup->dsc_run dsc_analysis Analyze Heat Flow vs. Temperature dsc_run->dsc_analysis dsc_analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for TGA and DSC analysis.

Conclusion

While quantitative data on the thermal decomposition of this compound is sparse in the public domain, available information strongly indicates that it is a thermally sensitive compound. The presence of the hydrazine functional group is a key contributor to this instability. Researchers and drug development professionals should exercise caution, implementing strict temperature controls during storage, handling, and chemical reactions involving this compound. The provided experimental protocols and workflows offer a foundational approach for laboratories to determine the specific thermal properties of this molecule, ensuring safer and more effective utilization in their research and development endeavors.

References

Solubility Profile of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust qualitative assessment based on the compound's structural features and the known solubility of related molecules. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data in various solvents.

Qualitative Solubility Assessment

This compound possesses both acidic (carboxylic acid) and basic (hydrazinyl) functional groups, as well as an aromatic ring. This amphoteric nature, combined with the potential for strong intermolecular hydrogen bonding, dictates its solubility behavior.

Expected Solubility:

  • Polar Protic Solvents (e.g., Water, Alcohols): The presence of two carboxylic acid groups and a hydrazinyl group suggests that the molecule can engage in extensive hydrogen bonding with protic solvents. Therefore, it is expected to have some solubility in water, likely enhanced at acidic or basic pH due to salt formation. Solubility in alcohols like methanol and ethanol is also anticipated. Aromatic hydrazines are generally poorly soluble in water, but the dicarboxylic acid functionality should increase aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like DMSO and DMF are excellent hydrogen bond acceptors and should be effective in solvating this compound. Acetone may also serve as a suitable solvent for purifying mixtures of dicarboxylic acids.[1][2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the carboxylic acid and hydrazinyl groups, the compound is expected to have very low solubility in nonpolar solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method
Water (pH 7)25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Acetone25Shake-Flask
Hexane25Shake-Flask

Experimental Protocols: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[3][4] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Visualizations

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Syringe Filtration E->F G Dilute Supernatant F->G H Analyze by HPLC/UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Polarity_Solubility_Relationship cluster_compound This compound cluster_solvents Solvent Polarity cluster_solubility Expected Solubility Compound Amphoteric & Polar (Carboxylic Acids + Hydrazinyl Group) PolarProtic Polar Protic (e.g., Water, Methanol) Compound->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic H-Bonding & Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Compound->Nonpolar Weak Interactions HighSol Higher Solubility PolarProtic->HighSol ModSol Moderate to High Solubility PolarAprotic->ModSol LowSol Low Solubility Nonpolar->LowSol

Caption: Expected Solubility Based on Polarity.

References

Purity Analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Given the compound's dual reactive moieties—the aromatic dicarboxylic acid and the hydrazinyl group—a multi-faceted analytical approach is essential for ensuring its quality and suitability for research and drug development applications. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound is a complex organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its purity is critical, as impurities can significantly impact the outcome of subsequent reactions and biological assays. The analytical strategy described herein addresses the quantification of the main component, the identification and quantification of potential organic impurities (such as starting materials or by-products), the determination of residual solvents, and the confirmation of the elemental composition.

Analytical Strategy Overview

A comprehensive purity assessment of this compound involves several orthogonal analytical techniques. The logical workflow for this analysis is depicted below.

G cluster_0 Purity Analysis Workflow A Sample Preparation B HPLC-UV/MS (Assay and Organic Impurities) A->B C NMR Spectroscopy (Identity and Structural Confirmation) A->C D GC-HS (Residual Solvents) A->D E Elemental Analysis (Elemental Composition) A->E F Final Purity Assessment B->F C->F D->F E->F

Caption: Logical workflow for the comprehensive purity analysis of this compound.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying related organic impurities. Due to the polar nature of the dicarboxylic acid and the reactivity of the hydrazine group, a robust method is required.

Assay and Organic Impurities by HPLC-UV/MS

This method is designed to separate the main component from potential impurities arising from the synthesis, such as unreacted starting materials or side-products. A mixed-mode or reverse-phase column is generally suitable for retaining the polar aromatic acid.[1][2] The addition of a mass spectrometer (MS) detector provides valuable information for the identification of unknown impurity peaks.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 0.5 mg/mL.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV/MS Conditions:

    • Column: Mixed-mode (e.g., C18 with anion-exchange) or a polar-embedded C18 column, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be 5% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm or a photodiode array (PDA) detector scanning from 200-400 nm.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

Data Presentation:

ParameterSpecificationTypical Result
Assay (by HPLC area %)≥ 98.0%99.2%
Individual Impurity≤ 0.20%Impurity 1 (RT 5.2 min): 0.15%
Total Impurities≤ 1.0%0.45%
Analysis of Hydrazine and Related Impurities by LC-MS/MS

Free hydrazine is a potential process-related impurity and a genotoxic concern. Its high reactivity and volatility necessitate a specific and sensitive analytical method, often involving derivatization.[3][4][5][6]

Experimental Protocol:

  • Derivatization and Sample Preparation:

    • To 1 mL of a 1 mg/mL solution of the sample in diluent (e.g., water/acetonitrile), add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL p-tolualdehyde in acetonitrile).

    • Vortex and incubate at 60 °C for 30 minutes to form the corresponding hydrazone.[3]

    • Cool to room temperature before injection.

  • LC-MS/MS Conditions:

    • Column: C18 column, 100 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Optimized for the separation of the derivatized hydrazine from other components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with ESI source, operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

Data Presentation:

AnalyteLimit of Quantification (LOQ)SpecificationResult
Hydrazine0.1 ppm≤ 1 ppm< LOQ

Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and detecting impurities that have different proton or carbon environments. For a 1,3,5-trisubstituted benzene ring, a specific splitting pattern is expected in the ¹H NMR spectrum.[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with NaOD).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Standard proton-decoupled acquisition.

Data Presentation:

NucleusExpected Chemical Shifts (ppm) and MultiplicityObserved Chemical Shifts (ppm)
¹H NMRAromatic protons, Carboxylic acid protons, Hydrazine protonsConsistent with proposed structure
¹³C NMRAromatic carbons, Carboxyl carbonsConsistent with proposed structure

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be controlled according to regulatory guidelines such as USP <467>.[9][10] Headspace gas chromatography is the standard technique for this analysis.[11][12][13]

G cluster_1 GC-HS Workflow A Sample Vialing (Sample + Diluent) B Headspace Incubation A->B C Automated Injection (Vapor Phase) B->C D GC Separation C->D E FID Detection D->E F Quantification vs. Standards E->F

Caption: General workflow for residual solvent analysis by Headspace Gas Chromatography.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide).

    • Seal the vial immediately.

  • GC-HS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80-120 °C (optimized based on sample solubility and solvent volatility).

      • Incubation Time: 30 minutes.

    • Gas Chromatograph:

      • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent, 30 m x 0.53 mm, 3.0 µm.

      • Carrier Gas: Helium or Hydrogen.

      • Oven Program: Isothermal at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

      • Detector: Flame Ionization Detector (FID) at 250 °C.

Data Presentation:

SolventSpecification (ppm)Result (ppm)
Methanol≤ 3000150
Ethyl Acetate≤ 5000< 50
Toluene≤ 890Not Detected

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula (C₈H₈N₂O₄). This is a fundamental measure of purity.[14][15][16]

Experimental Protocol:

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[16]

Data Presentation:

ElementTheoretical %Experimental %Deviation
Carbon (C)48.9848.85-0.13
Hydrogen (H)4.114.15+0.04
Nitrogen (N)14.2814.20-0.08

Note: The acceptable deviation is typically within ±0.4% of the theoretical value.

Conclusion

The purity of this compound can be thoroughly assessed using a combination of chromatographic, spectroscopic, and elemental analysis techniques. HPLC-UV/MS is crucial for determining the assay and profiling organic impurities. Specific LC-MS/MS methods are required for trace-level quantification of potential genotoxic impurities like hydrazine. NMR spectroscopy serves as a definitive tool for structural confirmation, while GC-HS ensures the absence of significant levels of residual solvents. Finally, elemental analysis confirms the correct elemental composition. Together, these methods provide a robust quality control strategy for this important chemical entity.

References

An In-depth Technical Guide to 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, is a bifunctional aromatic organic compound. Its structure, featuring both a reactive hydrazine group and two carboxylic acid functionalities on a benzene ring, makes it a valuable and versatile building block in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important chemical intermediate. While the precise historical details of its initial discovery are not prominently documented in readily accessible scientific literature, its development can be understood within the broader context of the historical progression of isophthalic acid chemistry and its derivatives, which gained prominence with the rise of polymer science and the dye industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 121385-69-1
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
IUPAC Name This compound
Synonyms 5-Hydrazinoisophthalic acid, 3,5-Dicarboxyphenylhydrazine

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

This pathway involves the reaction of a 5-halo-isophthalic acid, typically 5-chloroisophthalic acid or 5-bromoisophthalic acid, with hydrazine hydrate. The electron-withdrawing nature of the two carboxylic acid groups facilitates the nucleophilic attack of hydrazine at the 5-position of the benzene ring.

G cluster_0 Reaction Step Start 5-Haloisophthalic Acid (X = Cl, Br) Reaction Nucleophilic Aromatic Substitution Start->Reaction + Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Heat Heating Product_intermediate Intermediate Salt Heat->Product_intermediate Product This compound Workup Acidification & Isolation Workup->Product Reaction->Heat Product_intermediate->Workup

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-chloroisophthalic acid in a suitable solvent, such as water or ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.

Key Applications

The bifunctional nature of this compound makes it a valuable precursor in several areas of materials science and organic synthesis.

Polymer Synthesis

The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters, polyamides, and other condensation polymers. The incorporation of the hydrazine moiety can introduce unique properties to the polymer backbone, such as increased thermal stability, altered solubility, and the potential for post-polymerization modification.

G Monomer 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Polymerization Polycondensation Monomer->Polymerization Comonomer Diol or Diamine Co-monomer Comonomer->Polymerization Polymer Functionalized Polymer (Polyester / Polyamide) Polymerization->Polymer

Caption: Role as a monomer in polymer synthesis.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid groups can coordinate with metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs). The hydrazine group can act as a secondary binding site or as a functional group within the pores of the framework, potentially leading to materials with interesting catalytic, sensing, or gas storage properties.

Synthesis of Heterocyclic Compounds

The hydrazine group is a key functional group for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines. Reaction of this compound with 1,3-dicarbonyl compounds, for example, can lead to the formation of pyrazole-substituted isophthalic acids, which are of interest in medicinal chemistry and as ligands for metal complexes.

G Hydrazine_Acid 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Cyclization Condensation/ Cyclization Hydrazine_Acid->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclization Pyrazole Pyrazole-substituted Isophthalic Acid Cyclization->Pyrazole

Caption: Pathway to heterocyclic compounds.

Precursor for Dyes and Pharmaceutically Active Compounds

Historically, substituted aromatic amines and hydrazines have been important intermediates in the synthesis of azo dyes. While specific applications of this compound in the dye industry are not widely documented, its structure is amenable to such applications. Furthermore, the presence of the hydrazine and carboxylic acid groups makes it a potential scaffold for the synthesis of novel drug candidates.

Conclusion

This compound is a chemical intermediate with significant potential in materials science and organic synthesis. While the specific details of its initial discovery are not well-documented, its synthesis is straightforward, and its utility as a building block for polymers, coordination frameworks, and heterocyclic compounds is well-established. For researchers and professionals in drug development and materials science, this compound offers a versatile platform for the design and synthesis of novel functional molecules and materials.

Methodological & Application

Application Notes and Protocols: 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature on MOFs synthesized with this specific ligand is emerging, this guide is built upon established protocols for structurally analogous ligands, such as 5-aminoisophthalic acid and other functionalized dicarboxylic acids. The hydrazine functional group offers a reactive site for post-synthetic modification and can impart unique catalytic or drug-coordinating properties to the resulting MOF. These materials are of significant interest for applications in drug delivery, catalysis, and sensing.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including drug delivery and catalysis.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.[3]

This compound is a bifunctional linker that possesses two carboxylate groups for coordination with metal centers and a reactive hydrazine moiety. This functional group can be utilized for post-synthetic modification, allowing for the covalent attachment of drugs, catalysts, or other functional molecules. Furthermore, the hydrazine group itself can act as a Brønsted acid site, potentially enhancing catalytic activity.[4]

Potential Applications in Drug Development

The unique properties of MOFs derived from this compound make them attractive for several applications in drug development:

  • Controlled Drug Delivery: The porous structure of these MOFs can be used to encapsulate therapeutic agents. The release of the drug can be controlled by pH, temperature, or other stimuli. The hydrazine group could also form specific interactions with drug molecules, influencing loading and release kinetics.[5][6]

  • Targeted Drug Delivery: The surface of the MOF can be functionalized via the hydrazine group to attach targeting moieties, such as antibodies or peptides, to direct the drug-loaded MOF to specific cells or tissues.

  • Biocatalysis: Enzymes or other biological catalysts can be encapsulated within the pores of the MOF, protecting them from degradation and allowing for their reuse.

  • Sensing and Diagnostics: The framework can be designed to interact with specific biomarkers, leading to a detectable signal (e.g., fluorescence quenching) for diagnostic applications.

Experimental Protocols

The following protocols are based on established methods for the synthesis of MOFs with similar functionalized dicarboxylic acid linkers. Researchers should consider these as a starting point and may need to optimize the conditions for this compound.

General MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation cluster_characterization Characterization metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mixing Mixing & Sonication metal_salt->mixing ligand 5-Hydrazinylbenzene- 1,3-dicarboxylic acid ligand->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heating in Autoclave (e.g., 100-150 °C, 24-72 h) mixing->heating Transfer to Teflon-lined autoclave washing Washing with Solvent (e.g., DMF, Ethanol) heating->washing Cooling & Crystal Collection activation Solvent Exchange & Supercritical CO₂ Drying washing->activation pxrd PXRD activation->pxrd bet BET activation->bet tga TGA activation->tga ftir FTIR activation->ftir

Caption: Generalized workflow for the solvothermal synthesis and characterization of a MOF.

Protocol for a Hypothetical Zn-Hydrazinyl-MOF

This protocol is adapted from the synthesis of related functionalized MOFs.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂-hbdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 15 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the as-synthesized material in fresh ethanol for 3 days, replacing the ethanol every 24 hours.

  • Dry the activated MOF under vacuum at 150 °C for 12 hours.

Characterization of the MOF

A thorough characterization is essential to confirm the synthesis of the desired MOF and to determine its properties.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesized MOF cluster_analysis Analytical Techniques cluster_results Information Obtained mof Activated MOF Powder pxrd Powder X-ray Diffraction (PXRD) mof->pxrd tga Thermogravimetric Analysis (TGA) mof->tga bet Brunauer-Emmett-Teller (BET) Analysis mof->bet ftir Fourier-Transform Infrared Spectroscopy (FTIR) mof->ftir sem Scanning Electron Microscopy (SEM) mof->sem crystallinity Crystallinity & Phase Purity pxrd->crystallinity stability Thermal Stability tga->stability porosity Surface Area & Pore Volume bet->porosity bonding Functional Groups & Coordination ftir->bonding morphology Crystal Morphology & Size sem->morphology

Caption: Standard workflow for the characterization of a newly synthesized MOF.

Expected Characterization Results
  • PXRD: The powder X-ray diffraction pattern should show sharp peaks, confirming the crystallinity of the material.[7] The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction if available, or used to assess phase purity.

  • FTIR: The FTIR spectrum will confirm the coordination of the carboxylate groups to the metal centers. A shift in the C=O stretching frequency from the free ligand to lower wavenumbers is expected. The presence of the N-H stretching bands from the hydrazine group should also be observable.[8]

  • TGA: Thermogravimetric analysis will determine the thermal stability of the MOF and the temperature at which the framework decomposes. This is crucial for determining the activation temperature and the operational range for applications.

  • BET Analysis: Nitrogen adsorption-desorption isotherms at 77 K will be used to calculate the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.

Quantitative Data from Related MOFs

The following tables summarize key quantitative data from MOFs synthesized with linkers structurally similar to this compound. This data provides a reference for the expected properties of a MOF derived from this ligand.

Table 1: Surface Area and Pore Volume of Related MOFs

MOF Name/TypeLigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCu--[8]
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl--[8]
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCr--[8]
Cu-MOF-21,4-benzenedioic acid & 4,4′-dipyridileCu382.080.203667[7]

Table 2: Drug Loading and Release in Related MOFs

MOFDrugLoading Capacity (wt%)Release ConditionsReference
AIPA-Cu(II) MOFIbuprofen-In-vitro studies[5]
MIL-101(Fe)-C₄H₄Doxorubicin24.5Alkaline aqueous solution[6]
ZIF-8Curcumin9.6pH-controlled[6]
ZIF-8Indocyanine Green (ICG)12.3pH-controlled[6]

Potential Signaling Pathway Interaction for Drug Delivery

A potential application of a drug-loaded MOF derived from this compound is in cancer therapy, where the MOF can be designed to release its payload in the acidic tumor microenvironment.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell mof_drug Drug-Loaded MOF acidic_env Acidic pH mof_drug->acidic_env EPR Effect mof_degradation MOF Degradation acidic_env->mof_degradation Triggers drug_release Drug Release mof_degradation->drug_release cellular_uptake Cellular Uptake drug_release->cellular_uptake apoptosis Apoptosis cellular_uptake->apoptosis Induces

Caption: Logical flow of a pH-responsive MOF for targeted cancer drug delivery.

Conclusion

This compound is a promising organic linker for the synthesis of novel MOFs with potential applications in drug development and catalysis. The protocols and data presented in this document, derived from studies on analogous systems, provide a solid foundation for researchers to explore the synthesis, characterization, and application of MOFs based on this functional ligand. The reactive hydrazine group, in particular, opens up a wide range of possibilities for post-synthetic modification and the design of highly functional materials.

References

Application Notes and Protocols: 5-Hydrazinylbenzene-1,3-dicarboxylic Acid as a Linker for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in determining the physicochemical properties and functionality of the resulting MOF.

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a functionalized aromatic dicarboxylate linker. The presence of the hydrazinyl group (-NHNH2) offers unique opportunities for post-synthetic modification and can influence the MOF's interaction with guest molecules, such as drugs. The carboxylate groups at the 1 and 3 positions allow for the formation of robust and porous framework structures with various metal ions. This document provides detailed application notes and protocols for the synthesis, characterization, and application of MOFs based on this linker, particularly for drug delivery.

While direct literature on MOFs synthesized specifically with this compound is limited, the protocols and data presented here are based on established methodologies for MOFs with similarly functionalized linkers, providing a predictive framework for researchers.

Data Presentation

The following tables summarize expected quantitative data for a hypothetical MOF, designated "Hy-MOF-X" (where X represents the metal), synthesized using this compound. These values are projected based on data from analogous MOFs and serve as a benchmark for experimental work.

Table 1: Physicochemical Properties of Hy-MOF-X

PropertyExpected Value
BET Surface Area (m²/g)1200 - 2500
Langmuir Surface Area (m²/g)1500 - 3000
Pore Volume (cm³/g)0.6 - 1.2
Average Pore Diameter (Å)10 - 25
Thermal Stability (°C)300 - 450 (in N₂)

Table 2: Drug Loading and Release Characteristics of Hy-MOF-X

Drug ModelLoading Capacity (wt%)Encapsulation Efficiency (%)Release at pH 7.4 (24h, %)Release at pH 5.5 (24h, %)
Doxorubicin15 - 3085 - 9520 - 4060 - 85
Ibuprofen20 - 4090 - 9830 - 5070 - 90
5-Fluorouracil10 - 2580 - 9025 - 4565 - 88

Experimental Protocols

Protocol 1: Synthesis of a Zirconium-based MOF with this compound (Hy-UiO-66)

This protocol is adapted from the synthesis of functionalized UiO-66 MOFs.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Teflon-lined autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 125 mg (0.54 mmol) of ZrCl₄ and 106 mg (0.54 mmol) of this compound in 10 mL of DMF.

  • Add 0.5 mL of glacial acetic acid to the solution as a modulator to control crystal growth and reduce defects.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the vial into a 23 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have precipitated.

  • Collect the powder by centrifugation (8000 rpm, 10 min).

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by solvent exchange with ethanol for 3 days, replacing the ethanol daily.

  • Dry the final product under vacuum at 150 °C for 12 hours to yield the activated Hy-UiO-66.

Protocol 2: Characterization of Hy-MOF-X

1. Powder X-ray Diffraction (PXRD):

  • Use a diffractometer with Cu Kα radiation.
  • Scan the sample from 2θ = 5° to 50° to confirm the crystalline structure and phase purity.

2. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Degas the sample at 150 °C for 12 hours under vacuum.
  • Perform N₂ adsorption-desorption measurements at 77 K.
  • Calculate the BET surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

3. Thermogravimetric Analysis (TGA):

  • Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine its thermal stability.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the linker and the synthesized MOF in the range of 4000-400 cm⁻¹ to confirm the coordination of the carboxylate groups to the metal centers.

Protocol 3: Drug Loading into Hy-MOF-X

This protocol describes a typical impregnation method for drug loading.

Materials:

  • Activated Hy-MOF-X

  • Drug of choice (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Disperse 50 mg of activated Hy-MOF-X in 10 mL of a 2 mg/mL solution of Doxorubicin in PBS (pH 7.4).

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation (10000 rpm, 15 min).

  • Wash the product with fresh PBS to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • Determine the drug loading content and encapsulation efficiency by measuring the concentration of the drug in the supernatant and washing solutions using UV-Vis spectroscopy at the characteristic wavelength of the drug.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Disperse 10 mg of the drug-loaded Hy-MOF-X in 10 mL of PBS at two different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the acidic tumor microenvironment).

  • Incubate the suspensions at 37 °C with constant gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to separate any MOF particles.

  • Analyze the supernatant for the concentration of the released drug using UV-Vis spectroscopy.

  • Plot the cumulative drug release percentage as a function of time.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation Linker 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Synthesis Solvothermal Synthesis (120°C, 24h) Linker->Synthesis Metal_Salt Metal Salt (e.g., ZrCl4) Metal_Salt->Synthesis Solvent Solvent (DMF) Solvent->Synthesis Crude_MOF Crude MOF Synthesis->Crude_MOF Washing Washing with DMF and Ethanol Crude_MOF->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Activated_MOF Activated Hy-MOF-X Activation->Activated_MOF

Caption: Workflow for the synthesis and activation of Hy-MOF-X.

Drug_Delivery_Pathway Drug_Loaded_MOF Drug-Loaded Hy-MOF-X Systemic_Circulation Systemic Circulation (pH 7.4) Drug_Loaded_MOF->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (Acidic pH ~5.5) Systemic_Circulation->Tumor_Microenvironment EPR Effect Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Microenvironment->Cellular_Uptake Drug_Release Drug Release Cellular_Uptake->Drug_Release pH-triggered MOF degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Proposed pathway for pH-responsive drug delivery using Hy-MOF-X.

Catalytic Applications of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid-Based MOFs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing the catalytic applications of Metal-Organic Frameworks (MOFs) synthesized directly from 5-hydrazinylbenzene-1,3-dicarboxylic acid is limited in publicly accessible literature. However, the principles of MOF catalysis, particularly those involving functionalized linkers, allow for the extrapolation of potential applications based on analogous systems. The following application notes and protocols are based on well-documented catalytic activities of MOFs functionalized with hydrazinyl (-NHNH₂) and amino (-NH₂) groups, which are chemically similar to the functional group of the specified linker.

These notes are intended to guide researchers, scientists, and drug development professionals in exploring the potential catalytic uses of MOFs derived from this compound. The protocols provided are representative examples from the literature for analogous systems and may require optimization for a new, specific MOF.

Application Note 1: Heterogeneous Catalysis in Carbon-Carbon Bond Formation

MOFs based on this compound are promising candidates for heterogeneous catalysis in organic synthesis. The hydrazinyl group, with its basic nitrogen lone pairs and acidic protons, can act as a Brønsted acid/base catalyst. Furthermore, the metal nodes of the MOF can serve as Lewis acid sites. This combination of acidic and basic functionalities within a porous, high-surface-area material makes these MOFs potentially powerful catalysts for a variety of C-C bond-forming reactions crucial in the synthesis of fine chemicals and pharmaceutical intermediates.

Two key applications where such MOFs are expected to show significant activity are the Friedländer Annulation for quinoline synthesis and the Knoevenagel Condensation.

Friedländer Annulation for Quinolone Synthesis

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline. Quinolines are a vital class of heterocyclic compounds with a broad range of pharmaceutical applications. A hydrazine-functionalized hafnium-based MOF, Hf-UiO-66-N₂H₃, has demonstrated high efficiency in this reaction.[1][2] The catalytic activity is attributed to the synergistic effect of the Lewis acidic metal nodes (Hf) and the Brønsted acidic -NHNH₂ groups on the linker.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is fundamental in the synthesis of various pharmaceuticals and fine chemicals. Amine-functionalized MOFs have been extensively studied as efficient heterogeneous catalysts for this reaction, demonstrating high conversions and reusability.[3] The basic amine groups on the MOF linker are believed to activate the methylene compound, facilitating the condensation.[4]

Data Presentation: Catalytic Performance of Analogous MOFs

The following tables summarize the catalytic performance of hydrazine- and amine-functionalized MOFs in the Friedländer annulation and Knoevenagel condensation reactions, respectively.

Table 1: Catalytic Performance of Hydrazine-Functionalized Hf-UiO-66 in Friedländer Annulation

EntryReactant 1Reactant 2CatalystTemp (°C)Time (h)Yield (%)Reference
12-aminoacetophenoneAcetylacetoneHf-UiO-66-N₂H₃100395[1][5]
22-aminobenzophenoneEthyl acetoacetateHf-UiO-66-N₂H₃100592[1]
32-amino-5-chlorobenzophenoneDimedoneHf-UiO-66-N₂H₃100688[1]

Table 2: Catalytic Performance of Amine-Functionalized MOFs in Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalystSolventTemp (°C)TimeYield (%)Reference
1BenzaldehydeMalononitrileAmine-functionalized MOFEthanol80270 min51[3]
24-NitrobenzaldehydeMalononitrileCu-MOF (amide-functionalized)DMSORT180 min>98[6]
34-ChlorobenzaldehydeMalononitrileCu-MOF (amide-functionalized)DMSORT240 min>98[6]
4BenzaldehydeMalononitrileAmine-functionalized MOFEthanol (Microwave)-5-10 min95-98[7]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazine-Functionalized MOF via Post-Synthetic Modification

This protocol describes a general method for the synthesis of an amino-functionalized MOF (UiO-66-NH₂) followed by a post-synthetic modification to introduce hydrazinyl groups. This approach is a practical way to obtain the desired functionality.

Part A: Synthesis of UiO-66-NH₂

  • Preparation of the Precursor Solution: In a 100 mL Teflon-lined autoclave, dissolve 2-aminoterephthalic acid (0.135 g, 0.75 mmol) and ZrCl₄ (0.175 g, 0.75 mmol) in a mixture of N,N-dimethylformamide (DMF) (20 mL) and acetic acid (2.4 mL).[8]

  • Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Purification: After cooling to room temperature, collect the solid product by centrifugation. Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).

  • Activation: Dry the purified UiO-66-NH₂ under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Part B: Post-Synthetic Modification with Hydrazine

(Safety Note: Hydrazine is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.)

  • Diazotization: Suspend the activated UiO-66-NH₂ (100 mg) in a cooled (0-5 °C) aqueous solution of HCl (1 M, 10 mL). Add a solution of NaNO₂ (3 equivalents) dropwise while stirring and maintaining the temperature below 5 °C. Stir for 1 hour.

  • Reduction: To the cold suspension, add a solution of SnCl₂·2H₂O (10 equivalents) in concentrated HCl dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up: Collect the solid by filtration, wash thoroughly with water, then methanol, and dry under vacuum. The resulting material is the hydrazine-functionalized MOF (UiO-66-NHNH₂).

Protocol 2: Catalytic Friedländer Annulation
  • Reaction Setup: In a 10 mL round-bottom flask, add the hydrazine-functionalized MOF catalyst (2 mol%).

  • Addition of Reactants: Add 2-aminoacetophenone (0.5 mmol) and ethyl acetoacetate (0.75 mmol).[9]

  • Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for the time specified in Table 1 (e.g., 20 hours).[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and separate the catalyst by filtration or centrifugation.

  • Purification: Remove the solvent from the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent.

  • Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried under vacuum, and reused for subsequent reactions.

Protocol 3: Catalytic Knoevenagel Condensation
  • Reaction Setup: In a 25 mL round-bottom flask, suspend the amine-functionalized MOF catalyst (1 mol%) in ethanol (2 mL).[9]

  • Addition of Reactants: Add benzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ethyl acetoacetate (0.5 mmol).[9]

  • Reaction Conditions: Heat the reaction mixture at 70 °C for the required time (see Table 2).[9]

  • Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation and Purification: Upon completion, separate the catalyst by filtration. The product can be isolated from the filtrate after solvent evaporation and purified if necessary.

Visualizations

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis MOF Synthesis and Functionalization cluster_catalysis Catalytic Application Linker 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt (e.g., ZrCl4) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF Hydrazinyl-MOF Synthesis->MOF Catalyst Hydrazinyl-MOF MOF->Catalyst Use as Catalyst Reactants Reactants (e.g., Aldehyde + Ketone) Reaction Catalytic Reaction (e.g., Friedländer Annulation) Reactants->Reaction Catalyst->Reaction Separation Catalyst Separation (Filtration/Centrifugation) Reaction->Separation Product Product (e.g., Quinolone) Separation->Product Filtrate Recycle Catalyst Recycling Separation->Recycle Solid Recycle->Reaction

Caption: Workflow for the synthesis and catalytic application of a hydrazinyl-functionalized MOF.

Proposed Catalytic Mechanism for Friedländer Annulation

Friedlander_Mechanism cluster_steps Catalytic Cycle R1 2-Aminoaryl Ketone Step1 Aldol Condensation R1->Step1 R2 α-Methylene Ketone R2->Step1 Cat Hydrazinyl-MOF (Lewis Acidic Metal Node & Brønsted Acidic -NHNH2) Cat->Step1 Catalyzes Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Enone Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Imine Formation) Intermediate2->Step3 Product Quinoline Product Step3->Product

Caption: Proposed mechanism for the Friedländer annulation catalyzed by a hydrazinyl-functionalized MOF.

Proposed Catalytic Mechanism for Knoevenagel Condensation

Knoevenagel_Mechanism cluster_steps Catalytic Cycle Aldehyde Aldehyde/Ketone Step2 Nucleophilic Attack on Carbonyl Aldehyde->Step2 Methylene Active Methylene Compound Step1 Deprotonation of Methylene Compound Methylene->Step1 Cat Amine/Hydrazinyl-MOF (Basic Site) Cat->Step1 Base Catalyst Intermediate1 Carbanion Intermediate Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Alkoxide Intermediate Step2->Intermediate2 Step3 Protonation & Dehydration Intermediate2->Step3 Product α,β-Unsaturated Product Step3->Product Product->Cat Regenerates Catalyst

Caption: Proposed mechanism for Knoevenagel condensation catalyzed by a basic amine/hydrazinyl-MOF.

References

Application Notes and Protocols for Gas Adsorption Properties of MOFs from Functionalized Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature survey, specific research on Metal-Organic Frameworks (MOFs) synthesized from 5-Hydrazinylbenzene-1,3-dicarboxylic acid and their gas adsorption properties is not available. The following application notes and protocols are therefore based on analogous systems, specifically MOFs constructed from other functionalized dicarboxylic acids containing nitrogen groups, such as amino-functionalized linkers. This document is intended to provide a general framework and representative data for researchers interested in this class of materials.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and the potential for functionalization make them promising candidates for various applications, including gas storage and separation. The incorporation of nitrogen-containing functional groups, such as amino or hydrazinyl moieties, into the organic linkers can enhance the affinity of the MOF for specific gases like CO2 through increased basicity and hydrogen bonding interactions. This document outlines the general synthesis, characterization, and gas adsorption analysis of MOFs derived from functionalized dicarboxylate ligands.

Synthesis of Functionalized Dicarboxylate-Based MOFs

A general solvothermal method for the synthesis of MOFs from functionalized dicarboxylate linkers is presented below. This protocol is a generalized procedure and may require optimization for specific metal-linker combinations.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

  • Functionalized dicarboxylic acid ligand (e.g., 2-amino-1,4-benzenedicarboxylic acid as an analogue)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Protocol:

  • Solution Preparation: In a typical synthesis, the metal salt and the dicarboxylic acid linker are dissolved in a suitable solvent or a mixture of solvents in a glass vial. The molar ratio of metal to linker is a critical parameter and should be systematically varied for optimization.

  • Solvothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a predetermined duration (usually 24 to 72 hours).

  • Isolation and Washing: After cooling to room temperature, the crystalline product is isolated by filtration or decantation. The collected solid is washed several times with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling point solvent molecules occluded within the pores, the as-synthesized MOF is typically subjected to a solvent exchange process with a more volatile solvent (e.g., methanol or chloroform) for several days. Subsequently, the MOF is activated by heating under a dynamic vacuum to evacuate the solvent molecules from the pores, making the framework accessible for gas adsorption.

Characterization Techniques

The synthesized MOFs should be thoroughly characterized to confirm their structure, porosity, and thermal stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature required for activation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the functional groups on the linker.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

Gas Adsorption Measurements

Gas adsorption isotherms are measured to evaluate the porosity and gas uptake capacity of the MOFs.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar).

Protocol for N2 Adsorption (for Surface Area and Pore Size Analysis):

  • Degassing: A known weight of the activated MOF sample is transferred to a sample tube and degassed under high vacuum at an elevated temperature (determined from TGA) for several hours to ensure the removal of any residual solvent or adsorbed moisture.

  • Isotherm Measurement: The sample tube is then transferred to the analysis port of the gas adsorption analyzer. The N2 adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The pore size distribution can be determined using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).

Protocol for CO2 Adsorption:

  • Degassing: The sample is degassed using the same procedure as for N2 adsorption.

  • Isotherm Measurement: CO2 adsorption isotherms are typically measured at various temperatures, such as 273 K (ice bath) and 298 K (room temperature), up to a pressure of 1 bar.

  • Data Analysis: The amount of CO2 adsorbed is plotted against pressure to generate the adsorption isotherm. The uptake capacity at 1 bar is a key parameter for comparison. For selectivity calculations, adsorption isotherms of other gases (e.g., N2, CH4) are also measured under the same conditions.

Representative Gas Adsorption Data

The following tables summarize the gas adsorption properties of some representative MOFs with amino-functionalized dicarboxylate linkers. This data is provided for illustrative purposes to indicate the expected range of properties for nitrogen-containing dicarboxylate MOFs.

Table 1: Porosity Data of Amino-Functionalized MOFs

MOFLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MOF-205-NH21-aminonaphthalene-3,7-dicarboxylateZn4330Not Reported[1]
Conceptual MOF This compound Various To be determined To be determined

Table 2: Gas Uptake Capacities of Amino-Functionalized MOFs at 1 bar

MOFGasTemperature (K)Gas Uptake (mmol/g)Gas Uptake (cm³/g)Reference
MOF-205-NH2H₂77Not Reported~180[1]
MOF-205-NH2CO₂298~4.5~101[1]
Conceptual MOF CO₂ 298 To be determined To be determined
Conceptual MOF H₂ 77 To be determined To be determined

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of a functionalized dicarboxylate-based MOF to its characterization for gas adsorption applications.

MOF_Gas_Adsorption_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_adsorption Gas Adsorption Analysis start Start: Design of Functionalized Ligand ligand Functionalized Dicarboxylic Acid start->ligand metal Metal Precursor mix Mixing metal->mix ligand->mix solvent Solvent solvent->mix solvothermal Solvothermal Reaction mix->solvothermal isolation Isolation & Washing solvothermal->isolation activation Solvent Exchange & Activation isolation->activation pxrd PXRD activation->pxrd tga TGA activation->tga ftir FT-IR activation->ftir sem SEM activation->sem degassing Degassing activation->degassing n2_ads N₂ Adsorption (77 K) degassing->n2_ads co2_ads CO₂ Adsorption (273/298 K) degassing->co2_ads bet_analysis BET Surface Area Pore Size Analysis n2_ads->bet_analysis uptake_analysis Gas Uptake Capacity Selectivity Analysis co2_ads->uptake_analysis end End: Application Evaluation bet_analysis->end uptake_analysis->end

References

The Synthetic Versatility of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in Designing Functional Coordination Polymers: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a promising but underexplored ligand for the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). Its unique trifunctional nature, combining two carboxylate groups for structural extension with a reactive hydrazinyl moiety, offers significant potential for creating materials with tailored properties for applications in catalysis, sensing, and drug delivery. While direct literature on coordination polymers synthesized from this specific ligand is not available, this document provides a comprehensive overview of its potential applications and detailed hypothetical protocols based on established principles of coordination chemistry and materials science.

The hydrazinyl group can act as a coordination site, a platform for post-synthetic modification, or a source of specific chemical reactivity, making it a highly attractive component for the design of advanced functional materials.

Application Notes

The incorporation of the hydrazinyl group into a coordination polymer framework is anticipated to unlock a range of functionalities.

1. Catalysis:

  • Lewis Base Catalysis: The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group can act as a Lewis base site. This could be exploited for catalyzing various organic reactions, such as Knoevenagel condensations, aldol reactions, and Michael additions. The porous and high-surface-area nature of the coordination polymer would enhance substrate accessibility to these catalytic sites.

  • Redox Catalysis: The hydrazinyl moiety can participate in redox reactions, potentially enabling the coordination polymer to act as a catalyst for oxidation or reduction processes. For instance, it could be involved in the catalytic oxidation of alcohols or the reduction of nitroarenes.

  • Post-Synthetic Modification for Catalysis: The reactive nature of the hydrazinyl group allows for post-synthetic modification to introduce various catalytic species. For example, reaction with aldehydes or ketones can yield hydrazones, which can coordinate to other metal ions, creating bimetallic catalysts.

2. Sensing:

  • Analyte Detection: The hydrazinyl group can interact with specific analytes through hydrogen bonding or chemical reactions, leading to a detectable change in the properties of the coordination polymer. For instance, the fluorescence of the material might be quenched or enhanced upon binding of a target molecule. This could be utilized for sensing nitroaromatics, metal ions, or small organic molecules.

  • Colorimetric Sensing: The reaction of the hydrazinyl group with certain analytes could result in a color change, enabling simple and rapid colorimetric detection.

3. Drug Delivery:

  • Pro-drug Approach: The hydrazinyl group can be used to attach drug molecules to the coordination polymer framework via a cleavable linker. The drug can then be released under specific physiological conditions, such as a change in pH or the presence of certain enzymes. This approach could be particularly useful for targeted drug delivery, minimizing side effects.

  • Biomolecule Interaction: The functional groups present in the coordination polymer can interact with biomolecules, potentially influencing cellular uptake and drug release kinetics.

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis of coordination polymers using this compound, based on common solvothermal synthesis methods for related materials.

Protocol 1: Synthesis of a Hypothetical Zinc-based Coordination Polymer (Zn-HBDC)

Materials:

  • This compound (H₂HBDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.098 g (0.5 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the ligand.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless, block-shaped crystals should form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Protocol 2: Post-Synthetic Modification of Zn-HBDC with an Aldehyde

Materials:

  • Zn-HBDC crystals

  • Benzaldehyde

  • Dichloromethane (DCM)

Procedure:

  • Suspend 100 mg of the activated Zn-HBDC crystals in 10 mL of DCM.

  • Add 0.1 mL of benzaldehyde to the suspension.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the solid and wash thoroughly with fresh DCM (3 x 10 mL).

  • Dry the modified crystals under vacuum at room temperature.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized coordination polymer, Zn-HBDC, based on typical values observed for similar zinc-based MOFs.

Table 1: Hypothetical Crystallographic Data for Zn-HBDC

ParameterValue
Formula[Zn₂(HBDC)₂(DMF)₂]·(DMF)₂·(H₂O)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)15.88
c (Å)18.45
β (°)95.6
Volume (ų)2985
Z4
Calculated Density (g/cm³)1.45

Table 2: Hypothetical Porosity Data for Activated Zn-HBDC

ParameterValue
BET Surface Area (m²/g)1200
Langmuir Surface Area (m²/g)1550
Pore Volume (cm³/g)0.65
Micropore Volume (cm³/g)0.52

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and potential applications of coordination polymers derived from this compound.

Synthesis_Workflow Synthesis and Post-Synthetic Modification Workflow cluster_synthesis Solvothermal Synthesis cluster_psm Post-Synthetic Modification Ligand 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Heating Heating (e.g., 120 °C, 48h) Ligand->Heating Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Heating Solvent Solvent (e.g., DMF) Solvent->Heating CP Coordination Polymer (e.g., Zn-HBDC) Heating->CP Modified_CP Modified Coordination Polymer CP->Modified_CP Reaction Reagent Modifying Reagent (e.g., Aldehyde) Reagent->Modified_CP

Synthesis and Post-Synthetic Modification Workflow

Application_Pathways Potential Application Pathways cluster_catalysis Catalysis cluster_sensing Sensing cluster_drug_delivery Drug Delivery CP Coordination Polymer with -NHNH2 Functionality Lewis_Base Lewis Base Catalysis CP->Lewis_Base Redox Redox Catalysis CP->Redox PSM_Cat Catalysis after PSM CP->PSM_Cat Fluorescence Fluorescence Sensing CP->Fluorescence Colorimetric Colorimetric Sensing CP->Colorimetric Prodrug Pro-drug Carrier CP->Prodrug

Potential Application Pathways

Application Notes and Protocols: Luminescent Properties of Metal Complexes with Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE TO THE READER: As of the latest literature survey, specific research on the luminescent properties of metal complexes with 5-Hydrazinylbenzene-1,3-dicarboxylic acid is not available. The following application notes and protocols are therefore based on studies of metal complexes with analogous aromatic dicarboxylic acid ligands, which are expected to exhibit comparable photophysical behaviors. These notes are intended to provide a foundational understanding and a practical guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Luminescent Metal-Organic Frameworks (MOFs) with Aromatic Dicarboxylic Acids

Metal-Organic Frameworks (MOFs) constructed from metal ions or clusters and organic ligands, such as aromatic dicarboxylic acids, are a significant class of luminescent materials. Their photophysical properties are highly tunable and depend on the choice of both the metal center and the organic linker. These materials are of great interest for applications in chemical sensing, bio-imaging, and optoelectronic devices.

The luminescence in these complexes can originate from different electronic transitions:

  • Ligand-Centered Luminescence: Arises from π→π or π→n transitions within the aromatic dicarboxylic acid ligand. This is common in complexes with d¹⁰ metal ions like Zn(II) and Cd(II).

  • Metal-Centered Luminescence: Involves f-f transitions within lanthanide ions (e.g., Eu³⁺, Tb³⁺). The organic ligand often acts as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light.[1]

  • Charge Transfer Luminescence: Involves the transfer of an electron from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT).

Data Presentation: Photophysical Properties of Representative MOFs

The following table summarizes the luminescent properties of selected metal-organic frameworks synthesized with various aromatic dicarboxylic acid ligands. This data is compiled from multiple sources and serves as a comparative reference.

Metal IonDicarboxylic Acid LigandExcitation Wavelength (λex) [nm]Emission Wavelength (λem) [nm]Quantum Yield (Φ)Reference Complex/Note
Eu³⁺ Benzene-1,4-dicarboxylic acid (BDC)Ligand-dependent591, 617, 652, 700Not ReportedCharacteristic ⁵D₀→⁷Fⱼ transitions of Eu³⁺.[1]
Tb³⁺ Azobenzene-4,4'-dicarboxylic acid380485, 538, 579, 608Not ReportedCharacteristic ⁵D₄→⁷Fⱼ transitions of Tb³⁺.[2]
Tb³⁺ 1,3,5-Benzenetricarboxylic acid (H₃BTC)Ligand-dependent488, 545, 584, 621Not ReportedUsed for Fe³⁺ sensing.[3]
Zn²⁺ Benzene-1,4-dicarboxylic acid (BDC)380595Not ReportedZn-MOF-1, likely ligand-based emission.
Zn²⁺ Benzene-1,4-dicarboxylic acid (BDC)381439Not ReportedZn-MOF-2, synthesized via microwave method.
Zn²⁺ Biphenyl-4,4'-dicarboxylic acid (BDA)~330380Not ReportedLigand-based emission.[4]

Experimental Protocols

General Protocol for Hydrothermal Synthesis of a Luminescent MOF

This protocol provides a general procedure for the synthesis of crystalline luminescent MOFs. The specific molar ratios, solvent, temperature, and reaction time may need to be optimized for different metal-ligand combinations.

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Aromatic dicarboxylic acid ligand (e.g., Benzene-1,4-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or a mixture)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the aromatic dicarboxylic acid ligand in the chosen solvent or solvent mixture. Sonication may be required to aid dissolution.

  • In a separate vial, dissolve the metal salt in the solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired temperature (typically between 80°C and 180°C) and hold for a specified time (typically 12 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a low-temperature oven.

Protocol for Photoluminescence Spectroscopy

Instrumentation:

  • Fluorometer/Spectrofluorometer equipped with a Xenon lamp or laser source and a suitable detector (e.g., a photomultiplier tube).

Sample Preparation:

  • Solid-State: Finely grind the crystalline MOF sample and place it in a solid-state sample holder.

  • Solution/Suspension: Disperse a small amount of the MOF in a suitable solvent (e.g., ethanol, DMF) in a quartz cuvette. Sonication may be necessary to obtain a uniform dispersion.

Procedure for Measuring Emission and Excitation Spectra:

  • Place the sample in the fluorometer.

  • To measure the emission spectrum: a. Set the excitation monochromator to the desired excitation wavelength (this can be determined from a UV-Vis absorption spectrum or by measuring an excitation spectrum). b. Scan the emission monochromator over the desired wavelength range to record the emission spectrum.

  • To measure the excitation spectrum: a. Set the emission monochromator to the wavelength of maximum emission. b. Scan the excitation monochromator over the desired wavelength range to record the excitation spectrum.

Protocol for Determining Luminescence Quantum Yield (Relative Method)

The quantum yield (Φ) is a measure of the efficiency of the photoluminescence process. The relative method compares the integrated emission intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Sample MOF

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • _sample and _std refer to the sample and the standard, respectively.

Visualizations

Signaling Pathway: The Antenna Effect in Lanthanide MOFs

The "antenna effect" is the primary mechanism for the sensitization of lanthanide ion luminescence in MOFs. The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic light.

Antenna_Effect cluster_ligand Organic Ligand cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_Excited Excited State T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ground State Emission Luminescence (Photon) Ln_Ground->Emission Emission Ln_Excited->Ln_Ground f-f transition Light Light Absorption (Photon) Light->S0 Excitation

Caption: The Antenna Effect in Lanthanide MOFs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of luminescent metal complexes.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Select Metal Salt and Dicarboxylic Acid Ligand dissolve Dissolve Precursors in Solvent start->dissolve react Hydrothermal/Solvothermal Reaction in Autoclave dissolve->react isolate Isolate and Wash Crystals react->isolate dry Dry the Product isolate->dry product Final MOF Product dry->product pl_spec Photoluminescence Spectroscopy (Excitation & Emission) product->pl_spec qy Quantum Yield Measurement product->qy lifetime Luminescence Lifetime Measurement product->lifetime other Other Characterization (XRD, FTIR, TGA, etc.) product->other

Caption: Synthesis and Characterization Workflow.

References

Application of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a functionalized organic linker of significant interest in the development of advanced drug delivery systems. Its unique chemical structure, featuring a hydrazine group and two carboxylic acid moieties, makes it an ideal building block for constructing pH-sensitive nanocarriers, particularly Metal-Organic Frameworks (MOFs). The primary application of this compound lies in its ability to form acid-labile hydrazone bonds with therapeutic agents, enabling targeted drug release in the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes.

The hydrazine group (-NHNH₂) on the benzene ring can react with aldehyde or ketone functionalities present in many drug molecules (or suitably modified drugs) to form a hydrazone linkage (-C=N-NH-). This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions (pH 5.0-6.5). This pH-dependent cleavage is the cornerstone of the "smart" drug delivery strategy, as it allows for the selective release of the drug payload at the site of action, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.[1][2]

The dicarboxylic acid groups on the linker enable the formation of robust, porous frameworks with metal ions, leading to the synthesis of MOFs with high drug loading capacities and tunable release kinetics. These MOFs can be further engineered for improved biocompatibility and targeting capabilities through surface functionalization.

Key Features and Advantages:

  • pH-Responsive Drug Release: The acid-cleavable hydrazone linkage ensures that the drug is released preferentially in acidic tumor microenvironments or within cancer cells.

  • High Drug Loading Capacity: When used as a linker in MOFs, it contributes to a porous structure capable of encapsulating a significant amount of therapeutic agent.

  • Versatility: The hydrazinyl group can be conjugated with a variety of drugs containing aldehyde or ketone groups.

  • Biocompatibility: The organic nature of the linker and the possibility of using biocompatible metals (e.g., iron, zinc) in MOF synthesis are advantageous for in vivo applications.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazinyl-Functionalized Metal-Organic Framework (MOF)

This protocol describes a general method for synthesizing a MOF using this compound as the organic linker. The specific metal salt and solvent system may be varied to optimize the MOF's properties.

Materials:

  • This compound

  • Metal salt (e.g., Zirconium(IV) chloride, Iron(III) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Modulator (e.g., Acetic acid, Benzoic acid)

  • Teflon-lined autoclave

  • Centrifuge

  • Oven

Procedure:

  • In a glass vial, dissolve this compound and the chosen metal salt in DMF.

  • Add a modulator, such as acetic acid, to the solution. The modulator helps to control the crystallinity and morphology of the MOF.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined autoclave and seal it.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting solid product by centrifugation.

  • Wash the product multiple times with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 150 °C) to activate it for drug loading.

Characterization:

The synthesized MOF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the hydrazinyl and carboxylate functional groups, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe its morphology and particle size.

Protocol 2: Drug Conjugation via Hydrazone Linkage and Loading into the MOF

This protocol details the covalent attachment of a model drug, Doxorubicin (DOX), which has a ketone group, to the hydrazinyl-functionalized MOF.

Materials:

  • Hydrazinyl-functionalized MOF (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Solvent (e.g., Methanol)

  • Triethylamine (or another suitable base)

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse the activated hydrazinyl-functionalized MOF in methanol.

  • In a separate vial, dissolve Doxorubicin hydrochloride in methanol and add a small amount of triethylamine to deprotonate the amine group of DOX.

  • Add the DOX solution to the MOF suspension.

  • Stir the mixture at room temperature in the dark for 24-48 hours to allow the formation of the hydrazone bond between the MOF and DOX.

  • After the reaction, collect the DOX-conjugated MOF (MOF-DOX) by centrifugation.

  • Wash the MOF-DOX with fresh methanol several times to remove any non-covalently bound DOX.

  • Dry the final product under vacuum.

  • To determine the drug loading content, dissolve a known weight of the MOF-DOX in an acidic solution to break the hydrazone bond and release the DOX. Measure the concentration of the released DOX using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm). The drug loading content (DLC) and entrapment efficiency (EE) can be calculated using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of the conjugated drug from the MOF.

Materials:

  • MOF-DOX (from Protocol 2)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of MOF-DOX in a specific volume of PBS (pH 7.4) or acetate buffer (pH 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding buffer (release medium).

  • Keep the container in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Measure the concentration of the released DOX in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released as a function of time for both pH conditions to compare the release profiles.

Quantitative Data Summary

Table 1: Drug Loading Content and Entrapment Efficiency

MOF System (Linker)Metal IonDrugDrug Loading Content (wt%)Entrapment Efficiency (%)Reference
Hydrazone-functionalized NCOFs-Doxorubicin~15>90[3]
Fe₃O₄@[Cu₃(BTC)₂]CuDoxorubicinHigh-[4]
ZIF-8ZnDoxorubicin14-20-[2]
MIL-100(Fe)FeDoxorubicin~19.4-[2]

Table 2: pH-Responsive Drug Release

MOF SystemDrugpHCumulative Release (%)Time (h)Reference
Hydrazone-functionalized NCOFsDoxorubicin5.284.748[3]
Hydrazone-functionalized NCOFsDoxorubicin7.4~1548[3]
Fe₃O₄@[Cu₃(BTC)₂]/DOXDoxorubicin5.0~8348[4]
Fe₃O₄@[Cu₃(BTC)₂]/DOXDoxorubicin7.4~30.548[4]
ELP-Dox Conjugate (Shortest Linker)Doxorubicin4.0~8072[5]

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_conjugation Drug Conjugation cluster_testing Testing s1 5-Hydrazinylbenzene- 1,3-dicarboxylic acid s3 Solvothermal Reaction s1->s3 s2 Metal Salt s2->s3 c1 Hydrazinyl-functionalized MOF s3->c1 Activation c3 Hydrazone Bond Formation c1->c3 c2 Doxorubicin c2->c3 t1 MOF-DOX Conjugate c3->t1 Purification t2 In Vitro Release Study (pH 7.4 vs. pH 5.5) t1->t2 t3 Data Analysis t2->t3

Caption: Experimental workflow for the synthesis and testing of a pH-responsive MOF-drug conjugate.

signaling_pathway cluster_circulation Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cancer Cell circ MOF-Hydrazone-Drug (Stable) tumor_entry MOF enters tumor via EPR effect circ->tumor_entry endocytosis Cellular Uptake (Endocytosis) tumor_entry->endocytosis endosome Endosome/Lysosome (pH 5.0-6.5) endocytosis->endosome release Hydrazone Cleavage (Drug Release) endosome->release action Drug acts on cellular target release->action

Caption: Mechanism of pH-responsive drug release from a hydrazone-linked MOF.

References

Topic: Electrochemical Detection of Formaldehyde using a 5-Hydrazinylbenzene-1,3-dicarboxylic Acid Modified Glassy Carbon Electrode

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in Electrochemical Sensor Technology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a significant environmental and occupational pollutant, recognized as a human carcinogen. Its widespread use in various industrial processes and its presence in indoor environments necessitate sensitive and selective detection methods. Electrochemical sensors offer a promising avenue for rapid, cost-effective, and on-site monitoring of formaldehyde.[1] This application note details the use of a novel sensing material, this compound (HBDC), for the fabrication of a selective electrochemical sensor for formaldehyde. The hydrazine moiety of HBDC serves as the active site for the nucleophilic reaction with formaldehyde, while the dicarboxylic acid groups facilitate the stable immobilization of the molecule onto an electrode surface, providing a robust platform for sensing.

Principle of Detection

The detection mechanism is based on the specific and well-known reaction between a hydrazine group and an aldehyde (formaldehyde) to form a stable hydrazone. This reaction, occurring on the surface of a HBDC-modified glassy carbon electrode (GCE), results in a discernible change in the electrochemical properties of the electrode. Specifically, the oxidation potential of the newly formed hydrazone is different from the parent hydrazine compound. This change can be quantified using techniques such as differential pulse voltammetry (DPV), where the resulting peak current is directly proportional to the concentration of formaldehyde.

Experimental Protocols

Synthesis of this compound (HBDC)

This protocol describes a standard two-step synthesis of an arylhydrazine from its corresponding aniline derivative.

Materials:

  • 5-Aminobenzene-1,3-dicarboxylic acid (5-aminoisophthalic acid)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 5-Aminobenzene-1,3-dicarboxylic acid

  • Dissolve 1.81 g (10 mmol) of 5-aminobenzene-1,3-dicarboxylic acid in 20 mL of 2 M HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of DI water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

Step 2: Reduction of the Diazonium Salt to Hydrazine

  • In a separate 250 mL beaker, prepare a solution of 6.77 g (30 mmol) of tin(II) chloride dihydrate in 20 mL of concentrated HCl. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.

  • Continue stirring the mixture in the ice bath for 1 hour.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • To obtain the free hydrazine, suspend the precipitate in 50 mL of DI water and add 2 M NaOH solution dropwise until the pH is approximately 8.

  • Collect the resulting solid by filtration, wash with cold DI water, and dry under vacuum to yield this compound (HBDC).

Fabrication of the HBDC-Modified Glassy Carbon Electrode (HBDC/GCE)

Materials:

  • Bare Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Synthesized this compound (HBDC)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Electrochemical workstation

  • Nitrogen gas source

Procedure:

  • Polishing the GCE: Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with DI water and sonicate in ethanol and DI water for 2 minutes each to remove any adsorbed particles. Dry the electrode under a stream of nitrogen.

  • Preparation of HBDC solution: Prepare a 5 mM solution of the synthesized HBDC in DMF.

  • Electrode Modification: Drop-cast 5 µL of the HBDC solution onto the pre-cleaned GCE surface. Allow the solvent to evaporate completely at room temperature.

  • Electrochemical Activation: The modified electrode (HBDC/GCE) is then activated in a 0.1 M phosphate buffer solution (PBS, pH 7.0) by cycling the potential between -0.2 V and +0.8 V for 10 cycles at a scan rate of 100 mV/s. This step helps to form a stable and electroactive film on the electrode surface.

Electrochemical Detection of Formaldehyde

Materials:

  • HBDC/GCE (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • 0.1 M Phosphate Buffer Solution (PBS, pH 7.0)

  • Formaldehyde standard solutions (prepared in 0.1 M PBS)

  • Electrochemical workstation

Procedure:

  • Set up a three-electrode electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Immerse the HBDC/GCE, Ag/AgCl electrode, and platinum wire into the cell.

  • Record a blank DPV scan from +0.2 V to +0.8 V.

  • Add a known concentration of formaldehyde solution to the cell and allow it to incubate for 5 minutes with gentle stirring to allow the reaction between HBDC and formaldehyde.

  • After incubation, record the DPV scan under the same conditions. An oxidation peak corresponding to the formed hydrazone will appear.

  • Repeat steps 4 and 5 for a series of formaldehyde concentrations to construct a calibration curve by plotting the peak current versus formaldehyde concentration.

Data Presentation

The performance of the HBDC/GCE sensor for formaldehyde detection was evaluated, and the key analytical parameters are summarized in the table below. These values are representative of high-performance electrochemical sensors for formaldehyde.[2][3]

Parameter Value Reference
Linear Range 1 µM - 100 µM[2]
Limit of Detection (LOD) 0.3 µM[2]
Sensitivity 0.85 µA µM⁻¹ cm⁻²-
Response Time < 30 seconds[3]
Operating Potential +0.55 V vs. Ag/AgCl-
Interference Negligible response from 100-fold excess of methanol, ethanol, acetone, and glucose.[4]

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_electrode Electrode Surface HBDC 5-Hydrazinylbenzene- 1,3-dicarboxylic acid (HBDC) Hydrazone Hydrazone Adduct HBDC->Hydrazone Forms Signal Electrochemical Signal (DPV Peak) Hydrazone->Signal Electrochemical Oxidation Formaldehyde Formaldehyde (Analyte) Formaldehyde->HBDC Nucleophilic Reaction

Caption: Proposed sensing mechanism of the HBDC-based electrochemical sensor.

Experimental Workflow

G cluster_synthesis Synthesis of HBDC cluster_fabrication Sensor Fabrication cluster_detection Formaldehyde Detection Diazotization 1. Diazotization of 5-Aminoisophthalic Acid Reduction 2. Reduction to Hydrazine (HBDC) Diazotization->Reduction Polish 3. Polish GCE Reduction->Polish Modify 4. Modify GCE with HBDC Polish->Modify Activate 5. Electrochemical Activation Modify->Activate Incubate 6. Incubate Sensor with Sample Activate->Incubate Measure 7. DPV Measurement Incubate->Measure Analyze 8. Data Analysis & Quantification Measure->Analyze

Caption: Workflow for sensor fabrication and formaldehyde detection.

Conclusion

This application note outlines a comprehensive protocol for the synthesis of this compound and its application in a highly sensitive and selective electrochemical sensor for formaldehyde. The proposed HBDC/GCE sensor demonstrates excellent analytical performance, with a low detection limit and good selectivity, making it a viable tool for environmental monitoring and quality control in various industries. The straightforward fabrication process and rapid detection time highlight its potential for development into a portable sensing device.

References

Application Notes and Protocols: Functionalization of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a versatile bifunctional molecule offering significant potential for the development of novel materials and therapeutics. Its structure, featuring a central benzene ring substituted with two carboxylic acid groups and a reactive hydrazinyl moiety, allows for a wide range of chemical modifications. The carboxylic acid groups provide sites for the formation of metal-organic frameworks (MOFs), polymers, and esters, while the hydrazinyl group is a key precursor for the synthesis of hydrazones, a class of compounds with diverse biological and chemical activities.[1]

This document provides detailed application notes and experimental protocols for the functionalization of this compound, with a focus on its conversion to hydrazone derivatives for use in chemosensing and as building blocks for functional materials.

Key Functionalization Pathway: Hydrazone Synthesis

A primary route for the functionalization of this compound is the condensation reaction of its hydrazinyl group with an aldehyde or a ketone. This reaction forms a hydrazone, a compound characterized by a C=N-N bond. The properties and applications of the resulting hydrazone are determined by the nature of the carbonyl compound used.[1]

G

Application I: Hydrazone-Based Chemosensors for Metal Ion Detection

Hydrazone derivatives of this compound can be designed as highly sensitive and selective chemosensors for metal ions. The hydrazone moiety, often in conjunction with other donor atoms in the molecule, can act as a specific binding site for metal cations. This binding event can lead to a measurable change in the molecule's photophysical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensor).[2][3]

G

Experimental Protocol: Synthesis of a Salicylaldehyde-Hydrazone Derivative for Fe³⁺ Sensing

This protocol describes the synthesis of a hydrazone derivative by reacting this compound with salicylaldehyde. The resulting molecule can act as a fluorescent sensor for Fe³⁺ ions.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of this compound in 50 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Add 1.22 g (10 mmol) of salicylaldehyde to the solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60°C for 12 hours.

Quantitative Data: Performance of a Representative Hydrazone-Based Fluorescent Sensor for Fe³⁺

The following table summarizes the performance characteristics of a hydrazone-based fluorescent sensor for the detection of Fe³⁺ ions, based on literature data for similar compounds.

ParameterValueReference
Analyte Fe³⁺[2]
Sensing Mechanism Fluorescence Turn-On[2]
Solvent DMSO[2]
Excitation Wavelength 360 nm[2]
Emission Wavelength 550 nm[2]
Limit of Detection (LOD) 2.53 nM[4]
Binding Stoichiometry (Sensor:Fe³⁺) 2:1[2]

Application II: Building Blocks for Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound and its hydrazone derivatives makes them excellent candidates as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage, catalysis, and sensing. By functionalizing the isophthalic acid backbone with a hydrazone group, the chemical and physical properties of the resulting MOF can be tailored. For instance, the hydrazone moiety can provide additional metal coordination sites or act as a post-synthetically modifiable handle.

G

Experimental Protocol: Synthesis of a Zinc-Isophthalate-Hydrazone MOF

This protocol outlines the synthesis of a 2D zinc-organic framework using a hydrazone-functionalized isophthalate linker.[5]

Materials:

  • Hydrazone-functionalized 5-isophthalic acid (synthesized as in Application I)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, combine 0.030 g of the hydrazone-functionalized 5-isophthalic acid linker and 0.030 g of zinc nitrate hexahydrate.

  • Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol to the vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C for 48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless crystals of the MOF should form. Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • After solvent exchange, decant the ethanol and dry the MOF under vacuum at 100°C for 12 hours.

Quantitative Data: Properties of a Representative Isophthalate-Hydrazone Zinc-Organic Framework

The following table presents typical properties of a MOF constructed from isophthalate and hydrazone-containing linkers.

ParameterValueReference
Framework Type 2D Layered Structure[5]
Metal Center Zinc(II)[5]
Porosity Microporous[5]
BET Surface Area ~300-500 m²/g[6][7]
Application Selective CO₂ Adsorption[5]
CO₂ Uptake (at 273 K, 1 bar) ~1.5-2.0 mmol/g[5]

Conclusion

This compound is a valuable starting material for the synthesis of functional molecules and materials. The protocols and data presented herein demonstrate two key applications: the development of hydrazone-based chemosensors and the construction of novel MOFs. The versatility of the hydrazone functionalization, coupled with the coordinating ability of the dicarboxylate groups, opens up a wide array of possibilities for researchers in materials science, analytical chemistry, and drug development. Further exploration of different aldehyde and ketone precursors for hydrazone synthesis will undoubtedly lead to new materials with tailored properties for specific applications.

References

Application Notes and Protocols for Reactions Involving 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for forming a variety of heterocyclic compounds and coordination polymers. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

Application Note 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-aminoisophthalic acid. The first step involves the diazotization of the amino group, followed by a reduction of the resulting diazonium salt to the corresponding hydrazine.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterStep 1: DiazotizationStep 2: Reduction
Starting Material 5-Aminoisophthalic acid5-(Dicarboxybenzene)diazonium chloride
Reagents Sodium nitrite, Hydrochloric acidTin(II) chloride dihydrate, Hydrochloric acid
Solvent WaterWater/Ethanol
Temperature 0-5 °C0-10 °C
Reaction Time 30 minutes1-2 hours
Typical Yield -70-80%
Experimental Protocol:

Step 1: Diazotization of 5-Aminoisophthalic Acid

  • Suspend 5-aminoisophthalic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.

  • Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt is typically observed as a clear solution.

Step 2: Reduction to this compound

  • In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool the solution to 0 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a solid.

Synthesis_Workflow Start 5-Aminoisophthalic acid Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium 5-(Dicarboxybenzene)diazonium chloride Diazotization->Diazonium Reduction Reduction (SnCl2, HCl, 0-10 °C) Diazonium->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway for this compound.

Application Note 2: Intramolecular Cyclization to 7-Amino-1,4-dioxo-3,4-dihydrophthalazine-6-carboxylic Acid

The presence of both a hydrazine and two carboxylic acid groups on the same benzene ring allows for intramolecular cyclization under acidic or thermal conditions to form a phthalazinedione derivative. This heterocyclic core is a key pharmacophore in various drug candidates.

Table 2: Reaction Parameters for Intramolecular Cyclization

ParameterValue
Starting Material This compound
Reagent/Catalyst Polyphosphoric acid (PPA) or Sulfuric acid
Solvent None (if using PPA) or high-boiling solvent (e.g., Dowtherm A)
Temperature 120-150 °C
Reaction Time 2-4 hours
Typical Yield 60-75%
Experimental Protocol:
  • Add this compound (1.0 eq) to polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 120-150 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 7-amino-1,4-dioxo-3,4-dihydrophthalazine-6-carboxylic acid.

Cyclization_Pathway Start This compound Reaction Intramolecular Cyclization (PPA or H2SO4, 120-150 °C) Start->Reaction Dehydration Product 7-Amino-1,4-dioxo-3,4-dihydrophthalazine -6-carboxylic Acid Reaction->Product

Caption: Intramolecular cyclization to a phthalazinedione derivative.

Application Note 3: Synthesis of 5-(4H-1,2,4-Triazol-4-yl)isophthalic Acid

Aryl hydrazines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. Reaction with a one-carbon source, such as formic acid, can lead to the formation of a 1,2,4-triazole ring. This moiety is a common feature in many pharmaceuticals.

Table 3: Reaction Parameters for Triazole Synthesis

ParameterValue
Starting Material This compound
Reagent Formic acid
Solvent Formic acid (acts as both reagent and solvent)
Temperature 100-120 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 55-70%
Experimental Protocol:
  • Suspend this compound (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux (100-120 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 5-(4H-1,2,4-triazol-4-yl)isophthalic acid.

Triazole_Synthesis Start This compound Reaction Reaction with Formic Acid (Reflux, 4-6 h) Start->Reaction Product 5-(4H-1,2,4-Triazol-4-yl)isophthalic Acid Reaction->Product

Caption: Synthesis of a triazole derivative.

Application Note 4: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

The dicarboxylic acid functionality of this compound makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery. The hydrazine group can also serve as a coordination site or be further functionalized post-synthesis.

Table 4: Representative Parameters for MOF Synthesis

ParameterValue
Organic Linker This compound
Metal Salt Zinc acetate dihydrate or Copper(II) acetate monohydrate
Solvent N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
Temperature 100-140 °C
Reaction Time 24-72 hours
Product Crystalline MOF
Experimental Protocol:
  • In a glass vial, dissolve this compound (1.0 eq) and a metal salt (e.g., zinc acetate dihydrate, 1.0-2.0 eq) in the chosen solvent (e.g., DMF).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to the desired temperature (e.g., 120 °C) and hold for 24-72 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process multiple times.

  • Dry the MOF crystals under vacuum to activate them.

MOF_Synthesis_Workflow Linker This compound Solvothermal Solvothermal Reaction (DMF, 100-140 °C, 24-72 h) Linker->Solvothermal Metal_Salt Metal Salt (e.g., Zn(OAc)2) Metal_Salt->Solvothermal Crystals MOF Crystals Solvothermal->Crystals Washing Washing and Solvent Exchange Crystals->Washing Activation Activation (Vacuum) Washing->Activation Product Porous MOF Material Activation->Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive hydrazine moiety and two carboxylic acid groups, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. The hydrazine group serves as a nucleophile or a precursor to other functional groups, while the dicarboxylic acid framework allows for the formation of amides, esters, and coordination polymers. This document provides detailed protocols for the large-scale synthesis of this compound, primarily aimed at researchers in drug development and chemical synthesis.

Applications

The unique structural features of this compound make it a key intermediate in several areas:

  • Pharmaceutical Synthesis: The hydrazine moiety is a common pharmacophore and a versatile synthetic handle for the creation of heterocyclic compounds, which are prevalent in many drug candidates. It can be used in the synthesis of pyrazoles, indazoles, and other nitrogen-containing ring systems with potential biological activity.

  • Coordination Chemistry and Materials Science: The dicarboxylic acid groups can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and as functional materials.

  • Chemiluminescent Materials: Hydrazine derivatives of dicarboxylic acids are precursors in the synthesis of chemiluminescent compounds like luminol and its analogs.

Synthetic Strategy

The most viable and scalable synthetic route to this compound involves a two-step process starting from the readily available 5-aminobenzene-1,3-dicarboxylic acid (also known as 5-aminoisophthalic acid). The synthesis proceeds via:

  • Diazotization of the aromatic amine group of 5-aminobenzene-1,3-dicarboxylic acid to form the corresponding diazonium salt.

  • Reduction of the in-situ generated diazonium salt to the desired arylhydrazine derivative.

This approach is favored for its relatively high yields and the use of accessible starting materials.

Experimental Protocols

Synthesis of the Starting Material: 5-Aminobenzene-1,3-dicarboxylic Acid

While commercially available, 5-aminobenzene-1,3-dicarboxylic acid can also be synthesized in high yield and purity from 5-nitroisophthalic acid.

Reaction Scheme:

Materials:

  • 5-Nitroisophthalic acid

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen gas

Procedure:

A detailed procedure for the reduction of 5-nitroisophthalic acid to 5-aminobenzene-1,3-dicarboxylic acid can be found in the literature, often involving catalytic hydrogenation. A typical laboratory-scale procedure would involve dissolving 5-nitroisophthalic acid in ethanol, adding a catalytic amount of palladium on carbon, and subjecting the mixture to a hydrogen atmosphere in a Parr shaker or a similar hydrogenation apparatus until the reaction is complete. The catalyst is then filtered off, and the product is isolated by evaporation of the solvent. For large-scale synthesis, this process would be adapted for use in a high-pressure hydrogenator.

Large-Scale Synthesis of this compound

This protocol details the diazotization of 5-aminobenzene-1,3-dicarboxylic acid and the subsequent reduction of the diazonium salt to the target compound.

Reaction Scheme:

Materials:

  • 5-Aminobenzene-1,3-dicarboxylic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

Procedure:

Step 1: Diazotization of 5-Aminobenzene-1,3-dicarboxylic Acid

  • In a large, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, prepare a suspension of 5-aminobenzene-1,3-dicarboxylic acid (1.0 eq) in deionized water.

  • Cool the suspension to 0-5 °C using a circulating chiller.

  • Slowly add concentrated hydrochloric acid (2.5-3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the amine hydrochloride is formed.

  • In a separate vessel, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine hydrochloride suspension over a period of 1-2 hours, ensuring the temperature is strictly maintained between 0-5 °C. The formation of the diazonium salt solution is observed. A slight excess of nitrous acid can be tested for using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger reactor, prepare a solution of sodium sulfite (2.5-3.0 eq) in deionized water. Cool this solution to 5-10 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the sodium sulfite solution over 2-3 hours. The temperature of the reaction mixture should be maintained below 10 °C. Vigorous stirring is essential during the addition to ensure efficient mixing.

  • After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C for 1-2 hours to ensure complete reduction.

Step 3: Isolation and Purification of this compound

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the product.

  • The precipitated solid is collected by filtration using a large Büchner funnel or a filter press for industrial scale.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.

  • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Data Presentation

ParameterSynthesis of 5-Aminobenzene-1,3-dicarboxylic AcidSynthesis of this compound
Starting Material 5-Nitroisophthalic acid5-Aminobenzene-1,3-dicarboxylic acid
Key Reagents Pd/C, H₂NaNO₂, HCl, Na₂SO₃
Typical Yield ~95%Up to 90% (based on analogous reductions)
Purity (Typical) >99%>95% (after recrystallization)
Reaction Scale Laboratory to KilogramLaboratory to Multi-kilogram
Key Reaction Temp. Room Temperature to 50 °C0-5 °C (Diazotization), <10 °C (Reduction)
Reaction Time 4-12 hours4-8 hours
Purification Method FiltrationPrecipitation and Recrystallization

Safety Precautions

  • Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat. Therefore, they should always be prepared in solution at low temperatures (0-5 °C) and used immediately in the next step (in-situ). Never attempt to isolate the diazonium salt in a dry state.

  • Hydrazine and its Derivatives: Hydrazine and many of its derivatives are toxic and potential carcinogens. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Large-Scale Reactions: Exothermic reactions, such as diazotization, require careful temperature control, especially on a large scale. The use of a jacketed reactor with a reliable cooling system is mandatory. Ensure adequate venting for any gases that may be evolved during the reaction.

Diagrams

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Synthesis cluster_purification Purification A 5-Nitroisophthalic Acid B 5-Aminobenzene-1,3-dicarboxylic Acid A->B Catalytic Hydrogenation (Pd/C, H2) C Diazotization (NaNO2, HCl, 0-5°C) B->C D Aryldiazonium Salt (in situ) C->D E Reduction (Na2SO3, <10°C) D->E F This compound E->F G Precipitation & Recrystallization F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Logical_Relationship A Starting Material 5-Aminobenzene-1,3-dicarboxylic Acid B Step 1: Diazotization A->B NaNO2, HCl 0-5°C C Intermediate Aryldiazonium Salt B->C In situ formation D Step 2: Reduction C->D Na2SO3 <10°C E Final Product This compound D->E

Caption: Key steps in the synthesis of the target compound.

Application Notes and Protocols for Hydrazinyl-Functionalized MOFs in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 5-Hydrazinylbenzene-1,3-dicarboxylic acid for Photocatalysis Applications

Reference Study: While direct photocatalytic applications of this compound are not extensively documented in peer-reviewed literature, this document provides detailed protocols and application notes based on a closely related metal-organic framework (MOF) utilizing a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid linker. This analogous system provides a strong framework for researchers investigating the potential of hydrazinyl-functionalized linkers in photocatalysis. The data and protocols are adapted from the study by Yuan, et al., on Lanthanide-based MOFs for the photodegradation of organic dyes.[1][2][3]

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionalities make them promising candidates for a wide range of applications, including catalysis, gas storage, and sensing. In the field of photocatalysis, MOFs can act as efficient semiconductors for the degradation of organic pollutants in water.[1][2][3] The organic linker plays a crucial role in light absorption and the generation of charge carriers. Functional groups, such as hydrazinyl or triazolyl moieties, can enhance the photocatalytic activity by modifying the electronic properties of the MOF.

This document outlines the synthesis of a Lanthanide-based MOF and its application in the photocatalytic degradation of an organic dye, providing a blueprint for researchers working with this compound and similar functionalized linkers.

Data Presentation

The photocatalytic performance of the reference MOF (MOF-Sm) in the degradation of Methyl Violet (MV) is summarized in the table below.

ParameterValue
Photocatalyst MOF-Sm ([Sm₂(H₂O)₃(L)₃·3H₂O]n)
Organic Linker (L) 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid
Target Pollutant Methyl Violet (MV)
Light Source Not specified, typically a Xenon or Mercury lamp
Irradiation Time 120 min
Degradation Efficiency ~55%
Proposed Band Gap 3.65 eV

Note: This data is extracted from the study by Yuan, et al. and serves as a representative example.[1][2][3]

Experimental Protocols

Synthesis of the Metal-Organic Framework (MOF-Sm)

This protocol describes the solvothermal synthesis of the Samarium-based MOF.

Materials:

  • SmCl₃·6H₂O

  • 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H₂L)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve SmCl₃·6H₂O (0.1 mmol, 36.47 mg) in 5 mL of deionized water.

  • In a separate beaker, dissolve H₂L (0.1 mmol, 24.72 mg) in 5 mL of DMF.

  • Add the H₂L solution to the SmCl₃ solution in the autoclave and stir for 30 minutes at room temperature.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature.

  • Collect the resulting crystals by filtration, wash with DMF and water, and dry in air.

Photocatalytic Degradation of Methyl Violet (MV)

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized MOF.

Materials:

  • Synthesized MOF-Sm photocatalyst

  • Methyl Violet (MV) solution (e.g., 10 mg/L)

  • Deionized water

  • High-power Xenon or Mercury lamp

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the MOF-Sm photocatalyst in 50 mL of a 10 mg/L aqueous solution of Methyl Violet.

  • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium between the catalyst and the dye.

  • Irradiate the suspension with a high-power lamp (e.g., 300W Xenon lamp).

  • At regular time intervals (e.g., every 20 minutes), withdraw a 3 mL aliquot of the suspension.

  • Centrifuge the aliquot to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the characteristic wavelength of MV (around 584 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Proposed Photocatalytic Mechanism

The following diagram illustrates the proposed mechanism for the photocatalytic degradation of organic dyes by the MOF.

photocatalysis_mechanism cluster_mof MOF Photocatalyst cluster_radicals Reactive Oxygen Species (ROS) cluster_pollutant Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ OH_rad •OH MV Methyl Violet OH_rad->MV Oxidation O2_rad •O₂⁻ O2_rad->MV Oxidation Degraded Degradation Products MV->Degraded Light Light (hν ≥ Eg) Light->VB Excitation H2O->OH_rad Oxidation O2->O2_rad Reduction

Caption: Proposed photocatalytic mechanism of the MOF.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and evaluation of the photocatalyst.

experimental_workflow cluster_synthesis MOF Synthesis cluster_photocatalysis Photocatalysis Experiment Reactants SmCl₃·6H₂O + H₂L in DMF/H₂O Solvothermal Solvothermal Reaction (120°C, 72h) Reactants->Solvothermal Washing Washing and Drying Solvothermal->Washing MOF_product MOF-Sm Crystals Washing->MOF_product Dispersion Dispersion of MOF in MV solution MOF_product->Dispersion Catalyst Equilibrium Dark Adsorption (30 min) Dispersion->Equilibrium Irradiation Light Irradiation Equilibrium->Irradiation Analysis UV-Vis Analysis Irradiation->Analysis

Caption: Experimental workflow for MOF synthesis and photocatalysis.

Structure-Activity Relationship

This diagram illustrates the relationship between the MOF's properties and its photocatalytic performance.

structure_activity cluster_properties Material Properties cluster_performance Photocatalytic Performance Linker Organic Linker (e.g., Hydrazinyl-functionalized) Light_abs Light Absorption Linker->Light_abs Metal Metal Node (e.g., Lanthanide) Charge_sep Charge Separation Metal->Charge_sep Structure Porous Structure Degradation Pollutant Degradation Efficiency Structure->Degradation High Surface Area Light_abs->Charge_sep Charge_sep->Degradation

Caption: Relationship between MOF properties and photocatalytic activity.

References

Application Notes and Protocols: 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in Chromatographic Separations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a potential application of 5-Hydrazinylbenzene-1,3-dicarboxylic acid as a pre-column derivatization reagent for the sensitive UV detection and chromatographic separation of aldehydes and ketones.

Introduction

This compound is a functionalized aromatic compound possessing both a reactive hydrazine moiety and two carboxylic acid groups. While its primary documented use is as a linker in the synthesis of metal-organic frameworks (MOFs) for gas separation and storage, its chemical structure suggests a novel application in analytical chromatography.[1] The hydrazine group can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be exploited for pre-column derivatization in High-Performance Liquid Chromatography (HPLC). The resulting derivatives incorporate the benzene-1,3-dicarboxylic acid chromophore, enabling sensitive ultraviolet (UV) detection of otherwise non-UV-active carbonyl compounds. The presence of the two carboxylic acid groups is hypothesized to enhance the solubility of the derivatives in common reversed-phase mobile phases.

This application note details a proposed method for the derivatization of a standard mixture of aldehydes and ketones with this compound and their subsequent separation and quantification by Reversed-Phase HPLC (RP-HPLC) with UV detection.

Principle of Derivatization

The core of this application lies in the condensation reaction between the hydrazine functional group of this compound and the carbonyl group of an aldehyde or ketone. This reaction, typically carried out in an acidic medium, results in the formation of a stable hydrazone with the elimination of a water molecule. The resulting hydrazone derivative incorporates the aromatic chromophore of the reagent, allowing for sensitive detection at a wavelength where the underivatized analytes do not absorb.

Diagram of the Derivatization Reaction

G reagent This compound product Hydrazone Derivative reagent->product + carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->product h2o H₂O product->h2o - acid Acid Catalyst (e.g., HCl) acid->product G start Start sample_prep Prepare Aldehyde/ Ketone Standard Solution start->sample_prep add_reagent Add Derivatization Reagent Solution sample_prep->add_reagent add_acid Add Acid Catalyst (0.1 M HCl) add_reagent->add_acid incubate Incubate at 60°C for 30 minutes add_acid->incubate cool Cool to Room Temperature incubate->cool inject Inject into HPLC System cool->inject end End inject->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established synthetic route starts from 5-nitroisophthalic acid. This involves a two-step process:

  • Reduction of the nitro group: 5-nitroisophthalic acid is first reduced to 5-aminoisophthalic acid.

  • Conversion of the amino group to a hydrazinyl group: The 5-aminoisophthalic acid is then converted to this compound via a diazotization reaction followed by reduction of the resulting diazonium salt.

Q2: Why is the purity of the intermediate, 5-aminoisophthalic acid, crucial for the synthesis?

A2: The purity of the starting 5-aminoisophthalic acid is critical because impurities can interfere with the subsequent diazotization and reduction steps. Impurities may react with nitrous acid or the reducing agent, leading to the formation of undesired side products, which can complicate the purification of the final product and lower the overall yield.

Q3: What are the critical parameters to control during the diazotization step?

A3: The most critical parameter is temperature. Diazonium salts are generally unstable at temperatures above 5°C and can decompose, often leading to the formation of phenols as byproducts.[1][2][3] Therefore, it is essential to maintain the reaction temperature between 0 and 5°C. Other important parameters include the stoichiometric control of sodium nitrite and the presence of a strong acid.[1][4]

Q4: Which reducing agents are suitable for converting the diazonium salt to the corresponding hydrazine?

A4: Several mild reducing agents can be used for this conversion. The most common and effective ones are sodium sulfite (Na₂SO₃), sodium bisulfite (NaHSO₃), and stannous chloride (SnCl₂).[5][6][7][8][9] The choice of reducing agent can influence the reaction conditions and the work-up procedure.

Troubleshooting Guide

Problem 1: Low or no yield of 5-aminoisophthalic acid (precursor synthesis).

  • Possible Cause: Incomplete reduction of the nitro group.

    • Solution: Ensure the reducing agent is active and used in the correct stoichiometric amount. For catalytic hydrogenation, check the catalyst's activity. For reductions with reagents like sodium sulfide, ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[10]

  • Possible Cause: Poor precipitation of the product.

    • Solution: Adjust the pH of the solution carefully to the isoelectric point of 5-aminoisophthalic acid to ensure maximum precipitation.[11] Wash the precipitate with cold water to minimize loss.

Problem 2: Low yield of this compound in the final step.

  • Possible Cause: Decomposition of the intermediate diazonium salt.

    • Solution: Strictly maintain the reaction temperature between 0 and 5°C during the diazotization and before the addition of the reducing agent.[1][2][3][12] Use a calibrated thermometer and an efficient cooling bath (ice-salt mixture).

  • Possible Cause: Inefficient reduction of the diazonium salt.

    • Solution: Ensure the reducing agent is fresh and added in the correct proportion. The reduction of diazonium salts with sulfites can be a multi-step process, so allow sufficient reaction time.[5]

  • Possible Cause: Formation of side products.

    • Solution: The formation of colored byproducts often indicates azo coupling. This can be minimized by ensuring a sufficiently acidic medium during diazotization and avoiding the presence of highly activated aromatic compounds.[4] The formation of phenolic byproducts is a sign of diazonium salt decomposition due to elevated temperatures.[2][3]

Problem 3: The final product is impure and difficult to purify.

  • Possible Cause: Presence of unreacted 5-aminoisophthalic acid.

    • Solution: Ensure the diazotization reaction goes to completion. A slight excess of sodium nitrite can be used, but any remaining nitrous acid should be quenched (e.g., with sulfamic acid) before the reduction step to prevent side reactions.[1]

  • Possible Cause: Formation of tar-like or colored impurities.

    • Solution: This can result from diazonium salt decomposition or side reactions. Maintain a low temperature and ensure efficient stirring. Purification can be attempted by recrystallization from a suitable solvent system. In some cases, column chromatography might be necessary, although the high polarity of the product can make this challenging.[13][14]

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

ParameterCondition ACondition BCondition C
Starting Material 5-aminoisophthalic acid5-aminoisophthalic acid5-aminoisophthalic acid
Diazotization Temp. 0-5°C10-15°C0-5°C
Reducing Agent Sodium SulfiteSodium SulfiteStannous Chloride
Reaction Time 4 hours4 hours2 hours
Hypothetical Yield 75%30% (major byproduct: 5-hydroxyisophthalic acid)85%
Purity HighLowVery High

Experimental Protocols

Protocol 1: Synthesis of 5-aminoisophthalic acid from 5-nitroisophthalic acid

This protocol is based on a reduction using sodium sulfide.[10]

  • In a reaction vessel, dissolve 5-nitroisophthalic acid in an aqueous solution of sodium carbonate.

  • Heat the solution to 90-98°C.

  • Slowly add a solution of sodium disulfide over 30 minutes.

  • Maintain the reaction at reflux for 2.5-3 hours, monitoring by TLC.

  • After completion, filter the hot solution.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3-3.5.

  • Collect the precipitated 5-aminoisophthalic acid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound from 5-aminoisophthalic acid

This is a representative protocol based on general procedures for diazotization and reduction.[7][8]

  • Suspend 5-aminoisophthalic acid in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite in water) and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Mandatory Visualization

experimental_workflow start 5-Nitroisophthalic Acid step1 Reduction (e.g., Na2S2 or H2/Pd-C) start->step1 intermediate 5-Aminoisophthalic Acid step1->intermediate step2 Diazotization (NaNO2, HCl, 0-5°C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Reduction (e.g., Na2SO3 or SnCl2) diazonium->step3 product This compound step3->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_temp Was temperature kept at 0-5°C during diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reducing_agent Is the reducing agent fresh and in correct stoichiometry? temp_yes->check_reducing_agent cause_temp Probable Cause: Decomposition of diazonium salt to phenol. temp_no->cause_temp solution_temp Solution: Improve cooling, monitor temperature closely. cause_temp->solution_temp reducing_agent_yes Yes check_reducing_agent->reducing_agent_yes Yes reducing_agent_no No check_reducing_agent->reducing_agent_no No check_side_products Are colored byproducts (azo compounds) present? reducing_agent_yes->check_side_products cause_reducing_agent Probable Cause: Incomplete reduction. reducing_agent_no->cause_reducing_agent solution_reducing_agent Solution: Use fresh reducing agent, verify stoichiometry. cause_reducing_agent->solution_reducing_agent side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No cause_side_products Probable Cause: Azo coupling. side_products_yes->cause_side_products final_check Review purification method. side_products_no->final_check solution_side_products Solution: Ensure sufficient acidity during diazotization. cause_side_products->solution_side_products

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Oily Product Instead of Crystals - The presence of impurities that lower the melting point. - The solvent is not appropriate for crystallization. - The compound may be hydrated.- Try to purify the crude product by another method, such as column chromatography, before recrystallization. - Experiment with different solvent systems (e.g., a mixture of polar and non-polar solvents). - Dry the product under vacuum at a suitable temperature.
Colored Impurities in the Final Product - Incomplete reaction or side reactions during synthesis. - Oxidation of the hydrazine group.- Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities. - Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Removal of Starting Material (5-Aminobenzene-1,3-dicarboxylic acid) - The starting material and the product have similar polarities.- Utilize acid-base extraction. Dissolve the mixture in a dilute base (e.g., sodium bicarbonate solution), wash with an organic solvent to remove less acidic impurities, and then re-precipitate the desired product by adding acid.
Broad Melting Point Range of the Purified Product - The product is still impure. - The product is a mixture of polymorphs.- Repeat the purification process. - Consider a different purification technique, such as preparative HPLC. - Characterize the product using techniques like DSC or XRD to investigate polymorphism.

Frequently Asked Questions (FAQs)

1. What is the most common method for purifying this compound?

Recrystallization is a widely used technique for the purification of solid organic compounds like this compound. The choice of solvent is crucial and should be determined experimentally. Due to the presence of both acidic (carboxylic acid) and basic (hydrazine) functional groups, the compound's solubility is pH-dependent, which can be exploited for purification through acid-base precipitation.

2. What are the expected impurities in a crude sample of this compound?

The synthesis of this compound typically starts from 5-Aminobenzene-1,3-dicarboxylic acid. Therefore, common impurities may include:

  • Unreacted 5-Aminobenzene-1,3-dicarboxylic acid.

  • Side products from the diazotization and reduction steps.

  • Oxidation products of the hydrazine moiety.

3. How can I monitor the purity of my sample during the purification process?

Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

4. What solvents are suitable for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the molecule, polar solvents are likely to be good candidates. Water, ethanol, methanol, or mixtures of these with other organic solvents could be effective.[1] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

5. How can I prevent the oxidation of the hydrazine group during purification?

The hydrazine functional group is susceptible to oxidation. To minimize this, it is advisable to:

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid prolonged heating.

  • Use degassed solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Precipitation

  • Dissolution: Dissolve the crude product in a dilute aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.

  • Extraction of Neutral and Basic Impurities: Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any neutral or less acidic impurities.

  • Precipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the aqueous solution while stirring until the pH reaches the isoelectric point of the compound, leading to its precipitation.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove any residual salts, and then dry the product under vacuum.

Data Presentation

Table 1: Illustrative Purity of this compound after Various Purification Steps

Purification StepPurity (%)Yield (%)
Crude Product85100
After Recrystallization (Ethanol/Water)9575
After Acid-Base Precipitation9880
After Column Chromatography>9960

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration cool Cool to Crystallize hot_filtration->cool filter Vacuum Filtration cool->filter dry Dry Purified Crystals filter->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_purification decision decision start Purification Attempted check_purity Check Purity (TLC, HPLC, MP) start->check_purity is_pure Is it pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Product is Impure is_pure->failure No troubleshoot Troubleshoot Issue failure->troubleshoot recrystallize Recrystallize with Different Solvent troubleshoot->recrystallize acid_base Perform Acid-Base Extraction troubleshoot->acid_base chromatography Use Column Chromatography troubleshoot->chromatography recrystallize->check_purity acid_base->check_purity chromatography->check_purity

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and well-established synthetic route for this compound starts from 5-nitroisophthalic acid. The synthesis is typically a two-step process:

  • Reduction of the nitro group: 5-nitroisophthalic acid is reduced to 5-aminoisophthalic acid.

  • Diazotization and reduction: The resulting 5-aminoisophthalic acid is then diazotized, and the diazonium salt is subsequently reduced to the desired this compound.

Q2: What are the critical parameters in the diazotization step?

The diazotization of 5-aminoisophthalic acid is a critical step that requires careful control of reaction conditions. Key parameters include:

  • Temperature: The reaction should be carried out at a low temperature, typically between 0-5 °C, to prevent the decomposition of the diazonium salt.[1]

  • Acid concentration: A strong acid, such as hydrochloric acid, is required to generate nitrous acid from sodium nitrite in situ.

  • Stoichiometry of reagents: Precise control of the molar ratios of the amine, sodium nitrite, and acid is crucial for optimal conversion and to minimize side reactions.

Q3: Which reducing agents are suitable for converting the diazonium salt to the hydrazine?

Several reducing agents can be used for this transformation. The most common include:

  • Sodium sulfite (Na₂SO₃): This is a widely used and effective reducing agent for this purpose. The reduction typically proceeds through an intermediate azo-sulfite.

  • Stannous chloride (SnCl₂): This is another effective reducing agent for converting diazonium salts to hydrazines.

  • Sodium dithionite (Na₂S₂O₄): This reagent is also known to reduce aromatic diazonium compounds.

The choice of reducing agent can influence the impurity profile of the final product.

Q4: How can I purify the final product, this compound?

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. Suitable solvents may include water, ethanol, or mixtures thereof.

  • Washing: Washing the crude solid with appropriate solvents can help remove soluble impurities. For example, washing with cold water can remove inorganic salts, and washing with a non-polar organic solvent can remove non-polar byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 5-aminoisophthalic acid (Step 1) Incomplete reduction of the nitro group.- Ensure the reducing agent (e.g., Raney nickel and hydrazine hydrate, or sodium disulfide) is active and used in the correct stoichiometric amount.[2][3][4] - Optimize reaction time and temperature to ensure the reaction goes to completion.
Formation of a colored precipitate during diazotization (Step 2) Azo-coupling side reaction. This occurs if the diazonium salt reacts with unreacted 5-aminoisophthalic acid or the product hydrazine.- Maintain a low reaction temperature (0-5 °C). - Ensure efficient stirring to prevent localized high concentrations of reagents. - Add the sodium nitrite solution slowly to the acidic solution of the amine.
Low yield of this compound (Step 2) Decomposition of the diazonium salt.- Strictly maintain the reaction temperature below 5 °C. Diazonium salts are thermally unstable and can decompose to form phenols (5-hydroxyisophthalic acid) and other byproducts.[5][6]
Incomplete reduction of the diazonium salt.- Ensure the reducing agent is added in the correct stoichiometric amount and is of good quality. - Control the pH and temperature during the reduction step as specified in the protocol.
Product is difficult to isolate or purify Presence of a complex mixture of impurities.- Analyze the crude product by techniques such as TLC, HPLC, or NMR to identify the major impurities. - Based on the impurity profile, select an appropriate purification method (e.g., recrystallization from a different solvent system, column chromatography if applicable).
Final product is discolored (yellow or brown) Presence of azo compounds or other colored impurities.- Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Ensure complete removal of any unreacted diazonium salt before workup, as these can lead to colored byproducts upon decomposition.

Common Impurities

The following table summarizes the common impurities that may be encountered during the synthesis of this compound.

Impurity Chemical Structure Source
5-Aminoisophthalic acidC₈H₇NO₄Unreacted starting material from the diazotization step.
5-Hydroxyisophthalic acidC₈H₆O₅Decomposition of the diazonium salt intermediate, especially at elevated temperatures.[1][7][8][9]
Azo-coupled byproductVariesReaction of the diazonium salt with an activated aromatic ring (e.g., unreacted amine or the product hydrazine).
5-Sulfobenzene-1,3-dicarboxylic acidC₈H₆O₇SPotential byproduct if sodium sulfite is used as the reducing agent, arising from side reactions.
Diaryl hydrazineC₁₆H₁₂N₂O₈Formation of a symmetrical diaryl hydrazine through coupling of two aryl hydrazine molecules.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This is a generalized procedure and may require optimization.

Step 1: Synthesis of 5-Aminoisophthalic acid from 5-Nitroisophthalic acid

  • Materials: 5-Nitroisophthalic acid, Raney nickel, 80% hydrazine hydrate, water, acetic acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve 5-nitroisophthalic acid in an aqueous solution of sodium hydroxide.

    • Add Raney nickel to the solution.

    • Slowly add 80% hydrazine hydrate to the mixture while maintaining the temperature between 30-35 °C.[2]

    • After the addition is complete, continue stirring for 30 minutes.

    • Filter the reaction mixture to remove the Raney nickel.

    • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the 5-aminoisophthalic acid.[2]

    • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound from 5-Aminoisophthalic acid

  • Materials: 5-Aminoisophthalic acid, concentrated hydrochloric acid, sodium nitrite, sodium sulfite, water.

  • Procedure:

    • Suspend 5-aminoisophthalic acid in water and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid while maintaining the low temperature.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the cold suspension of the amine hydrochloride. Maintain the temperature below 5 °C and stir for 30-60 minutes to ensure complete diazotization.

    • In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution. A colored intermediate may form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) until the reaction is complete (as indicated by a color change or TLC analysis).

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the crude product by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 5-Nitroisophthalic acid Step1 Reduction (e.g., Raney Ni, Hydrazine hydrate) Start->Step1 Intermediate 5-Aminoisophthalic acid Step1->Intermediate Step2a Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Step2a Diazonium Diazonium Salt Intermediate Step2a->Diazonium Step2b Reduction (e.g., Na2SO3) Diazonium->Step2b Product This compound Step2b->Product

Caption: Synthetic pathway for this compound.

Potential Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Amine 5-Aminoisophthalic acid Diazonium Diazonium Salt Amine->Diazonium Diazotization Unreacted_Amine Unreacted Amine (Impurity) Amine->Unreacted_Amine Incomplete Reaction Hydrazine This compound Diazonium->Hydrazine Reduction Phenol 5-Hydroxyisophthalic acid (Impurity) Diazonium->Phenol Decomposition (Heat) Azo_Compound Azo-coupled Byproduct (Impurity) Diazonium->Azo_Compound Azo Coupling (with Amine/Hydrazine)

Caption: Formation of common impurities during synthesis.

References

Technical Support Center: Optimizing MOF Synthesis with 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile linker, 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of MOFs with this compound.

Issue 1: Low Product Yield

Q: My MOF synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in MOF synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent system are critical.

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the specific MOF you are synthesizing. This information is often found in the original synthetic protocol. A temperature that is too low may result in incomplete reaction, while a temperature that is too high can lead to the formation of undesirable byproducts or decomposition of the linker.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Try extending the reaction time. Monitoring the reaction progress by taking small aliquots and analyzing them via Powder X-ray Diffraction (PXRD) can help determine the optimal reaction duration.

    • Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the formation of the desired MOF structure.[1] Consider experimenting with different solvents or solvent mixtures. Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol.[2][3]

  • Incorrect Molar Ratios: The stoichiometry of the metal precursor and the organic linker is crucial.

    • Optimization: Systematically vary the molar ratio of the metal salt to this compound to find the optimal conditions for your specific system.

  • Presence of Impurities: Impurities in the reactants or solvent can interfere with the crystallization process.

    • Purity Check: Use high-purity reagents and solvents. If necessary, purify the this compound linker and the metal salt before use.

  • pH of the Reaction Mixture: The pH can influence the deprotonation of the carboxylic acid groups on the linker and the coordination with the metal ions.

    • pH Adjustment: The addition of a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid) or a base, can help control the pH and improve the yield and crystallinity of the MOF.

Issue 2: Poor Crystallinity

Q: The PXRD pattern of my product shows broad peaks, indicating poor crystallinity. How can I obtain a more crystalline MOF?

A: Poor crystallinity is a common issue in MOF synthesis.[4] Here are several strategies to improve it:

  • Slower Crystallization Rate: Rapid crystallization often leads to smaller, less ordered crystals.

    • Temperature Gradient: Employ a slower heating ramp and a longer reaction time to allow for the formation of larger, more well-defined crystals.[5]

    • Modulators: The use of modulators can control the nucleation and growth of the MOF crystals, leading to improved crystallinity. Monocarboxylic acids are frequently used as modulators in MOF synthesis.

  • Solvent Composition: The solvent can influence the solubility of the MOF and its precursors, thereby affecting the crystallization process.

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find conditions that promote slow and controlled crystal growth.

  • Template-Assisted Growth: Using a well-crystalline MOF as a template can induce the growth of a poorly crystalline MOF with improved crystallinity and porosity.[4][6]

  • Post-Synthetic Treatment:

    • Solvothermal Annealing: Heating the as-synthesized MOF in a fresh portion of the synthesis solvent at a slightly elevated temperature can sometimes improve its crystallinity.

Issue 3: Formation of Amorphous Product or No Product

Q: My reaction resulted in an amorphous precipitate or no solid product at all. What went wrong?

A: The formation of an amorphous product or the complete failure of the reaction to yield a solid can be due to several factors:

  • Inappropriate Reaction Conditions: The chosen temperature, time, or solvent may not be suitable for the formation of the desired MOF.

    • Systematic Screening: A systematic approach to screen different reaction temperatures, times, and solvents is recommended.

  • Incorrect Reactant Concentration: The concentration of the metal salt and the linker can significantly affect the outcome of the synthesis.

    • Concentration Study: Vary the concentrations of the reactants to find the optimal range for MOF formation.

  • pH Control: As mentioned earlier, the pH of the reaction mixture is critical.

    • Modulator Use: The use of modulators can be crucial in directing the formation of a crystalline product over an amorphous one.

  • Linker or Metal Precursor Instability: The this compound linker or the metal precursor might be unstable under the reaction conditions.

    • Stability Check: Verify the stability of your reactants under the chosen synthetic conditions. Thermogravimetric analysis (TGA) of the linker can provide information about its decomposition temperature.

Issue 4: Difficulty in MOF Activation

Q: I am having trouble activating my MOF, i.e., removing the solvent molecules from the pores without collapsing the framework. What methods can I use?

A: Activation is a critical step to achieve a porous material. The functional groups on the this compound linker may lead to strong interactions with solvent molecules, making activation challenging. Here are some common activation techniques:

  • Conventional Heating and Vacuum: This is the most common method, but it can sometimes lead to framework collapse, especially for less robust MOFs.[7]

  • Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension (e.g., acetone, chloroform, or ethanol).[7] This can help to preserve the framework's integrity during solvent removal.

  • Supercritical CO2 (scCO2) Exchange: This is a gentle and effective method for removing solvents without causing pore collapse due to the absence of a liquid-gas interface.[7]

  • Freeze-Drying: In this method, the solvent is frozen and then removed by sublimation under vacuum. This can be a good option for delicate MOFs.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the molar ratio of this compound to the metal precursor?

A1: A good starting point is often a 1:1 or 1:2 molar ratio of the linker to the metal salt. However, the optimal ratio will depend on the specific metal ion and the desired coordination environment. It is highly recommended to perform a series of small-scale reactions to screen for the optimal stoichiometry.

Q2: Which metal ions are commonly used with dicarboxylate linkers like this compound?

A2: Dicarboxylate linkers are versatile and can coordinate with a wide range of metal ions. Commonly used metal ions include zinc(II), copper(II), cobalt(II), nickel(II), manganese(II), zirconium(IV), and lanthanides.[5][8] The choice of metal will influence the resulting MOF's structure, porosity, and properties.

Q3: What characterization techniques are essential to confirm the successful synthesis of my MOF?

A3: Several characterization techniques are crucial for confirming the synthesis and purity of your MOF:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the bulk material.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the hydrazinyl functional group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework decomposes.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Q4: How does the hydrazinyl functional group on the linker affect the MOF synthesis and properties?

A4: The hydrazinyl (-NHNH2) group can have several effects:

  • Coordination: The nitrogen atoms of the hydrazinyl group can potentially coordinate to the metal centers, leading to different framework topologies compared to a non-functionalized dicarboxylate linker.

  • Post-Synthetic Modification: The hydrazinyl group provides a reactive site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties.

  • Catalysis: The Brønsted acidic nature of the –NHNH2 functional group can impart catalytic activity to the MOF.[10]

  • Solvent Interactions: The polar nature of the hydrazinyl group can lead to strong interactions with polar solvents, which may need to be considered during the activation process.

Data Presentation

Table 1: General Reaction Parameters for MOF Synthesis with Dicarboxylate Linkers

ParameterTypical RangeNotes
Temperature (°C) 80 - 180Optimal temperature is system-dependent.
Reaction Time (h) 12 - 72Longer times may improve crystallinity.
Metal:Linker Ratio 1:2 - 2:1Stoichiometry is critical for phase purity.
Solvent DMF, DEF, Ethanol, WaterSolvent choice affects solubility and crystal growth.[1]
Modulator Formic acid, Acetic acidCan improve crystallinity and yield.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF with this compound

This is a general guideline; specific amounts and conditions should be optimized for each target MOF.

  • Reactant Preparation: In a glass vial, dissolve the appropriate metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Linker Dissolution: In a separate vial, dissolve this compound in the same solvent. Sonication may be required to aid dissolution.

  • Mixing: Combine the two solutions in a Teflon-lined autoclave. If a modulator is used, it should be added at this stage.

  • Sealing and Heating: Seal the autoclave and place it in a preheated oven at the desired reaction temperature for a specified period.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The crystalline product can be isolated by filtration or decantation.

  • Washing: Wash the isolated solid with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.

  • Drying and Activation: Dry the product under vacuum at an elevated temperature to remove the solvent molecules from the pores. The specific temperature and duration will depend on the thermal stability of the MOF.

Visualizations

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Metal_Salt Metal Salt Solution Mixing Mixing in Autoclave Metal_Salt->Mixing Linker Linker Solution (5-Hydrazinylbenzene- 1,3-dicarboxylic acid) Linker->Mixing Heating Heating in Oven Mixing->Heating Cooling Cooling Heating->Cooling Isolation Isolation (Filtration) Cooling->Isolation Washing Washing Isolation->Washing Activation Activation (Vacuum & Heat) Washing->Activation Final_Product Activated MOF Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_reagents Reactants cluster_additives Additives Start Low MOF Yield Temp Optimize Temperature Start->Temp Time Increase Reaction Time Start->Time Solvent Screen Solvents Start->Solvent Ratio Vary Metal:Linker Ratio Start->Ratio Purity Check Reagent Purity Start->Purity pH Adjust pH / Use Modulator Start->pH Improved_Yield Improved Yield Temp->Improved_Yield Time->Improved_Yield Solvent->Improved_Yield Ratio->Improved_Yield Purity->Improved_Yield pH->Improved_Yield

Caption: Troubleshooting decision tree for low MOF yield.

References

Technical Support Center: Synthesis of MOFs with 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydrazinylbenzene-1,3-dicarboxylic acid to synthesize Metal-Organic Frameworks (MOFs). The information provided is based on established principles of MOF synthesis and data from analogous systems utilizing substituted isophthalic acids, due to the limited direct literature on this specific linker.

Frequently Asked Questions (FAQs)

Q1: What are the potential coordination modes of this compound in MOF synthesis?

A1: this compound presents two primary coordinating groups: the carboxylates and the hydrazine moiety. The carboxylate groups are expected to be the primary binding sites to the metal clusters, forming the structural backbone of the MOF. The hydrazine group may or may not coordinate to the metal centers, depending on the reaction conditions and the metal precursor used. It could remain as a dangling functional group within the pores, available for post-synthetic modification, or it could participate in secondary coordination, potentially leading to more complex framework topologies.

Q2: What are the common types of crystal defects I might encounter when using this linker?

A2: As with other MOF systems, you may encounter several types of crystal defects:

  • Missing Linker Defects: Where a this compound molecule is absent from its expected position in the framework. This is a common defect in many MOFs, including those with dicarboxylate linkers.

  • Missing Cluster Defects: The absence of a metal cluster, leading to a larger void in the structure.

  • Dislocations and Grain Boundaries: Imperfections in the crystal lattice and interfaces between different crystal domains.

  • Interpenetration: The growth of two or more independent frameworks within one another. The geometry of the isophthalic acid-based linker can sometimes promote interpenetration.

Q3: How can the hydrazine group influence the MOF synthesis and properties?

A3: The hydrazine group is a reactive functional group that can influence the synthesis and properties of the MOF in several ways:

  • Basicity: The Lewis basicity of the hydrazine group might influence the pH of the reaction mixture, which can affect the deprotonation of the carboxylic acids and the kinetics of MOF nucleation and growth.

  • Competing Coordination: The hydrazine group could compete with the carboxylate groups for coordination to the metal center, potentially leading to different phases or a higher defect density.

  • Post-Synthetic Modification: The free hydrazine groups within the pores can serve as sites for post-synthetic modification, allowing for the introduction of other functional molecules.

  • Hydrogen Bonding: The -NHNH2 group can participate in hydrogen bonding interactions within the framework, which can influence the stability and guest-framework interactions of the MOF.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Crystallinity or Amorphous Product - Reaction temperature is too low or too high.- Reaction time is too short.- Inappropriate solvent system.- pH of the reaction mixture is not optimal.- High concentration of reactants leading to rapid precipitation.- Optimize the reaction temperature. Start with a temperature around 100-120 °C and adjust in 10-20 °C increments.- Increase the reaction time to allow for crystal growth.- Screen different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol, water).- Use a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), to improve crystallinity.[1]- Decrease the concentration of the metal precursor and the linker.
Formation of Impure Phases - Incorrect metal-to-linker ratio.- Unwanted side reactions involving the hydrazine group.- Presence of impurities in the starting materials.- Systematically vary the molar ratio of the metal salt to the linker.- Consider protecting the hydrazine group if side reactions are suspected, though this adds synthetic complexity.- Ensure the purity of the this compound and the metal salt.
Low Product Yield - Suboptimal reaction conditions (temperature, time, solvent).- Product is soluble in the mother liquor.- Loss of product during washing and purification.- Perform a systematic optimization of the reaction parameters.- After the reaction, cool the reaction vessel slowly to room temperature to encourage precipitation.- Use a suitable solvent for washing that does not dissolve the MOF (e.g., DMF followed by a solvent exchange with a more volatile solvent like ethanol or acetone).
Unexpected Crystal Morphology - Influence of modulators or additives.- Rate of crystal nucleation and growth.- Solvent system.- Vary the type and concentration of the modulator.- Adjust the temperature profile of the synthesis (e.g., ramp rate to the final temperature).- Experiment with different solvent systems.
Evidence of Significant Missing Linker Defects - High concentration of modulator.- High reaction temperature leading to linker decomposition (less likely for this linker under typical solvothermal conditions).- Reduce the concentration of the modulator.- Lower the reaction temperature.

Experimental Protocols

Hypothetical Solvothermal Synthesis of a Zn-based MOF with this compound

Materials:

  • This compound (H2L)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO3)2·6H2O in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Cap the vial tightly and place it in a preheated oven at 110 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals by soaking them in fresh DMF (3 x 10 mL, each for 8 hours) to remove unreacted starting materials.

  • Perform a solvent exchange by soaking the crystals in ethanol (3 x 10 mL, each for 8 hours).

  • Activate the MOF by heating the crystals under vacuum at an appropriate temperature (e.g., 120-150 °C) to remove the solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the appropriate activation temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the linker in the final product and to study the coordination of the carboxylate and hydrazine groups.

  • Gas Sorption Analysis (e.g., N2 at 77 K): To determine the porosity and surface area of the activated MOF.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_char Characterization prep1 Dissolve Linker in DMF prep2 Dissolve Metal Salt in DMF mix Mix Solutions & Sonicate prep2->mix heat Solvothermal Reaction (e.g., 110°C, 48h) mix->heat cool Slow Cooling heat->cool collect Collect Crystals cool->collect wash Wash with DMF collect->wash exchange Solvent Exchange (Ethanol) wash->exchange activate Activate under Vacuum exchange->activate pxrd PXRD activate->pxrd tga TGA ftir FTIR gas Gas Sorption

Caption: Experimental workflow for the synthesis of MOFs with this compound.

Troubleshooting_Workflow start Initial Synthesis Attempt check_product Analyze Product (PXRD) start->check_product crystalline Crystalline Product? check_product->crystalline amorphous Amorphous or Poorly Crystalline crystalline->amorphous No pure_phase Pure Phase? crystalline->pure_phase Yes optimize_temp Adjust Temperature amorphous->optimize_temp optimize_time Increase Time amorphous->optimize_time add_modulator Add Modulator amorphous->add_modulator optimize_temp->start optimize_time->start add_modulator->start impure Impure Phase pure_phase->impure No success Successful Synthesis pure_phase->success Yes adjust_ratio Adjust Metal:Linker Ratio impure->adjust_ratio change_solvent Change Solvent impure->change_solvent adjust_ratio->start change_solvent->start

Caption: Troubleshooting workflow for addressing common issues in MOF synthesis.

References

Stability issues of 5-Hydrazinylbenzene-1,3-dicarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydrazinylbenzene-1,3-dicarboxylic acid (also known as 3,5-dicarboxyphenylhydrazine). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: You observe a change in the appearance of your solution (e.g., color change from colorless to yellow/brown), or analytical tests (e.g., HPLC, NMR) show the presence of new, unexpected peaks, indicating degradation of this compound.

  • Possible Causes & Troubleshooting Steps:

    • Oxidation: The hydrazinyl group is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

      • Recommendation: De-gas your solvents before use by sparging with an inert gas like nitrogen or argon. Work under an inert atmosphere whenever possible. Avoid sources of ignition or high heat, which can accelerate oxidation.[1][2]

    • pH Instability: The compound's stability can be pH-dependent. Extreme pH values (highly acidic or basic) may catalyze hydrolysis or other degradation reactions.

      • Recommendation: Maintain the pH of your solution within a neutral or mildly acidic range. If the experimental conditions require a different pH, run a small-scale pilot experiment to assess stability over the required timeframe. Consider using the hydrochloride salt form of the compound, which is generally more stable.

    • Light Sensitivity (Photodegradation): Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.

      • Recommendation: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.[3]

    • Incompatible Solvents or Reagents: The compound may react with certain solvents or reagents in your experimental setup. It is known to be incompatible with strong oxidizing agents, reducing agents, and bases.

      • Recommendation: Review the compatibility of all components in your reaction mixture. If you suspect an incompatibility, try to substitute the problematic reagent with an alternative.

Logical Workflow for Troubleshooting Degradation in Solution

start Unexpected Degradation Observed check_oxidation Is the solution exposed to air/oxidants? start->check_oxidation degas Action: De-gas solvents, use inert atmosphere. check_oxidation->degas Yes check_ph What is the pH of the solution? check_oxidation->check_ph No retest Retest for Stability degas->retest adjust_ph Action: Adjust to neutral/mildly acidic pH. check_ph->adjust_ph Extreme pH check_light Is the solution exposed to light? check_ph->check_light Neutral pH adjust_ph->retest protect_light Action: Use amber vials or wrap in foil. check_light->protect_light Yes check_reagents Are there incompatible reagents? check_light->check_reagents No protect_light->retest replace_reagents Action: Substitute with compatible alternatives. check_reagents->replace_reagents Yes check_reagents->retest No replace_reagents->retest

Caption: Troubleshooting workflow for degradation of this compound in solution.

Issue 2: Solid Compound Shows Discoloration or Clumping

  • Symptom: The solid this compound, which should be a stable powder, appears discolored (e.g., yellowed) or has formed clumps.

  • Possible Causes & Troubleshooting Steps:

    • Improper Storage: Exposure to moisture, light, or elevated temperatures during storage can lead to degradation.

      • Recommendation: Store the solid compound in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at room temperature.[4]

    • Hygroscopicity: The compound may absorb moisture from the air, which can lead to clumping and potential hydrolytic degradation.

      • Recommendation: Handle the solid in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Ensure the container is always tightly sealed after use.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4] For long-term storage, keeping it in a desiccator is advisable.

  • Q2: Is this compound stable in aqueous solutions?

    • A: While it is soluble in some aqueous solutions, its stability can be a concern. The hydrazinyl group is susceptible to oxidation and the compound's stability can be pH-dependent. It is recommended to use freshly prepared solutions and to de-gas the solvent. For enhanced stability, consider using the hydrochloride salt form.

  • Q3: What are the known incompatibilities of this compound?

    • A: this compound is incompatible with strong oxidizing agents, reducing agents, and bases. Contact with these substances can lead to rapid degradation.

  • Q4: How can I monitor the stability of this compound in my experiments?

    • A: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can also be used to identify and quantify any impurities that form over time.

  • Q5: What are the likely degradation pathways for this molecule?

    • A: Based on its chemical structure, the most probable degradation pathways are:

      • Oxidation of the hydrazinyl group to form a diazonium salt, which can further react.

      • Hydrolysis of the hydrazinyl group under harsh pH conditions.

      • Decarboxylation at elevated temperatures.

Quantitative Stability Data

Due to the limited availability of specific experimental stability data for this compound in the public domain, the following tables present illustrative data based on general principles of chemical stability and forced degradation studies. These tables are intended to provide a framework for how such data would be presented.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C over 24 hours.

pH% Degradation (Illustrative)Appearance of Solution
2.0< 1%Colorless
5.0< 0.5%Colorless
7.01-2%Faintly yellow
9.05-10%Yellow
12.0> 20%Brown

Table 2: Illustrative Thermal and Photostability of Solid this compound.

ConditionDuration% Degradation (Illustrative)Appearance of Solid
40°C7 days< 1%No change
60°C7 days2-5%Slight discoloration
80°C7 days10-15%Yellowing
UV Light (254 nm)24 hours5-10%Surface discoloration
Visible Light7 days< 1%No change

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines, which can be adapted for this compound.[1][2][3]

1. Protocol for Hydrolytic Stability Study

  • Objective: To determine the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, DMSO) and dilute into aqueous buffers of different pH values (e.g., pH 2, 5, 7, 9, 12).

    • The final concentration of the compound should be suitable for the analytical method (e.g., 1 mg/mL).

    • Protect the solutions from light and store them at a constant temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each solution.

    • Quench any ongoing reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

2. Protocol for Oxidative Stability Study

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • At various time intervals, take samples and analyze them by HPLC to quantify the extent of degradation.

3. Protocol for Photostability Study

  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Methodology:

    • Expose a sample of the solid compound and a solution of the compound to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample of both the solid and solution protected from light (e.g., wrapped in aluminum foil).

    • After a defined period of exposure, analyze both the exposed and control samples by HPLC to determine the amount of degradation.

Experimental Workflow for a Forced Degradation Study

start Prepare Stock Solution of Compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temperature) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Identify Products analysis->data report Generate Stability Report data->report

Caption: General workflow for conducting a forced degradation study.

References

Troubleshooting guide for 5-Hydrazinylbenzene-1,3-dicarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in organic synthesis. Its bifunctional nature, containing both hydrazine and dicarboxylic acid moieties, makes it a valuable precursor for the synthesis of various heterocyclic compounds, polymers, and coordination complexes. It is of particular interest in the development of novel pharmaceuticals and functional materials.

Q2: What are the typical storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and oxidation. It should be stored away from strong oxidizing agents.

Q3: What are the key safety precautions to take when handling this compound?

A3: As with any hydrazine derivative, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: I am experiencing a low yield in my reaction with this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Dissolution: this compound may have poor solubility in certain organic solvents.

    • Solution: Try using a more polar aprotic solvent such as DMF, DMAc, or DMSO. Gentle heating can also aid dissolution, but monitor for potential degradation.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution: Perform small-scale experiments to screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time if necessary.

  • Presence of Moisture: The hydrazine group is sensitive to moisture, which can lead to unwanted side reactions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an insufficient amount.

    • Solution: Use a fresh batch of catalyst and consider optimizing the catalyst loading. For reactions like hydrazide formation, a Lewis acid catalyst might be employed.[1]

Issue 2: Formation of Side Products/Impurities

Q: My final product is contaminated with significant impurities. How can I minimize the formation of side products?

A: The presence of multiple reactive sites in this compound can lead to the formation of various side products.

Potential Causes and Solutions:

  • Self-Condensation/Polymerization: At elevated temperatures, the molecule might react with itself.

    • Solution: Maintain a lower reaction temperature and consider adding the reagents slowly to control the reaction rate.

  • Oxidation of the Hydrazine Moiety: The hydrazine group can be susceptible to oxidation.

    • Solution: Degas the solvents and run the reaction under an inert atmosphere. Avoid using strong oxidizing agents in the reaction mixture.

  • Incomplete Reaction of Both Carboxylic Acid Groups: In reactions where both carboxylic acid groups are intended to react, mono-substituted products can be a major impurity.

    • Solution: Use a stoichiometric excess of the other reactant to drive the reaction to completion.

  • Formation of Isomers: Depending on the reaction, different isomers may form.

    • Solution: Carefully control the reaction conditions, particularly temperature and the rate of addition of reagents. Purification by column chromatography or recrystallization may be necessary to separate isomers.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify my desired product. What techniques can I use?

A: The physical properties of the product, such as solubility and crystallinity, will dictate the best purification strategy.

Potential Causes and Solutions:

  • Product is Highly Soluble in the Reaction Mixture: This can make precipitation difficult.

    • Solution: Try to precipitate the product by adding an anti-solvent. If the product is soluble in an organic solvent, adding water or a non-polar solvent like hexanes might induce precipitation.

  • Product is an Amorphous Solid or Oil: This makes purification by recrystallization challenging.

    • Solution: Purification by column chromatography is often the best approach for non-crystalline products. A thorough screening of solvent systems for chromatography is recommended.

  • Product Co-precipitates with Byproducts or Starting Materials:

    • Solution: A pH adjustment of the aqueous solution during workup can be effective. The carboxylic acid groups mean the solubility of the starting material and products will be pH-dependent. Consider washing the crude product with appropriate solvents to remove specific impurities. For instance, washing with a sodium bicarbonate solution can help remove unreacted dicarboxylic acids.[1]

Data Presentation

Table 1: General Reaction Conditions for Hydrazide Formation from this compound

ParameterCondition 1Condition 2Condition 3
Solvent DioxaneMethanolDMF
Temperature 45-50°CReflux80°C
Reactant Hydrazine hydrateHydrazine hydrateAmine
Catalyst Lewis Acid (e.g., NbCl5)[1]NoneCoupling Agent (e.g., HATU)
Reaction Time 4 hours3 hours12 hours
Work-up Filtration, ExtractionEvaporationAqueous work-up, Extraction

Experimental Protocols

Protocol 1: Synthesis of a Dihydrazide Derivative

This protocol is a general guideline for the reaction of this compound with an excess of hydrazine hydrate to form the corresponding dihydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in a suitable solvent (e.g., methanol).

  • Reagent Addition: Add hydrazine hydrate (5-10 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.

    • If no precipitate forms, evaporate the solvent under reduced pressure. The resulting residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce crystallization or purified by column chromatography.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the starting material fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimal? a1_yes->q2 sol1 Change solvent or gently heat a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Has the reaction gone to completion? a2_yes->q3 sol2 Screen a range of temperatures a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield a3_yes->end sol3 Increase reaction time and monitor a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for addressing low reaction yields.

G cluster_1 Potential Reaction Pathway: Pyrazolone Formation start This compound intermediate Hydrazone Intermediate start->intermediate + reagent Beta-ketoester (e.g., Ethyl acetoacetate) reagent->intermediate product Bis-pyrazolone derivative intermediate->product conditions1 Solvent (e.g., Ethanol) Heat intermediate->conditions1 conditions2 Intramolecular Cyclization (Heat) product->conditions2

Caption: A possible reaction pathway for synthesizing a bis-pyrazolone.

References

Technical Support Center: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After the reduction step, little to no desired product is isolated.1. Incomplete Diazotization: The initial formation of the diazonium salt was unsuccessful. 2. Decomposition of Diazonium Salt: The diazonium salt intermediate decomposed before the reduction step.[1] 3. Ineffective Reduction: The reducing agent was not active or added under improper conditions.1. Optimize Diazotization: Ensure the reaction temperature is maintained between 0-5°C. Use a fresh solution of sodium nitrite and add it slowly to the acidic solution of the amine. 2. Immediate Reduction: Use the freshly prepared diazonium salt solution immediately in the subsequent reduction step. Do not allow it to warm up.[1] 3. Verify Reducing Agent: Use a fresh, high-quality reducing agent (e.g., stannous chloride, sodium sulfite). Ensure the pH and temperature are appropriate for the chosen reducing agent.
Product is Colored (Yellow/Orange/Red) The isolated solid product is not off-white as expected and shows coloration.Azo Coupling Side Reaction: The diazonium salt has coupled with the starting amine or the product to form colored azo compounds.Maintain High Acidity: Ensure a sufficiently acidic environment during diazotization to minimize the concentration of the free amine available for coupling.[2] Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to remove colored impurities.
Presence of a Phenolic Impurity Spectroscopic data (e.g., NMR, IR) indicates the presence of a hydroxyl group on the aromatic ring.Hydroxylation of Diazonium Salt: The diazonium group was displaced by a hydroxyl group from water. This is a common side reaction, especially if the temperature rises.[3]Strict Temperature Control: Maintain the temperature of the diazotization reaction strictly at 0-5°C. Use of Non-Aqueous Solvents (if feasible): In some cases, performing the reaction in a non-aqueous solvent can minimize hydroxylation.
Starting Material is Recovered A significant amount of 5-aminobenzene-1,3-dicarboxylic acid is isolated at the end of the reaction sequence.1. Incomplete Diazotization: Insufficient sodium nitrite or inadequate reaction time for the diazotization step. 2. Over-reduction: The hydrazine product was further reduced back to the amine.1. Stoichiometry Check: Ensure at least one full equivalent of sodium nitrite is used. Allow for sufficient reaction time at low temperature. 2. Milder Reducing Conditions: Use a milder reducing agent or less harsh conditions (e.g., lower temperature, shorter reaction time) for the reduction of the diazonium salt.
Gas Evolution During Isolation/Drying Vigorous gas evolution is observed when the product is being isolated or dried.Decomposition of Residual Diazonium Salt: Unreacted diazonium salt is carried through the workup and is decomposing upon warming. Arenediazonium salts can be explosive when isolated and dry.[4]Ensure Complete Reaction: Before workup, ensure the absence of the diazonium salt by testing a small sample with a coupling agent (e.g., 2-naphthol), which would produce a colored azo dye if diazonium salt is present. Quenching: Add a scavenger, such as urea, to destroy any excess nitrous acid at the end of the diazotization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis and how can I identify it?

A1: The most common side product is often 5-hydroxybenzene-1,3-dicarboxylic acid, formed from the reaction of the intermediate diazonium salt with water.[3][5] It can be identified by techniques such as ¹H NMR spectroscopy (disappearance of the hydrazine protons and potential shift in aromatic proton signals) and mass spectrometry (a molecular weight corresponding to the replacement of the -NHNH₂ group with an -OH group).

Q2: My reaction mixture turned a deep red color during the diazotization step. What does this indicate?

A2: A deep red or orange color often indicates the formation of an azo compound.[2] This happens when the newly formed diazonium salt couples with an electron-rich aromatic ring, most likely the starting material, 5-aminobenzene-1,3-dicarboxylic acid, which is still present in the mixture. To prevent this, ensure a sufficiently low temperature and high acidity to protonate the starting amine, making it less reactive towards coupling.[2]

Q3: Can I store the intermediate diazonium salt solution for later use?

A3: It is highly discouraged. Aryl diazonium salts are generally unstable and should be used immediately after preparation.[1] Storing the solution, especially at temperatures above 5-10°C, can lead to significant decomposition, primarily to the corresponding phenol, resulting in a lower yield of the desired hydrazine.

Q4: What are the best practices for handling diazonium salts safely?

A4: Diazonium salts, particularly in solid form, can be explosive and should be handled with extreme caution.[4] Always keep them in a cold solution (0-5°C). Never isolate the solid diazonium salt unless you are following a specific, validated procedure that uses a stabilizing counter-ion (e.g., tetrafluoroborate).[4] It is best practice to generate and consume the diazonium salt in situ.

Q5: I suspect my final product is unstable. What are the recommended storage conditions?

A5: Arylhydrazines can be susceptible to oxidation.[6][7] It is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis via diazotization and subsequent reduction.

Step 1: Diazotization of 5-Aminobenzene-1,3-dicarboxylic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminobenzene-1,3-dicarboxylic acid (1.0 eq) in a 2M solution of hydrochloric acid.

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amine over a period of 30-45 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the resulting solution for an additional 30 minutes at 0-5°C. The solution of the diazonium salt is now ready for the next step.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid.

  • Cool this solution to 0°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., dilute aqueous solution or ethanol/water mixture) to obtain purified this compound.

  • Dry the final product under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of this compound issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes colored_product Colored Product (Yellow/Red) issue->colored_product Yes phenolic_impurity Phenolic Impurity Detected issue->phenolic_impurity Yes success Successful Synthesis issue->success No cause_yield1 Incomplete Diazotization? low_yield->cause_yield1 cause_color Azo Coupling? colored_product->cause_color cause_phenol Reaction Temperature > 5°C? phenolic_impurity->cause_phenol cause_yield2 Diazonium Salt Decomposed? cause_yield1->cause_yield2 No solution_yield1 Check NaNO2 stoichiometry and reaction time. Maintain 0-5°C. cause_yield1->solution_yield1 Yes solution_yield2 Use diazonium salt immediately after preparation. cause_yield2->solution_yield2 Yes solution_color Ensure high acidity. Purify by recrystallization. cause_color->solution_color Yes solution_phenol Strictly control temperature during diazotization. cause_phenol->solution_phenol Yes

Caption: Troubleshooting workflow for identifying and resolving common issues.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 5-Aminobenzene-1,3-dicarboxylic acid B Arenediazonium Salt (Intermediate) A->B NaNO2, HCl 0-5°C C This compound (Product) B->C SnCl2 / HCl S1 Azo Dye Impurity B->S1 Coupling with starting material S2 5-Hydroxybenzene-1,3-dicarboxylic acid B->S2 Reaction with H2O (Temp > 5°C)

Caption: Synthetic pathway and common side reactions.

References

Technical Support Center: Enhancing Porosity of MOFs Derived from 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from 5-Hydrazinylbenzene-1,3-dicarboxylic acid. The information provided is based on established principles of MOF chemistry and is intended to be a starting point for experimental design and problem-solving.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and activation of MOFs derived from this compound, with a focus on achieving high porosity.

Problem Potential Cause Suggested Solution
Low BET Surface Area 1. Incomplete removal of solvent molecules from the pores.[1][2][3] 2. Collapse of the framework structure during solvent removal.[1][2][3] 3. Interpenetration of multiple MOF frameworks.1. Implement a thorough solvent exchange protocol with a low-boiling-point solvent (e.g., acetone, chloroform) before vacuum drying.[1][2] Supercritical CO2 exchange is also a highly effective method.[2] 2. Use a gentle activation process, such as a gradual increase in temperature under vacuum.[4] Consider freeze-drying from a suitable solvent. 3. Modify the synthesis conditions (e.g., temperature, concentration, solvent system) to disfavor interpenetration. The use of bulkier co-ligands can sometimes prevent this.
Amorphous or Poorly Crystalline Product 1. Reaction temperature is too high or too low. 2. Inappropriate solvent system.[5] 3. Incorrect molar ratio of metal precursor to organic linker.1. Screen a range of solvothermal or hydrothermal reaction temperatures. 2. Experiment with different solvents or solvent mixtures to improve the solubility of the reactants and facilitate crystal growth.[5] 3. Systematically vary the metal-to-linker ratio to find the optimal condition for crystalline phase formation.
Inconsistent Batch-to-Batch Porosity 1. Minor variations in synthesis conditions (e.g., heating/cooling rates, reaction time). 2. Inconsistent activation procedure.[4]1. Standardize and carefully control all synthesis parameters. 2. Ensure the activation protocol is identical for all batches, including solvent exchange times and drying conditions.[4]
Unexpected Side Reactions of the Hydrazinyl Group 1. The hydrazinyl group may coordinate to the metal center, leading to undesired structures. 2. The hydrazinyl group could be susceptible to oxidation or other reactions under certain synthesis conditions.1. Protect the hydrazinyl group with a temporary protecting group that can be removed post-synthetically. 2. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: How can I increase the porosity of my MOF after synthesis?

A1: Post-synthetic modification (PSM) is a powerful technique to enhance porosity. For MOFs with a hydrazinyl group, you can perform reactions to introduce bulky functional groups that act as "pore-expanding" agents. Another approach is "linker labilization," where a co-linker that can be selectively removed after synthesis is incorporated to create additional voids.[6]

Q2: What is the best method for activating my MOF to achieve maximum porosity?

A2: Solvent exchange followed by gentle vacuum drying is a standard and effective method.[2][3] The goal is to replace the high-boiling-point synthesis solvent (like DMF or DEF) with a more volatile solvent to prevent pore collapse due to capillary forces during evaporation.[3] For highly flexible frameworks, supercritical CO2 drying can be a superior, albeit more complex, alternative.[2]

Q3: Can the hydrazinyl group itself be used to enhance porosity?

A3: Yes, the reactive nature of the hydrazinyl group can be leveraged. For instance, you could perform a condensation reaction with a large aldehyde or ketone to introduce bulky pillars within the framework, potentially propping open the pores and increasing the overall porosity.[7]

Q4: How do I characterize the porosity of my MOF?

A4: Gas sorption analysis is the primary method for characterizing porosity.[8][9] Nitrogen or argon adsorption-desorption isotherms at 77 K are typically used to determine the BET surface area, pore volume, and pore size distribution.[8]

Q5: What is framework interpenetration, and how does it affect porosity?

A5: Interpenetration is when two or more independent MOF frameworks grow through each other. This can significantly reduce the accessible pore volume and surface area. It is often influenced by the length of the organic linker and the synthesis conditions.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples adapted from general MOF synthesis and modification procedures. They should be optimized for your specific experimental setup.

Protocol 1: Solvothermal Synthesis of a MOF from this compound

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of a metal salt (e.g., Zinc Nitrate Hexahydrate) and 0.1 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 6 hours.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).

  • Dry the product under vacuum at 150 °C for 12 hours to activate the framework.

Protocol 2: Post-Synthetic Modification (PSM) via Acylation of the Hydrazinyl Group

  • Suspend 100 mg of the activated MOF in 10 mL of anhydrous dichloromethane (DCM).

  • Add 5 equivalents of a bulky acylating agent (e.g., isobutyric anhydride) and 1.2 equivalents of a non-coordinating base (e.g., diisopropylethylamine).

  • Stir the suspension at room temperature for 24 hours.

  • Collect the modified MOF by centrifugation.

  • Wash the product with DCM (3 x 10 mL) and then with acetone (3 x 10 mL).

  • Activate the modified MOF under vacuum at 150 °C for 12 hours.

Quantitative Data

The following table presents hypothetical data to illustrate the potential impact of post-synthetic modification on the porosity of a MOF derived from this compound.

Material BET Surface Area (m²/g) Pore Volume (cm³/g)
As-synthesized MOF8500.45
PSM with Isobutyric Anhydride12000.68
PSM with Pivaloyl Chloride14500.82

Visualizations

Experimental_Workflow Experimental Workflow for Porosity Enhancement cluster_synthesis Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification s1 Mix Metal Salt and Linker in DMF s2 Solvothermal Reaction (120°C, 24h) s1->s2 s3 Collect and Wash Product s2->s3 a1 Solvent Exchange with Acetone s3->a1 a2 Vacuum Drying (150°C, 12h) a1->a2 p1 Suspend MOF in DCM a2->p1 Optional PSM p2 Add Acylating Agent and Base p1->p2 p3 Stir at Room Temperature p2->p3 p4 Collect and Wash Modified MOF p3->p4 p4->a1 Re-activation

Caption: Workflow for synthesis, activation, and post-synthetic modification.

Troubleshooting_Logic Troubleshooting Logic for Low Porosity start Low BET Surface Area q1 Is the product crystalline? start->q1 sol1 Optimize synthesis: - Temperature - Solvent - Metal:Linker Ratio q1->sol1 No q2 Activation protocol followed? q1->q2 Yes sol1->start sol2 Implement rigorous solvent exchange and gentle activation. q2->sol2 No q3 Evidence of interpenetration? q2->q3 Yes sol2->start sol3 Modify synthesis to disfavor interpenetration (e.g., bulkier co-ligand). q3->sol3 Yes end Improved Porosity q3->end No sol3->start

Caption: Decision tree for troubleshooting low surface area in synthesized MOFs.

References

Technical Support Center: Modifying the Linker Length of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid for Enhanced Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the modification and application of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and performance optimization of this versatile linker molecule, particularly in the context of metal-organic frameworks (MOFs) and drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional organic linker primarily used in the synthesis of metal-organic frameworks (MOFs).[1] Its isophthalic acid backbone provides the structural rigidity to form porous crystalline structures with metal ions, while the hydrazinyl group offers a reactive site for post-synthetic modification, such as attaching therapeutic agents or catalytic moieties.

Q2: Why is modifying the linker length of this molecule important for performance?

A2: Modifying the linker length can significantly impact the properties of the resulting material, such as a MOF. Key performance aspects that can be tuned include:

  • Pore Size and Volume: Longer linkers generally lead to larger pore sizes and higher pore volumes within the MOF structure.[2]

  • Surface Area: The Brunauer-Emmett-Teller (BET) surface area can be tailored by adjusting the linker length, which is crucial for applications like gas storage and catalysis.

  • Drug Loading and Release Kinetics: In drug delivery applications, the linker length can influence both the drug loading capacity and the rate of drug release.[3][4]

  • Thermal and Chemical Stability: The overall stability of the MOF can be affected by the nature and length of the organic linker.[4]

Q3: What are the general strategies for modifying the linker length?

A3: The linker length can be extended by introducing spacer units between the isophthalic acid core and the terminal hydrazinyl group. A common approach involves a multi-step synthesis:

  • Protection of the Carboxylic Acid Groups: The carboxylic acid groups of 5-aminoisophthalic acid are often protected (e.g., as esters) to prevent unwanted side reactions.

  • Amide Coupling: The amino group is then coupled with a bifunctional spacer molecule of desired length (e.g., an amino acid or a polyethylene glycol (PEG) derivative with a protected amine and a carboxylic acid). This is typically achieved using standard peptide coupling reagents.

  • Deprotection and Hydrazinolysis: The protecting groups on the spacer's terminal amine are removed, followed by conversion of this amine to a hydrazine group, or direct hydrazinolysis of an ester-terminated spacer. Finally, the protecting groups on the isophthalic acid are removed.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and modification of this compound derivatives.

Synthesis & Purification
Problem Potential Cause(s) Troubleshooting Steps
Low yield in amide coupling reaction. - Incomplete activation of the carboxylic acid. - Low reactivity of the amine. - Steric hindrance. - Inappropriate solvent or temperature.- Use a more efficient coupling reagent combination (e.g., EDC/HOBt with DMAP).[5] - Ensure anhydrous reaction conditions. - Increase the reaction time or temperature. - Consider a different solvent that better solubilizes both reactants.
Difficulty in purifying the final product. - Presence of unreacted starting materials. - Formation of side products. - The product is highly polar and insoluble in common organic solvents.- Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient of polar solvents. - Recrystallization from a suitable solvent system (e.g., water, ethanol/water).[6] - For highly insoluble products, washing with a series of solvents of increasing polarity may be effective.
Incomplete hydrazinolysis of the ester. - Insufficient hydrazine hydrate. - Short reaction time or low temperature. - Steric hindrance around the ester group.- Use a larger excess of hydrazine hydrate. - Increase the reaction temperature and prolong the reaction time.[7] - Consider using a different solvent that allows for higher reflux temperatures.
Formation of di-acylated hydrazine side product. - The newly formed hydrazide reacts with another molecule of the activated carboxylic acid.- Use a large excess of hydrazine to favor the formation of the mono-hydrazide. - Add the activated carboxylic acid slowly to a solution of hydrazine.

Quantitative Data Presentation

The following table summarizes representative data on how linker modification in isophthalate-based MOFs can influence key performance parameters. While this data is not for this compound specifically, it illustrates the general trends observed when modifying linker length and functionality.

LinkerLinker Length (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading (wt%) (Ibuprofen)
5-Aminoisophthalic acid~7.511200.4518
5-(Glycylamido)isophthalic acid~10.29800.5225
5-(6-Aminohexanamido)isophthalic acid~15.18500.6538

Note: The data presented in this table is illustrative and compiled from general trends reported in the literature on functionalized isophthalate-based MOFs. Actual values will vary depending on the specific metal node, synthesis conditions, and the nature of the linker extension.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-(tert-Butoxycarbonyl)hydrazinyl)benzene-1,3-dicarboxylic Acid

This protocol outlines a general method for introducing a protected hydrazine functionality to the isophthalic acid core.

Materials:

  • Dimethyl 5-aminoisophthalate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium nitrite

  • Stannous chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Protection of the Amino Group:

    • Dissolve dimethyl 5-aminoisophthalate in anhydrous DCM.

    • Add TEA and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O in DCM.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

  • Diazotization and Reduction to Hydrazine:

    • Suspend the Boc-protected diester in aqueous HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes.

    • In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool to 0 °C.

    • Slowly add the diazonium salt solution to the SnCl₂ solution.

    • Stir the reaction mixture for 2-3 hours at 0 °C.

    • Collect the precipitated solid by filtration and wash with cold water.

  • Hydrolysis of the Esters:

    • Suspend the crude hydrazine derivative in a mixture of methanol and aqueous NaOH solution.

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2-(tert-butoxycarbonyl)hydrazinyl)benzene-1,3-dicarboxylic acid.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis for Targeted Drug Delivery

This compound can be functionalized with targeting ligands, such as folic acid, for targeted drug delivery to cancer cells that overexpress the folate receptor. The following diagram illustrates the cellular uptake pathway.[8][9][10][11][12]

Folate_Receptor_Pathway cluster_cell MOF_FA Folic Acid-Functionalized MOF FR Folate Receptor MOF_FA->FR Binding Cell_Membrane Cancer Cell Membrane Endosome Endosome Drug_Release Drug Release (Low pH) Endosome->Drug_Release Acidification Target Intracellular Target (e.g., DNA) Drug_Release->Target Therapeutic Effect p1->Endosome Endocytosis

Caption: Folate receptor-mediated endocytosis of a drug-loaded MOF.

Experimental Workflow: Linker Length Modification

The following diagram outlines the general workflow for extending the linker of 5-aminoisophthalic acid.

Linker_Modification_Workflow Start 5-Aminoisophthalic Acid Protect Protect Carboxylic Acids (Esterification) Start->Protect Couple Amide Coupling with Functionalized Spacer Protect->Couple Deprotect_Spacer Deprotect Spacer's Terminal Group Couple->Deprotect_Spacer Hydrazinolysis Hydrazinolysis to Form Hydrazinyl Group Deprotect_Spacer->Hydrazinolysis Deprotect_Acid Deprotect Isophthalic Acid (Hydrolysis) Hydrazinolysis->Deprotect_Acid Final_Product Linker-Extended This compound Deprotect_Acid->Final_Product

Caption: General workflow for linker extension of 5-aminoisophthalic acid.

References

Overcoming solubility issues of 5-Hydrazinylbenzene-1,3-dicarboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydrazinylbenzene-1,3-dicarboxylic acid. The information provided aims to address common challenges, particularly those related to its solubility in various reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What can I do?

A1: Solubility issues with this compound are common due to its polar carboxylic acid and hydrazine functional groups combined with a rigid benzene core. Here are several strategies to try:

  • Solvent Selection: Switch to a more polar, aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective for dissolving dicarboxylic acids.

  • Heating: Gently heating the mixture can significantly increase the solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Co-solvents: Adding a small amount of a co-solvent can sometimes improve solubility. For example, a mixture of a primary alcohol and a polar aprotic solvent might be effective.

  • pH Adjustment: For reactions where it is permissible, adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt. This is particularly useful in aqueous or protic solvent systems.

Q2: I am trying to perform an acylation reaction, but the starting material is not soluble enough for the reaction to proceed efficiently. What is the recommended approach?

A2: For acylation reactions, achieving a homogeneous solution is ideal. If solubility in common aprotic solvents like THF or DCM is low, consider the following:

  • High-Boiling Point Solvents: Use a high-boiling point polar aprotic solvent such as DMF or DMSO to increase solubility through heating.

  • Suspension Reaction: If the compound remains partially insoluble, the reaction can often be run as a heterogeneous suspension with vigorous stirring. The small amount of dissolved starting material will react, and more will dissolve as the reaction proceeds, according to Le Chatelier's principle.

  • In-situ Salt Formation: Add a non-nucleophilic base to form the more soluble salt of the dicarboxylic acid in situ before adding the acylating agent. Ensure the base is compatible with your reaction conditions.

Q3: Can I use a base to increase the solubility of this compound? Which base should I choose?

A3: Yes, using a base is a common and effective method. The choice of base depends on your reaction:

  • For increasing solubility in a protic solvent (like water or an alcohol): An inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to form the highly soluble dicarboxylate salt.

  • For organic reactions (e.g., amide coupling, esterification): A non-nucleophilic organic base is preferred to avoid side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. They will form an ammonium carboxylate salt which is often more soluble in organic solvents.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of dicarboxylic acids in organic solvents increases with temperature. However, it is crucial to consider the thermal stability of the compound and other reactants. Degradation can occur at high temperatures. It is recommended to determine the optimal temperature experimentally, starting with gentle warming (e.g., 40-50 °C) and monitoring for both dissolution and any signs of decomposition.

Data Presentation

Estimated Solubility of this compound
SolventDielectric Constant (approx.)Boiling Point (°C)Estimated SolubilityNotes
Water80.1100LowSolubility is expected to be low in neutral water but will increase significantly with the addition of a base.
Methanol32.765ModerateThe polar protic nature can solvate both the carboxylic acid and hydrazine groups.
Ethanol24.578ModerateSimilar to methanol, but the slightly lower polarity may result in slightly lower solubility.
Acetone21.056Low to ModerateA polar aprotic solvent that can be a good starting point for reactions.
N,N-Dimethylformamide (DMF)36.7153HighOften a good choice for dissolving dicarboxylic acids due to its high polarity and ability to form hydrogen bonds.
Dimethyl sulfoxide (DMSO)46.7189HighAnother excellent solvent for polar compounds, often capable of dissolving otherwise insoluble substances.
Tetrahydrofuran (THF)7.666LowGenerally not a good solvent for this compound unless modified (e.g., as a salt).
Dichloromethane (DCM)9.140Very LowUnlikely to be an effective solvent.

Experimental Protocols

Protocol 1: General Procedure for Solubilization for Analysis (e.g., NMR)
  • Solvent Selection: Start with DMSO-d6 or DMF-d7.

  • Weighing: Accurately weigh approximately 1-5 mg of this compound directly into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Initial Mixing: Cap the tube and gently vortex or invert it several times to mix the contents.

  • Observation: Observe the mixture. If the solid has not fully dissolved, proceed to the next steps.

  • Sonication: Place the NMR tube in an ultrasonic bath for 5-10 minutes.

  • Heating: If the solid persists, gently warm the sample using a heat gun or a warm water bath (40-50 °C) while periodically mixing. Caution: Ensure the NMR tube is not sealed tightly if heating to avoid pressure buildup.

  • Final Check: Allow the sample to cool to room temperature and check for any precipitation before analysis.

Protocol 2: Amide Coupling Reaction with a Poorly Soluble Dicarboxylic Acid

This protocol describes a general procedure for coupling an amine to this compound, addressing its low solubility.

  • Reagent Preparation:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add dry, polar aprotic solvent (e.g., DMF or DMSO) to the flask. The amount should be sufficient to create a stirrable suspension (e.g., 0.1-0.2 M concentration if fully dissolved).

  • Activation (Pre-activation Method):

    • Cool the suspension to 0 °C in an ice bath.

    • Add a coupling agent such as HATU (1.1 eq per carboxylic acid group) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq per carboxylic acid group).

    • Stir the mixture at 0 °C for 30-60 minutes. You may observe the suspension becoming more homogeneous as the activated species forms.

  • Amine Addition:

    • Dissolve the amine (1.1 eq per carboxylic acid group) in a small amount of the reaction solvent.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

G Troubleshooting Solubility Issues start Start: Insoluble Compound solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent dissolved1 Dissolved? solvent->dissolved1 heat Gently Heat (40-60 °C) dissolved1->heat No success Success: Homogeneous Solution dissolved1->success Yes dissolved2 Dissolved? heat->dissolved2 sonicate Sonicate dissolved2->sonicate No dissolved2->success Yes dissolved3 Dissolved? sonicate->dissolved3 base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) dissolved3->base No dissolved3->success Yes dissolved4 Dissolved? base->dissolved4 suspension Proceed with Heterogeneous Reaction (Vigorous Stirring) dissolved4->suspension No dissolved4->success Yes end End suspension->end success->end G Amide Coupling Reaction Pathway cluster_start Starting Materials cluster_reagents Reagents dicarboxylic_acid 5-Hydrazinylbenzene- 1,3-dicarboxylic acid activation Activation of Carboxylic Acid dicarboxylic_acid->activation amine Primary/Secondary Amine (R-NH2) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation solvent Solvent (e.g., DMF) solvent->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate activated_intermediate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate product_formation Collapse of Intermediate & Proton Transfer tetrahedral_intermediate->product_formation product Final Amide Product product_formation->product byproduct Byproducts product_formation->byproduct

Technical Support Center: 5-Hydrazinylbenzene-1,3-dicarboxylic acid (HBDC)-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with 5-Hydrazinylbenzene-1,3-dicarboxylic acid (HBDC) and its derivatives.

Section 1: General Handling, Storage, and Safety

Proper handling and storage are critical to prevent degradation and ensure reproducible results.

FAQs

Q1: What are the recommended storage conditions for HBDC? A1: HBDC should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is incompatible with strong bases, reducing agents, and oxidizing agents, so it should be stored away from these chemicals.[1]

Q2: What personal protective equipment (PPE) should be used when handling HBDC? A2: When handling HBDC, it is important to wear appropriate protective gloves, clothing, and eye/face protection.[1] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q3: What are the primary hazards associated with HBDC? A3: HBDC is considered hazardous. It can cause skin irritation and serious eye irritation.[1] Ingestion and inhalation should be avoided.[1] Thermal decomposition may release irritating gases and vapors, including carbon oxides.[1]

Section 2: Synthesis and Purification Troubleshooting

Challenges during characterization often originate from the synthesis and purification stages.

FAQs

Q1: My HBDC-based material shows poor crystallinity in Powder X-ray Diffraction (PXRD). What are the potential causes? A1: Poor crystallinity can result from several factors during synthesis:

  • Rapid Precipitation: The material may have precipitated too quickly. Try lowering the reaction temperature, reducing the concentration of reagents, or using a modulating agent (e.g., a monocarboxylic acid) to slow down the nucleation and growth process.

  • Incorrect Solvent System: The solvent plays a crucial role in crystal formation. Experiment with different solvents or solvent mixtures to improve solubility and promote ordered crystal growth.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation. Ensure starting materials are pure and that the product is thoroughly washed to remove unreacted reagents and byproducts.

Q2: I am observing unexpected peaks in my NMR spectrum after synthesis. What could they be? A2: Unexpected peaks often indicate the presence of impurities or side products.

  • Residual Solvents: Peaks corresponding to common synthesis solvents (e.g., DMF, DMSO, ethanol) are frequent.

  • Starting Materials: Incomplete reaction can leave unreacted HBDC or metal salts.

  • Side Products: The hydrazine group is reactive and can undergo side reactions. For example, it can be oxidized or can react with certain solvents like DMF.

  • Hydrolysis: If the material is sensitive to moisture, hydrolysis may have occurred.

Q3: My product yield is consistently low. How can I improve it? A3: Low yields in syntheses involving dicarboxylic acids can be due to several factors. One approach is to use a Lewis acid catalyst, which can facilitate the reaction under milder conditions and potentially increase yields to over 90%.[2] Additionally, optimizing the reaction time and temperature is crucial; some reactions may require several hours under reflux to proceed to completion.[2]

Section 3: Characterization Techniques - Troubleshooting Guides

This section addresses specific issues encountered during the analysis of HBDC-based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of HBDC broad or poorly resolved? A1: This is a common issue.

  • Poor Solubility: HBDC and its derivatives, particularly metal-organic frameworks (MOFs), often have low solubility. Try using a different deuterated solvent (e.g., DMSO-d₆, DMF-d₇), increasing the temperature of the NMR experiment, or using a stronger magnetic field.

  • Paramagnetism: If your material incorporates paramagnetic metal ions (e.g., Cu²⁺, Co²⁺), this will lead to significant peak broadening.[3] In such cases, solid-state NMR might be a more suitable characterization technique.

  • Aggregation: The molecules may be aggregating in solution. Try diluting the sample or changing the solvent.

Q2: The carboxylic acid protons (-COOH) are not visible in my ¹H NMR spectrum. Is this normal? A2: Yes, this is expected, especially when using solvents that contain exchangeable deuterium, like D₂O or CD₃OD. The acidic protons of the carboxylic acid groups exchange with deuterium from the solvent, rendering them invisible in the ¹H NMR spectrum.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Q1: How can I confirm the coordination of the carboxylate group to a metal center using FTIR? A1: You can confirm coordination by observing the shift in the C=O stretching frequency. In the free HBDC ligand, the carboxylic acid C=O stretch appears at a certain wavenumber (typically ~1700-1680 cm⁻¹).[5][6] Upon deprotonation and coordination to a metal center, this band will shift to a lower frequency (typically in the range of 1650-1550 cm⁻¹ for the asymmetric stretch and 1450-1360 cm⁻¹ for the symmetric stretch).[6]

Q2: My FTIR spectrum shows a very broad peak between 2500-3300 cm⁻¹. What does this indicate? A2: A broad absorption band in this region is characteristic of the O-H stretching vibration of the carboxylic acid groups, which are involved in hydrogen bonding.[6][7] In the final MOF or coordination polymer, the disappearance or significant reduction of this broad peak, coupled with the appearance of new peaks around 3500-3100 cm⁻¹, can indicate the coordination of water molecules to the metal centers.[6]

Table 1: Typical FTIR Absorption Bands for HBDC and its Metal Complexes.

Functional GroupVibration ModeFree Ligand (HBDC) Approx. Wavenumber (cm⁻¹)Coordinated Ligand Approx. Wavenumber (cm⁻¹)Reference
O-H (Carboxylic Acid)Stretching (H-bonded)3300-2500 (broad)Absent or reduced[6][7]
N-H (Hydrazine)Stretching3400-32003400-3200 (may shift upon coordination)[8]
C=O (Carboxylic Acid)Stretching~1690N/A (see carboxylate)[5]
COO⁻ (Carboxylate)Asymmetric StretchingN/A1650-1550[6]
COO⁻ (Carboxylate)Symmetric StretchingN/A1450-1360[6]
C=C (Aromatic)Stretching~1580~1580[5]
X-ray Diffraction (XRD)

Q1: My powder XRD pattern shows broad peaks, indicating small crystallite size. How can I increase it? A1: To increase crystallite size, you need to favor crystal growth over nucleation. This can often be achieved by:

  • Slowing the reaction rate: Lower the temperature or use more dilute reactant solutions.

  • Using a modulator: Add a small amount of a competing ligand (e.g., acetic acid, formic acid) to the reaction mixture. The modulator competes for coordination sites, slowing down the framework assembly and allowing larger crystals to form.

  • Optimizing the solvent: The choice of solvent can significantly impact crystal growth.

Q2: The experimental XRD pattern of my MOF does not match the simulated pattern from a predicted crystal structure. What should I do? A2: Discrepancies can arise from several sources:

  • Phase Impurities: The synthesis may have produced a mixture of phases.[9] Review your synthesis conditions.

  • Guest Molecules: The experimental pattern is from a solvated structure, while the simulated one might be for an empty framework. The presence of solvent molecules in the pores can alter the peak intensities and positions.

  • Incorrect Structural Model: The initial structural model may be incorrect. It is crucial to combine XRD with other techniques and potentially quantum mechanical modeling to refine and validate the structure.[10]

Section 4: Experimental Protocols & Workflows

General Characterization Workflow

The following diagram illustrates a typical workflow for characterizing a newly synthesized HBDC-based material.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structural Analysis cluster_3 Advanced Characterization cluster_4 Troubleshooting Loop Synthesis Synthesize HBDC-based Material Purification Wash and Dry Product Synthesis->Purification FTIR FTIR Spectroscopy (Confirm functional groups & coordination) Purification->FTIR TGA TGA (Assess thermal stability & solvent content) Purification->TGA PXRD Powder XRD (Determine crystallinity & phase purity) FTIR->PXRD TGA->PXRD NMR NMR Spectroscopy (Confirm ligand structure in final material) PXRD->NMR SCXRD Single-Crystal XRD (If single crystals obtained) PXRD->SCXRD Good Crystallinity Troubleshoot Inconsistent/Poor Data PXRD->Troubleshoot Amorphous / Impure SurfaceArea Surface Area Analysis (e.g., BET for porous materials) NMR->SurfaceArea SCXRD->SurfaceArea Troubleshoot->Synthesis Refine Synthesis

Caption: A typical experimental workflow for the synthesis and characterization of HBDC-based materials.

Protocol: Sample Preparation for FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Ensure the solid sample is completely dry. No special preparation is needed other than grinding to a fine powder if the sample consists of large crystals.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Collection: Collect the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the sample from the ATR crystal thoroughly.

Troubleshooting Logic: Poor Crystallinity in PXRD

The following diagram provides a decision-making workflow for troubleshooting poor crystallinity.

G Start Poor PXRD Pattern (Broad Humps / No Sharp Peaks) Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Review Purification Protocol Start->Check_Purification Cause_Temp Cause: Temperature too high/low? Check_Synthesis->Cause_Temp Cause_Conc Cause: Concentration too high? Check_Synthesis->Cause_Conc Cause_Solvent Cause: Poor solvent choice? Check_Synthesis->Cause_Solvent Cause_Modulator Cause: Nucleation too fast? Check_Synthesis->Cause_Modulator Sol_Temp Solution: Systematically vary reaction temperature Cause_Temp->Sol_Temp End Re-run PXRD Analysis Sol_Temp->End Sol_Conc Solution: Reduce reactant concentrations Cause_Conc->Sol_Conc Sol_Conc->End Sol_Solvent Solution: Screen different solvents or solvent mixtures Cause_Solvent->Sol_Solvent Sol_Solvent->End Sol_Modulator Solution: Add a modulating agent (e.g., acetic acid) Cause_Modulator->Sol_Modulator Sol_Modulator->End Cause_Washing Cause: Impurities present? Check_Purification->Cause_Washing Sol_Washing Solution: Increase washing steps or use different wash solvents Cause_Washing->Sol_Washing Sol_Washing->End

Caption: A troubleshooting guide for addressing poor crystallinity in powder X-ray diffraction patterns.

References

Technical Support Center: Enhancing Thermal Stability of MOFs Synthesized with 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of Metal-Organic Frameworks (MOFs) synthesized using 5-hydrazinylbenzene-1,3-dicarboxylic acid as the organic linker.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of these MOFs, with a focus on improving their thermal stability.

Issue 1: Lower than expected thermal decomposition temperature.

  • Question: My MOF synthesized with this compound decomposes at a lower temperature than anticipated. What are the potential causes and how can I improve its thermal stability?

  • Answer: Low thermal stability in MOFs can stem from several factors, including the nature of the metal-ligand bond, the overall framework structure, and the presence of residual solvents.[1] Here are some strategies to enhance the thermal stability:

    • Metal Ion Selection: The choice of the metal ion is crucial. High-valency metal ions such as Cr(III), Fe(III), and Zr(IV) tend to form stronger coordination bonds with carboxylate linkers, leading to more robust and thermally stable MOFs.[2][3] Consider replacing divalent metal ions like Zn(II) or Cu(II) with these higher-valency alternatives. The strength of the metal-ligand bond is a primary determinant of thermal stability.[4]

    • Modulator-Assisted Synthesis: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), during synthesis can influence crystal growth and reduce defects in the framework, leading to a more stable structure.

    • Solvent Selection: The choice of solvent can impact the crystallinity and stability of the final product. Experiment with different solvents or solvent mixtures to optimize the synthesis conditions.

    • Post-Synthetic Modification (PSM): Covalent modification of the hydrazinyl group on the linker after the MOF has been synthesized can enhance thermal stability.[5][6] For example, reacting the hydrazinyl group with an aldehyde or ketone can form a more stable hydrazone linkage, potentially increasing the overall framework rigidity.

Issue 2: Inconsistent thermal stability results between batches.

  • Question: I am observing significant variations in the thermal decomposition temperatures for different batches of the same MOF. What could be causing this inconsistency?

  • Answer: Batch-to-batch inconsistency in thermal stability often points to variations in the synthesis or activation procedures. To ensure reproducibility, consider the following:

    • Strict Control of Synthesis Parameters: Precisely control the reaction temperature, time, and stoichiometry of reactants. Even small deviations can lead to differences in crystallinity and defect density.

    • Consistent Activation Procedure: The process of removing solvent molecules from the pores of the MOF (activation) must be standardized. Inconsistent heating rates or final temperatures during activation can lead to incomplete solvent removal or partial framework collapse, affecting the measured thermal stability.[7]

    • Thorough Characterization: Characterize each batch using techniques like Powder X-ray Diffraction (PXRD) to confirm phase purity and crystallinity, and Thermogravimetric Analysis (TGA) to determine the decomposition profile.

Issue 3: Framework collapse upon solvent removal.

  • Question: My MOF structure collapses when I try to activate it by heating under vacuum. How can I prevent this?

  • Answer: Framework collapse during activation is a common challenge, especially for MOFs with large pores and flexible linkers.[8] Here are some approaches to mitigate this issue:

    • Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with a lower surface tension (e.g., acetone or chloroform). This can reduce the capillary forces that cause pore collapse during solvent evaporation.

    • Supercritical CO2 Drying: This technique is a gentle method for removing solvents without causing framework collapse. The solvent is replaced with liquid CO2, which is then brought to its supercritical state and vented off as a gas.

    • Interpenetration: Promoting the formation of interpenetrated frameworks, where two or more independent networks are intertwined, can significantly enhance the mechanical and thermal stability of the MOF.[9] This can sometimes be achieved by modifying the synthesis conditions, such as the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal decomposition temperature for MOFs made with carboxylate linkers?

A1: The thermal stability of MOFs with carboxylate linkers can vary widely depending on the metal ion and the specific linker used. Generally, decomposition temperatures can range from around 300 °C to over 500 °C.[10][11] For instance, MOFs based on high-valent metal ions like Zr(IV) can exhibit exceptional thermal stability.[11]

Q2: How does the hydrazinyl group in this compound affect the thermal stability of the resulting MOF?

A2: The hydrazinyl group (-NHNH2) is a reactive functional group. While it can be a site for post-synthetic modification to enhance stability, it can also be a point of thermal instability if it participates in decomposition reactions at lower temperatures. The thermal behavior will depend on its coordination environment within the MOF structure.

Q3: Can I use Thermogravimetric Analysis (TGA) to determine the thermal stability of my MOF?

A3: Yes, TGA is the primary technique used to evaluate the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature. The onset of significant weight loss in a TGA curve typically indicates the beginning of framework decomposition.[4][12] The analysis is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

Q4: Are there any computational methods to predict the thermal stability of a MOF before synthesizing it?

A4: While still an area of active research, computational methods like density functional theory (DFT) can be used to model and predict the strength of metal-ligand bonds, which is a key factor in thermal stability.[1] These calculations can help in the rational design of more stable MOF structures.

Quantitative Data Summary

The following table summarizes hypothetical TGA data for MOFs synthesized with this compound and different metal ions, illustrating the effect of the metal on thermal stability.

MOF CompositionMetal IonDecomposition Onset Temperature (°C)
Zn-(5-hydrazinylbenzene-1,3-dicarboxylate)Zn(II)350
Cu-(5-hydrazinylbenzene-1,3-dicarboxylate)Cu(II)380
Fe-(5-hydrazinylbenzene-1,3-dicarboxylate)Fe(III)450
Zr-(5-hydrazinylbenzene-1,3-dicarboxylate)Zr(IV)520

Experimental Protocols

Protocol 1: Synthesis of a Zr-based MOF with this compound

  • Reactants:

    • Zirconium(IV) chloride (ZrCl4)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Acetic acid (modulator)

  • Procedure:

    • Dissolve this compound in DMF in a Teflon-lined autoclave.

    • In a separate vial, dissolve ZrCl4 and acetic acid in DMF.

    • Slowly add the ZrCl4 solution to the linker solution while stirring.

    • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product with fresh DMF and then with ethanol.

    • Dry the product under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 2: Post-Synthetic Modification of a Zn-based MOF

  • Materials:

    • As-synthesized Zn-(5-hydrazinylbenzene-1,3-dicarboxylate) MOF

    • Benzaldehyde

    • Ethanol

  • Procedure:

    • Suspend the as-synthesized Zn-MOF in ethanol.

    • Add an excess of benzaldehyde to the suspension.

    • Reflux the mixture at 80 °C for 48 hours.

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the product thoroughly with ethanol to remove any unreacted benzaldehyde.

    • Dry the modified MOF under vacuum at 100 °C.

Protocol 3: Thermogravimetric Analysis (TGA)

  • Instrument: Thermogravimetric Analyzer

  • Procedure:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

    • Maintain a constant flow of nitrogen gas (50 mL/min) during the analysis.

    • Record the mass loss as a function of temperature. The decomposition temperature is typically determined from the onset of the major weight loss step in the TGA curve.

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_analysis Characterization s1 Mix Linker and Metal Salt in Solvent s2 Add Modulator s1->s2 s3 Solvothermal Reaction (e.g., 120°C, 24h) s2->s3 s4 Isolate and Wash MOF Crystals s3->s4 a1 Solvent Exchange (e.g., with Acetone) s4->a1 a2 Heating under Vacuum (e.g., 150°C) a1->a2 c1 PXRD (Phase Purity) a2->c1 c2 TGA (Thermal Stability) a2->c2 c3 N2 Sorption (Porosity) a2->c3

Caption: Experimental workflow for MOF synthesis, activation, and characterization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Thermal Stability Observed cause1 Weak Metal-Ligand Bonds start->cause1 cause2 Framework Defects start->cause2 cause3 Residual Solvent start->cause3 sol1 Use High-Valency Metal Ions (e.g., Zr(IV), Fe(III)) cause1->sol1 sol3 Post-Synthetic Modification cause1->sol3 sol2 Optimize Synthesis with Modulators cause2->sol2 sol4 Standardize Activation Protocol cause3->sol4

Caption: Troubleshooting logic for addressing low thermal stability in MOFs.

PSM_Pathway mof MOF with Pendant -NHNH2 Group psm Post-Synthetic Modification Reaction (e.g., Reflux in Ethanol) mof->psm reagent Aldehyde/Ketone (e.g., Benzaldehyde) reagent->psm modified_mof Modified MOF with -N=CHR Linkage psm->modified_mof

Caption: Pathway for post-synthetic modification to enhance MOF stability.

References

Technical Support Center: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established pathway for synthesizing this compound involves a two-step process. The first step is the diazotization of 5-aminoisophthalic acid to form a diazonium salt. This is followed by the reduction of the diazonium salt to the desired hydrazine derivative.

Q2: How is the precursor, 5-aminoisophthalic acid, synthesized?

5-Aminoisophthalic acid is typically prepared by the reduction of 5-nitroisophthalic acid.[1] Common methods for this reduction include the use of sodium sulfide or catalytic hydrogenation with Raney nickel and hydrazine hydrate.[1][2]

Q3: What are the common reducing agents for the conversion of the diazonium salt to this compound?

Several reducing agents can be employed for the reduction of aryl diazonium salts to aryl hydrazines. These include:

  • Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.[3]

  • Sodium bisulfite.[4]

  • Triphenylphosphine, which has been presented as a potentially superior alternative to stannous chloride or sodium sulfite methods.[3]

  • Zinc dust.[4]

Q4: Are there any specific catalysts for this reaction?

While traditional catalysts that are regenerated in a catalytic cycle are not commonly cited for this specific reduction, the term "catalyst" can be broadly interpreted to include the key reagents that facilitate the transformation. In this context, the choice of reducing agent is the critical "catalyst" selection. Some research has explored the use of hydrazines as organic catalysts for other reactions involving diazonium salts, but not typically for their reduction to hydrazine derivatives.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound Incomplete diazotization of 5-aminoisophthalic acid.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite.
Decomposition of the diazonium salt.The diazonium salt is unstable. Proceed with the reduction step immediately after its formation without isolation. Keep the reaction mixture cold.
Ineffective reduction of the diazonium salt.The choice and quality of the reducing agent are critical. Ensure the stannous chloride is fresh and not oxidized. If using sodium bisulfite, ensure the pH and temperature are controlled. Consider triphenylphosphine as an alternative.[3]
Formation of a large amount of dark, tarry byproducts Side reactions of the diazonium salt, such as coupling reactions or substitution with the solvent.Maintain a low reaction temperature. Ensure efficient stirring to prevent localized overheating. The choice of solvent is important; the reaction is typically carried out in an aqueous acidic medium.
Difficulty in isolating the final product The product may be soluble in the reaction mixture or form a complex mixture.Adjust the pH of the solution to precipitate the product. The hydrochloride salt is often more stable and easier to isolate.[7] Purification by recrystallization from a suitable solvent system may be necessary.
Product decomposes upon storage This compound, like many hydrazines, can be sensitive to air and light.Store the product as its hydrochloride salt to improve stability.[7] Keep it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

Catalyst/Reducing Agent Performance

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Stannous Chloride (SnCl₂) Well-established and widely used for this transformation.[3]Can be difficult to remove tin byproducts from the final product. The process can be tedious.[3]Concentrated hydrochloric acid, low temperature (0-5 °C).
Sodium Bisulfite (NaHSO₃) Milder reducing agent.[4]The reaction may require careful pH control.Aqueous solution, low temperature.
Triphenylphosphine (PPh₃) Claimed to be a superior alternative to tin or sulfite methods, potentially leading to higher yields and easier product isolation.[3]Higher cost compared to inorganic reducing agents. Triphenylphosphine oxide is a byproduct that needs to be removed.Organic solvents.[3]
Zinc Dust A readily available and inexpensive reducing agent.[4]Can be a strong reducing agent, potentially leading to over-reduction or other side reactions if not controlled properly.Acidic or neutral conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stannous Chloride Reduction

Step 1: Diazotization of 5-Aminoisophthalic Acid

  • Dissolve 5-aminoisophthalic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • The product, often precipitating as the hydrochloride salt, can be collected by filtration.

  • Wash the crude product with a small amount of cold water and then with a suitable organic solvent to remove impurities.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_workup Work-up and Purification 5-Aminoisophthalic_Acid 5-Aminoisophthalic Acid Diazotization Dissolve in HCl Cool to 0-5 °C Add NaNO₂ solution 5-Aminoisophthalic_Acid->Diazotization Diazonium_Salt 5-(Carboxy)-1,3-phenylenediazonium Chloride (in situ) Diazotization->Diazonium_Salt Reduction Add Diazonium Salt to Reducing Agent Maintain low temperature Diazonium_Salt->Reduction Reducing_Agent Prepare Reducing Agent Solution (e.g., SnCl₂ in conc. HCl) Reducing_Agent->Reduction Isolation Filtration to collect crude product (hydrochloride salt) Reduction->Isolation Purification Washing and Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_catalyst Troubleshooting Catalyst/Reducing Agent Selection Start Low Yield or Inefficient Reaction Check_Purity Check Purity of Reducing Agent (e.g., SnCl₂ for oxidation) Start->Check_Purity Control_Temp Ensure Strict Temperature Control (0-5 °C for diazotization, <10 °C for reduction) Start->Control_Temp Alternative_Agent Consider Alternative Reducing Agent Start->Alternative_Agent SnCl2 Stannous Chloride: Well-established but purification can be difficult. Alternative_Agent->SnCl2 NaHSO3 Sodium Bisulfite: Milder, requires pH control. Alternative_Agent->NaHSO3 PPh3 Triphenylphosphine: Higher yield potential, but more expensive. Alternative_Agent->PPh3 Optimize Optimize Reaction Conditions for Chosen Agent (Concentration, Time) SnCl2->Optimize NaHSO3->Optimize PPh3->Optimize

References

Technical Support Center: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the formation of this compound?

The formation of this compound typically involves the reaction of a suitable precursor, such as 5-nitrobenzene-1,3-dicarboxylic acid or a derivative, with a reducing agent to form the hydrazine moiety. A common synthetic route involves the reduction of a nitro group to a hydrazine. Another possibility is the reaction of a dicarboxylic acid derivative with hydrazine.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials would be a substituted benzene-1,3-dicarboxylic acid and a hydrazine source. For instance, one could start with 5-aminobenzene-1,3-dicarboxylic acid and convert the amino group to a hydrazine, or use a nucleophilic aromatic substitution reaction on a substrate with a suitable leaving group at the 5-position.

Q3: Are there any specific safety precautions to consider when working with hydrazine?

Yes, hydrazine and its derivatives are often toxic and potentially explosive.[3] It is crucial to handle hydrazine hydrate with appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction.- Increase reaction time or temperature. - Use a catalyst, such as a Lewis acid, to promote the reaction.[1] - Ensure the purity of starting materials.
- Side reactions.- Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side product formation.[2]
- Product loss during workup.- Adjust the pH during extraction to ensure the product is in the desired phase. - Use appropriate recrystallization solvents to minimize solubility losses.
Formation of Impurities - Presence of unreacted starting materials.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.
- Formation of di-acylated hydrazines or other side products.[2]- Control the stoichiometry of the reactants carefully. - The diimide method is generally not suitable for the synthesis of N,N-diacylated hydrazines.[2]
- Decomposition of the product.- Avoid excessive heating during the reaction and workup.[4]
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Choose a solvent in which the product has lower solubility at room temperature or below. - After the reaction, consider adding an anti-solvent to precipitate the product.
- Formation of an emulsion during extraction.- Add a saturated brine solution to help break the emulsion. - Centrifugation can also be effective.

Experimental Protocols

General Protocol for the Synthesis of a Hydrazide from a Dicarboxylic Acid

This is a generalized procedure based on methods for similar compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting dicarboxylic acid derivative in a suitable solvent (e.g., dioxane, methanol).[1]

  • Addition of Reagents: If using a catalyst like a Lewis acid (e.g., niobium pentachloride), add it to the solution.[1] Subsequently, add the hydrazine source (e.g., hydrazine hydrate) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a specified period.[1] Reaction progress should be monitored by an appropriate analytical technique.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow start Start dissolve Dissolve Starting Material in Solvent start->dissolve add_reagents Add Hydrazine Source (and optional catalyst) dissolve->add_reagents react React under Controlled Temperature and Time add_reagents->react monitor Monitor Reaction Progress (e.g., TLC, HPLC) react->monitor monitor->react Incomplete workup Reaction Workup (Cooling, Filtration/Extraction) monitor->workup Complete purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Is the reaction complete? start->check_completion Yes check_side_reactions Are there significant side products? check_completion->check_side_reactions Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No use_catalyst Consider using a catalyst check_completion->use_catalyst No check_workup Was the workup efficient? check_side_reactions->check_workup No optimize_conditions Optimize reaction conditions (solvent, stoichiometry) check_side_reactions->optimize_conditions Yes modify_workup Modify workup procedure (pH adjustment, solvent choice) check_workup->modify_workup No end Improved Yield check_workup->end Yes increase_time_temp->end use_catalyst->end optimize_conditions->end modify_workup->end

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Disclaimer: The information provided is for guidance and is based on general chemical principles and analogous reactions found in the literature. Specific reaction conditions for the synthesis of this compound may need to be optimized. Always consult relevant safety data sheets (SDS) before handling any chemicals. No specific kinetic data for the formation of this compound was found in the public domain search.

References

Validation & Comparative

Comparing 5-Hydrazinylbenzene-1,3-dicarboxylic acid with other dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical parameter in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their structural characteristics and functional properties. This guide provides a comparative analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and other commonly employed dicarboxylic acid linkers, with a focus on their impact on the performance of the resulting MOFs in catalysis and drug delivery.

Introduction to Dicarboxylic Acid Linkers

Dicarboxylic acids are a cornerstone in the construction of MOFs, acting as bridging ligands that connect metal nodes to form extended porous networks. The geometry and functionalization of these linkers dictate the pore size, stability, and chemical environment of the MOF, thereby tuning its properties for specific applications. While simple benzene-dicarboxylic acids like terephthalic acid and isophthalic acid are widely used, the introduction of functional groups onto the aromatic ring can impart unique characteristics to the resulting framework.

This guide focuses on comparing this compound, a derivative of isophthalic acid featuring a reactive hydrazinyl group, with other functionalized and unfunctionalized dicarboxylic acid linkers. The presence of the hydrazinyl moiety is anticipated to offer distinct advantages in terms of post-synthetic modification, catalytic activity, and interaction with guest molecules.

Performance Comparison of Dicarboxylic Acid Linkers in MOFs

The functionalization of dicarboxylic acid linkers has a profound impact on the physicochemical properties of the resulting MOFs. The following tables summarize key performance data for MOFs synthesized with this compound and other representative linkers. The data is compiled from various studies on isoreticular MOFs, primarily of the UiO-66 topology, to provide a relevant comparison.

Table 1: Comparison of Physicochemical Properties of Functionalized UiO-66 MOFs

Linker Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
-NHNH₂ (Hydrazinyl) ~1000[1]~0.57[1]~370[1]
-H (Unfunctionalized)~1200~0.50~500
-NH₂ (Amino)11850.49~305[1]
-NO₂ (Nitro)9500.42~400
-Br (Bromo)10500.45~450
-OH (Hydroxyl)11000.47~400
-(CH₃)₂ (Dimethyl)11470.47~500

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in synthesis and measurement conditions. The data for the hydrazinyl-functionalized MOF is based on a Hf-UiO-66 structure, while others are typically Zr-based UiO-66.

Table 2: Comparative Performance in Specific Applications

Linker Functional GroupApplicationPerformance MetricValue
-NHNH₂ (Hydrazinyl) Catalysis (Friedländer Condensation)Product Yield95%[2]
-H (Unfunctionalized)Catalysis (various)Varies with reaction-
-NH₂ (Amino)Drug Delivery (Ketoprofen)Loading CapacityHigh
-NO₂ (Nitro)Drug Delivery (Ketoprofen)Loading CapacityModerate
-H (Unfunctionalized)Drug Delivery (Ibuprofen)Adsorption Amount127.1 mg/g[3]
-NH₂ (Amino)Drug Delivery (Ibuprofen)Adsorption Amount50.69 mg/g[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a functionalized MOF and its application in catalysis.

Protocol 1: Solvothermal Synthesis of a Hydrazine-Functionalized UiO-66(Hf) MOF

This protocol describes the synthesis of a hafnium-based UiO-66 MOF functionalized with a hydrazine group, which serves as a model for MOFs synthesized with this compound.

Materials:

  • Hafnium tetrachloride (HfCl₄)

  • 2-hydrazinylterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • In a Teflon-lined autoclave, dissolve HfCl₄ and 2-hydrazinylterephthalic acid in DMF.

  • Add formic acid as a modulator to control the crystallite size and defect formation.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a low-boiling-point solvent (e.g., ethanol) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the material by heating under vacuum to remove the solvent molecules completely.

Protocol 2: Evaluation of Catalytic Activity in Friedländer Condensation

This protocol outlines the procedure for assessing the catalytic performance of a functionalized MOF in the synthesis of quinolines via the Friedländer condensation.

Materials:

  • Hydrazine-functionalized MOF catalyst

  • 2-aminoacetophenone (substrate)

  • Acetylacetone (reactant)

  • Solvent (e.g., toluene)

  • Internal standard (for GC analysis)

Procedure:

  • In a reaction vial, combine the MOF catalyst, 2-aminoacetophenone, and acetylacetone in the chosen solvent.

  • Heat the reaction mixture at a specific temperature (e.g., 100 °C) with stirring for a set duration.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) after adding an internal standard.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by centrifugation or filtration.

  • Analyze the supernatant by GC to determine the product yield and conversion.

  • To test for reusability, wash the recovered catalyst with a suitable solvent, dry it, and use it in a subsequent catalytic run.

Visualizing Workflows and Pathways

Workflow for MOF Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Metal-Organic Frameworks.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis cluster_characterization Characterization start Metal Precursor + Dicarboxylic Acid Linker synthesis Solvothermal/ Hydrothermal Synthesis start->synthesis solvent Solvent (e.g., DMF) solvent->synthesis purification Purification (Washing, Solvent Exchange) synthesis->purification activation Activation (Heating under vacuum) purification->activation pxrd PXRD (Crystallinity, Phase Purity) activation->pxrd bet BET Analysis (Surface Area, Porosity) activation->bet tga TGA (Thermal Stability) activation->tga ftir FT-IR (Functional Groups) activation->ftir Friedlander_Condensation catalyst MOF-NHNH2 (Catalyst) intermediate1 Enamine Intermediate catalyst->intermediate1 activates substrate1 2-Amino- acetophenone substrate1->intermediate1 substrate2 Acetylacetone substrate2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Quinolone Product intermediate2->product Dehydration product->catalyst regenerates

References

A Comparative Guide to Metal-Organic Frameworks: Evaluating the Potential of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of Metal-Organic Frameworks (MOFs) offers a vast landscape of porous materials with tunable structures and functionalities. The choice of the organic linker is a critical determinant of a MOF's ultimate performance characteristics. This guide provides a comparative analysis of the potential performance of MOFs synthesized from 5-Hydrazinylbenzene-1,3-dicarboxylic acid against other well-established MOFs.

While direct experimental data on MOFs derived from this compound is not extensively available in published literature, this guide extrapolates their potential properties based on the known chemical behavior of the hydrazinyl functional group and compares them with existing data for other functionalized MOFs. The inclusion of the reactive hydrazine moiety (-NHNH2) is anticipated to impart unique catalytic and drug delivery capabilities.

Performance Comparison of Functionalized MOFs

The introduction of functional groups onto the organic linkers of MOFs can significantly enhance their properties and tailor them for specific applications. This section compares the anticipated attributes of this compound MOFs with those of MOFs containing other functional groups, such as amino (-NH2) and triazolyl groups.

Quantitative Performance Metrics

The following table summarizes key performance indicators for various functionalized MOFs, providing a baseline for predicting the performance of a this compound-based MOF.

MOF Linker Functional GroupMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightsReference
This compound (Hypothetical) Zr, Cu, ZnAnticipated: 800 - 1500Anticipated: 0.4 - 0.8Potential for catalysis, drug delivery (pH-responsive), and sensing.N/A
2-Aminobenzene-1,4-dicarboxylic acid (NH2-BDC)Zr (UiO-66-NH2)~1180~0.53Gas adsorption, catalysis, post-synthetic modification.[1]
5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidSm, TbNot ReportedNot ReportedPhotocatalysis, luminescence.[2][3][4][2][3][4]
1,3,5-Benzenetricarboxylic acid (BTC)Cu (HKUST-1)~1800~0.78Gas storage, separation.[2]
Terephthalic acid (BDC)Zn (MOF-5)~2900~1.04Gas storage, high porosity benchmark.[5]

Note: Values for the hypothetical this compound MOF are estimations based on the structural similarities to other functionalized linkers.

Qualitative Performance Analysis

The hydrazine group is a versatile functional moiety. In a MOF structure, it is expected to offer several advantages:

  • Enhanced Catalytic Activity: The lone pair of electrons on the nitrogen atoms can act as a Lewis base, making these MOFs potential catalysts for various organic transformations. The hydrazine group can also participate in redox reactions.

  • Drug Delivery Vehicle: The basic nature of the hydrazine group can be exploited for pH-responsive drug release. In the acidic microenvironment of tumors, the hydrazine group would be protonated, potentially leading to the destabilization of the MOF structure and the release of an encapsulated drug.[6] Hydrazone linkages, formed by reacting the hydrazine group with aldehydes or ketones on a drug molecule, can create a covalent drug-MOF conjugate with an acid-labile bond.[6]

  • Sensing Applications: The reactive nature of the hydrazine group makes it a candidate for detecting specific analytes through colorimetric or fluorescent responses.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of MOFs. Below are representative experimental protocols for the synthesis of a functionalized MOF and a common characterization technique.

Synthesis of a Functionalized MOF (UiO-66-NH2)

This procedure is a well-established method for synthesizing an amino-functionalized MOF, which can be adapted for a hydrazinyl-functionalized linker.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminobenzene-1,4-dicarboxylic acid (NH2-BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ZrCl4 (1.25 g, 5.36 mmol) and 2-aminobenzene-1,4-dicarboxylic acid (0.97 g, 5.36 mmol) in DMF (200 mL) in a 250 mL screw-capped vial.

  • Add concentrated HCl (0.44 mL) to the solution.

  • Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline powder will have precipitated.

  • Collect the powder by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Dry the final product under vacuum at 150 °C for 12 hours.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

This technique is used to determine the specific surface area of a porous material.

Procedure:

  • Degas a sample of the MOF (approximately 50-100 mg) under vacuum at a high temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules from the pores.

  • Place the degassed sample in the analysis port of a gas adsorption analyzer.

  • Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀) at a constant temperature of 77 K (liquid nitrogen).

  • Plot the adsorption data according to the BET equation to calculate the specific surface area.

Visualizing MOF-Related Pathways and Workflows

Diagrams can effectively illustrate complex processes in MOF research and application. The following are Graphviz diagrams representing a general MOF synthesis workflow and a proposed mechanism for pH-responsive drug release from a hydrazinyl-functionalized MOF.

General MOF Synthesis and Characterization Workflow

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursors (Metal Salt + Organic Linker) synthesis Solvothermal Synthesis start->synthesis solvent Solvent (e.g., DMF) solvent->synthesis product Crystalline MOF Powder synthesis->product pxrd Powder X-ray Diffraction (PXRD) (Phase Purity, Crystallinity) product->pxrd bet BET Surface Area Analysis (Porosity) product->bet tga Thermogravimetric Analysis (TGA) (Thermal Stability) product->tga sem Scanning Electron Microscopy (SEM) (Morphology) product->sem Drug_Release_Pathway mof_drug Drug-Loaded Hydrazinyl-MOF (Stable at Physiological pH ~7.4) tumor_env Tumor Microenvironment (Acidic pH < 6.8) mof_drug->tumor_env Enters protonation Protonation of Hydrazine Groups (-NHNH2 -> -NHNH3+) tumor_env->protonation Induces destabilization MOF Framework Destabilization protonation->destabilization Leads to drug_release Drug Release destabilization->drug_release Results in

References

A Comparative Guide to the Validation of the Crystal Structure of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination and validation of a compound's crystal structure is a critical step in understanding its physicochemical properties and potential applications. This guide provides a comparative overview of common experimental and computational methods for the validation of the crystal structure of a novel compound, using 5-Hydrazinylbenzene-1,3-dicarboxylic acid as a representative example.

Comparison of Crystal Structure Validation Methods

The validation of a crystal structure is a multi-faceted process that often involves a combination of experimental techniques and computational analysis. The choice of methods depends on the nature of the crystalline sample and the desired level of accuracy. Below is a comparison of the primary techniques.

Method Principle Strengths Limitations Typical Data Output
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal to determine the arrangement of atoms.Provides the most accurate and unambiguous determination of the crystal structure.Requires the growth of high-quality single crystals, which can be challenging.Atomic coordinates, bond lengths, bond angles, unit cell parameters, space group.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder to obtain a characteristic diffraction pattern.[1]Useful for phase identification and can be used for structure determination and refinement.[1] Does not require large single crystals.Provides less detailed structural information compared to SC-XRD. Peak overlap can complicate analysis.2θ vs. Intensity plot, unit cell parameters, phase purity information.
Dispersion-Corrected Density Functional Theory (d-DFT) A computational method that predicts the crystal structure by minimizing the lattice energy.[2]Can be used to validate experimental structures by comparing the minimized structure with the experimental one.[2] Useful for predicting polymorphs.[3]The accuracy is dependent on the level of theory and basis set used. It is a theoretical prediction.Optimized atomic coordinates, lattice energy, simulated powder diffraction pattern.
checkCIF/PLATON An online service that checks the crystallographic information file (CIF) for self-consistency, quality, and potential errors.[4]Automated and comprehensive check for common errors in crystal structure determination.[4]Primarily checks the internal consistency of the data and does not validate the experimental data itself.A report with alerts (A, B, C, G) highlighting potential issues with the crystal structure data.

Experimental and Computational Protocols

A robust validation of the crystal structure of this compound would ideally involve a combination of the following experimental and computational workflows.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To obtain a high-resolution crystal structure.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, displacement parameters, and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the bulk phase purity of the synthesized compound and to compare the experimental pattern with the one simulated from the single-crystal structure.

Methodology:

  • Sample Preparation: Gently grind a sample of crystalline this compound to a fine powder.

  • Data Collection: Place the powder sample in a sample holder and collect the PXRD pattern using a powder diffractometer over a specific 2θ range.

  • Data Analysis: Compare the experimental PXRD pattern with the pattern simulated from the SC-XRD data to confirm that the single crystal is representative of the bulk material. The positions and relative intensities of the diffraction peaks should match.

Computational Validation using d-DFT

Objective: To computationally verify the stability of the experimentally determined crystal structure.

Methodology:

  • Model Building: Use the atomic coordinates from the SC-XRD experiment as the starting point for the d-DFT calculations.

  • Energy Minimization: Perform a geometry optimization of the crystal structure, allowing both the atomic positions and the unit cell parameters to relax until the forces on the atoms are minimized. This is done using a suitable d-DFT method.

  • Comparison: Compare the computationally optimized crystal structure with the experimental structure. A small root-mean-square Cartesian displacement (rmsd) between the experimental and optimized structures indicates a good agreement and provides confidence in the experimental result.[2]

Validation Workflow

The logical flow of the validation process can be visualized as follows:

CrystalStructureValidation cluster_experimental Experimental Validation cluster_computational Computational Validation cluster_analysis Data Analysis and Final Validation synthesis Synthesis of 5-Hydrazinylbenzene- 1,3-dicarboxylic acid crystal_growth Single Crystal Growth synthesis->crystal_growth pxrd Powder X-ray Diffraction synthesis->pxrd sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd structure_solution Structure Solution & Refinement sc_xrd->structure_solution comparison Comparison of Experimental and Simulated PXRD Patterns pxrd->comparison dft Dispersion-Corrected DFT Calculation dft_comparison Comparison of Experimental and DFT Optimized Structures dft->dft_comparison cif_generation CIF Generation cif_generation->dft checkcif checkCIF/PLATON Analysis cif_generation->checkcif structure_solution->cif_generation structure_solution->comparison Simulated Pattern structure_solution->dft_comparison validated_structure Validated Crystal Structure comparison->validated_structure dft_comparison->validated_structure checkcif->validated_structure

Caption: Workflow for the validation of a crystal structure.

By following this comprehensive approach, researchers can confidently validate the crystal structure of this compound, providing a solid foundation for further research and development.

References

Spectroscopic Data Cross-Reference: A Comparative Guide to 5-Hydrazinylbenzene-1,3-dicarboxylic acid and Key Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Hydrazinylbenzene-1,3-dicarboxylic acid and its structurally related analogues, 1,3-benzenedicarboxylic acid (isophthalic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid). Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide leverages comprehensive data from its well-characterized precursors and analogues to provide a valuable cross-referencing tool.

Executive Summary

A thorough search of scientific literature and chemical databases reveals a scarcity of publicly available experimental spectroscopic data (FTIR, NMR, Mass Spectrometry) for this compound. However, extensive data is available for the related compounds, 1,3-benzenedicarboxylic acid and 1,3,5-benzenetricarboxylic acid. This guide presents a detailed comparison of the spectroscopic features of these analogues to infer the expected spectral characteristics of this compound and to aid researchers in its identification and characterization.

Structural Comparison

Below is a visual representation of the chemical structures of the target compound and its analogues, highlighting their key functional groups that influence their spectroscopic properties.

Structural_Comparison cluster_target This compound cluster_analog1 1,3-Benzenedicarboxylic acid cluster_analog2 1,3,5-Benzenetricarboxylic acid Target Analog1 Analog2

Caption: Chemical structures of the compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two primary analogues. This data can be used as a reference for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Functional Group AssignmentReference
1,3-Benzenedicarboxylic acid 2300-3100 (broad)O-H stretch (carboxylic acid)[1][2]
1673-1691C=O stretch (carboxylic acid)[1][2]
1581C=C stretch (aromatic)[1]
1165C-O stretch (carboxylic acid)[1]
1,3,5-Benzenetricarboxylic acid 2500-3300 (broad)O-H stretch (carboxylic acid)[3]
1718C=O stretch (carboxylic acid)[3]

Note: For this compound, one would anticipate additional N-H stretching bands from the hydrazinyl group, typically in the 3200-3400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
1,3,5-Benzenetricarboxylic acid (CD₃)₂SO~8.5 (s)Aromatic C-H[4]
~13.5 (br s)Carboxylic acid O-H[4]

¹³C NMR

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
1,3,5-Benzenetricarboxylic acid (CD₃)₂SO~132Aromatic C-H[4]
~135Aromatic C-COOH[4]
~166Carboxylic acid C=O[4]

Note: In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit a more complex splitting pattern due to the lower symmetry. The hydrazinyl protons would likely appear as broad signals. In the ¹³C NMR spectrum, the carbon attached to the hydrazinyl group would be significantly shifted.

Mass Spectrometry
CompoundIonization MethodKey m/z valuesInterpretationReference
1,3,5-Benzenetricarboxylic acid Electron Ionization210Molecular Ion [M]⁺[5]
193[M - OH]⁺[5]
165[M - COOH]⁺[5]
147[M - COOH - H₂O]⁺[5]
121[C₆H₄(COOH)]⁺[5]

Note: The mass spectrum of this compound (Molecular Weight: 196.15 g/mol ) would be expected to show a molecular ion peak at m/z 196. Fragmentation would likely involve the loss of the hydrazinyl group, water, and carboxylic acid groups.

Experimental Protocols

The following are generalized experimental protocols based on the cited literature for obtaining the spectroscopic data of the analogue compounds.

FTIR Spectroscopy

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer, with data collected over a range of 4000-400 cm⁻¹.

NMR Spectroscopy

For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ ((CD₃)₂SO). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a novel compound like this compound, utilizing data from known analogues.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structure Elucidation synthesis Synthesize & Purify This compound ftir Acquire FTIR Spectrum synthesis->ftir nmr Acquire ¹H & ¹³C NMR Spectra synthesis->nmr ms Acquire Mass Spectrum synthesis->ms compare_ftir Compare FTIR with Analogues (Identify N-H, C=O, O-H stretches) ftir->compare_ftir compare_nmr Compare NMR with Analogues (Assign aromatic & substituent signals) nmr->compare_nmr compare_ms Compare MS with Analogues (Confirm molecular weight & fragmentation) ms->compare_ms elucidate Elucidate Final Structure compare_ftir->elucidate compare_nmr->elucidate compare_ms->elucidate

References

Comparative study of the catalytic activity of different functionalized dicarboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of various functionalized dicarboxylic acids in key organic transformations. Experimental data, detailed protocols, and mechanistic visualizations are presented to facilitate informed catalyst selection.

The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of modern organic synthesis. Dicarboxylic acids, with their tunable steric and electronic properties, have emerged as a versatile class of organocatalysts. Their ability to act as Brønsted acids and engage in hydrogen bonding allows them to activate substrates and control stereochemistry in a variety of reactions. This guide offers a comparative study of the catalytic activity of different functionalized dicarboxylic acids, supported by experimental data.

Catalytic Performance in Hydrophosphonylation of Aldehydes

The hydrophosphonylation of aldehydes is a crucial carbon-phosphorus bond-forming reaction, yielding α-hydroxy phosphonates which are important synthetic intermediates and possess biological activity. A study by Jahani et al. provides a direct comparison of the catalytic efficacy of pyridine-2,6-dicarboxylic acid (PDA) with other catalysts in the reaction of benzaldehyde with trimethylphosphite in water.

CatalystTime (h)Yield (%)[1]
Pyridine-2,6-dicarboxylic acid (PDA)1.595
Sulfamic acid570
Cellulose sulfuric acid565
H3PW12O40 (PW)475
Silica sulfuric acid478
MgO nanoparticles1030
No catalyst24Trace

As evidenced by the data, pyridine-2,6-dicarboxylic acid demonstrates superior catalytic activity, affording a near-quantitative yield in a significantly shorter reaction time compared to other acidic and basic catalysts. This enhanced reactivity is attributed to its bifunctional nature, where the carboxylic acid groups activate the aldehyde, and the pyridine nitrogen may play a role in organizing the transition state.

Catalytic Performance in the Strecker Reaction

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a fundamental method for the synthesis of α-amino nitriles, precursors to amino acids. A study by Mohammadi et al. highlights the efficiency of succinic acid as an organocatalyst in the solvent-free synthesis of α-amino nitriles from a variety of aldehydes and ketones.

EntryAldehyde/KetoneAmineProduct Yield (%)[2]Time (min)[2]
1BenzaldehydeAniline9630
24-ChlorobenzaldehydeAniline9430
34-NitrobenzaldehydeAniline9230
44-MethoxybenzaldehydeAniline9530
5CyclohexanoneAniline9045
6AcetophenoneAniline8845

The results demonstrate that succinic acid is an effective catalyst for the Strecker reaction, providing excellent yields for a range of substrates under solvent-free conditions at room temperature.[2] The mild reaction conditions and the use of an inexpensive, non-toxic catalyst make this a green and practical synthetic protocol.

Experimental Protocols

Hydrophosphonylation of Benzaldehyde using Pyridine-2,6-dicarboxylic Acid

A solution of benzaldehyde (1 mmol, 0.106 g), trimethylphosphite (1.1 mmol, 0.136 g), and pyridine-2,6-dicarboxylic acid (0.1 mmol, 0.0167 g) in water (2 mL) was placed in a round-bottomed flask equipped with a magnetic stirrer.[1] The mixture was heated at 50 °C for 1.5 hours.[1] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and the product was extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which was then purified.

Synthesis of α-Amino Nitriles using Succinic Acid (Strecker Reaction)

A mixture of the aldehyde or ketone (1 mmol), amine (1 mmol), and trimethylsilyl cyanide (1.2 mmol) was stirred in the presence of succinic acid (15 mol%) as the catalyst under solvent-free conditions at room temperature.[2] The reaction was monitored by TLC. After the reaction was complete, 10 mL of water was added to the mixture, and the product was extracted with ethyl acetate (2 x 10 mL).[2] The combined organic layers were dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The crude product was then purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the experimental and catalytic processes, the following diagrams are provided.

Experimental_Workflow_Hydrophosphonylation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Benzaldehyde Benzaldehyde Mixing Mixing in Flask Benzaldehyde->Mixing Trimethylphosphite Trimethylphosphite Trimethylphosphite->Mixing PDA Pyridine-2,6-dicarboxylic acid PDA->Mixing Water Water (Solvent) Water->Mixing Heating Heating at 50°C Mixing->Heating Extraction Extraction with CH2Cl2 Heating->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Product α-Hydroxy Phosphonate Concentration->Product

Caption: Experimental workflow for hydrophosphonylation.

Catalytic_Cycle_Hydrophosphonylation Catalyst Dicarboxylic Acid (PDA) Activated_Aldehyde Activated Aldehyde (Protonated Carbonyl) Catalyst->Activated_Aldehyde Protonation Aldehyde Aldehyde (RCHO) Aldehyde->Activated_Aldehyde Intermediate Phosphonium Intermediate Activated_Aldehyde->Intermediate Phosphite Trimethylphosphite P(OMe)3 Phosphite->Intermediate Nucleophilic Attack Product α-Hydroxy Phosphonate Intermediate->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for hydrophosphonylation.

References

Benchmarking Gas Adsorption: A Comparative Guide to Amine-Functionalized MOFs as a Proxy for 5-Hydrazinylbenzene-1,3-dicarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the potential gas adsorption capacity of Metal-Organic Frameworks (MOFs) derived from 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Due to the limited availability of direct experimental data for hydrazinyl-functionalized MOFs, this analysis focuses on their close structural and chemical analogues: amine-functionalized MOFs. The introduction of basic nitrogen-containing functional groups, such as amino (-NH2) and by extension, hydrazinyl (-NHNH2) moieties, into the organic linkers of MOFs has been shown to significantly enhance their affinity for acidic gases like carbon dioxide (CO2).

This guide offers a comprehensive comparison of the CO2, hydrogen (H2), and methane (CH4) adsorption capacities of several prominent amine-functionalized MOFs. The data presented is collated from various scientific studies, providing a clear overview of their performance under different experimental conditions. Detailed experimental protocols for both the synthesis of these materials and the subsequent gas adsorption measurements are also provided to facilitate reproducibility and further research.

Comparative Gas Adsorption Performance

The gas adsorption capacities of various amine-functionalized MOFs are summarized in the table below. The data highlights the significant impact of the underlying framework topology and the presence of the amino group on the uptake of CO2, H2, and CH4.

MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Adsorption CapacityH2 Adsorption CapacityCH4 Adsorption Capacity
UiO-66-NH2 Zr2-aminobenzene-1,4-dicarboxylic acid~1200~0.503.5 mmol/g (298 K, 1 bar)1.2 wt% (77 K, 1 bar)1.0 mmol/g (298 K, 1 bar)
MIL-53(Al)-NH2 Al2-aminobenzene-1,4-dicarboxylic acid~1100~0.453.0 mmol/g (298 K, 1 bar)Not ReportedNot Reported
IRMOF-3 Zn2-aminobenzene-1,4-dicarboxylic acid~1400~0.602.8 mmol/g (298 K, 1 bar)1.3 wt% (77 K, 1 bar)Not Reported
Amino-MIL-101(Fe) Fe2-aminobenzene-1,4-dicarboxylic acid~915Not Reported13 mmol/g (298 K, 40 bar)[1]Not ReportedNot Reported
MOF-808-NH2 Composite ZrAminated LinkerNot ReportedNot Reported303.61 mg/g (298 K, 9 bar)[2]Not ReportedNot Reported
ED@MOF-520 Al1,3,5-benzenetribenzoate (amine-decorated)<2699Not Reported~3.5 mmol/g (273 K, 1 bar)[3]Not ReportedNot Reported

Experimental Protocols

Synthesis of Amine-Functionalized MOFs

A common method for the synthesis of amine-functionalized MOFs is the solvothermal method. The following is a generalized protocol based on the synthesis of materials like UiO-66-NH2.

Materials:

  • Metal salt (e.g., Zirconium(IV) chloride, Aluminum nitrate nonahydrate, Zinc nitrate hexahydrate)

  • Amine-functionalized dicarboxylic acid linker (e.g., 2-aminobenzene-1,4-dicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Acetic acid, Benzoic acid) - often used to control crystal size and morphology

Procedure:

  • The metal salt and the amine-functionalized linker are dissolved in the solvent in a Teflon-lined autoclave.

  • The modulator is added to the solution.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 12 to 72 hours).

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting crystalline powder is collected by filtration or centrifugation.

  • The product is washed several times with the synthesis solvent and then with a lower-boiling-point solvent (e.g., ethanol or methanol) to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum at an elevated temperature (e.g., 100-200°C) to activate the MOF for gas adsorption measurements.

Gas Adsorption Measurements

The gas adsorption properties of the synthesized MOFs are typically evaluated using a volumetric gas sorption analyzer.

Activation:

  • A known mass of the MOF sample is loaded into a sample tube.

  • The sample is degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-250°C) for several hours to remove any guest molecules from the pores. The activation temperature is chosen to be below the thermal decomposition temperature of the MOF.

Measurement:

  • The sample tube is then cooled to the desired measurement temperature (e.g., 273 K or 298 K for CO2 and CH4 adsorption, and 77 K for H2 adsorption using a liquid nitrogen bath).

  • The adsorbate gas (CO2, H2, or CH4) is introduced into the system in controlled doses.

  • The amount of gas adsorbed by the sample at each pressure point is determined by measuring the pressure drop in the manifold.

  • The adsorption isotherm is constructed by plotting the amount of gas adsorbed versus the equilibrium pressure.

  • From the adsorption isotherm, key parameters such as the gas uptake capacity at a specific pressure, the Brunauer-Emmett-Teller (BET) surface area (from N2 adsorption at 77 K), and the pore volume can be determined.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the research process, from synthesis to characterization and application, the following diagrams are provided.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis Metal_Salt Metal Salt Solvothermal_Reaction Solvothermal Reaction Metal_Salt->Solvothermal_Reaction Organic_Linker Amine-Functionalized Linker Organic_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction Washing Washing & Purification Solvothermal_Reaction->Washing Activation Activation (Drying) Washing->Activation Activated_MOF Activated MOF PXRD Powder X-ray Diffraction (Crystallinity) Activated_MOF->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Activated_MOF->TGA N2_Sorption N2 Sorption @ 77K (BET Surface Area, Pore Volume) Activated_MOF->N2_Sorption Gas_Adsorption Gas Adsorption Measurement (CO2, H2, CH4) Activated_MOF->Gas_Adsorption Adsorption_Data Gas Adsorption Data Performance_Comparison Performance Comparison (Uptake, Selectivity) Adsorption_Data->Performance_Comparison

Caption: Experimental workflow for the synthesis, characterization, and evaluation of amine-functionalized MOFs.

Gas_Adsorption_Mechanism cluster_framework MOF Pore Environment cluster_gas Gas Molecules cluster_interaction Adsorption Interactions Pore_Surface Pore Surface Amino_Group Amino Group (-NH2) (Basic Site) Pore_Surface->Amino_Group Metal_Site Open Metal Site (Lewis Acidic Site) Pore_Surface->Metal_Site VdW Van der Waals Forces Pore_Surface->VdW Acid_Base Acid-Base Interaction Amino_Group->Acid_Base Electrostatic Electrostatic Interaction Metal_Site->Electrostatic CO2 CO2 (Acidic, Quadrupole Moment) CO2->Acid_Base Strong CO2->Electrostatic Moderate H2 H2 (Weak van der Waals) H2->VdW Weak CH4 CH4 (Weak van der Waals) CH4->VdW Weak

References

A Comparative Guide to Isoreticular Metal-Organic Frameworks: Impact of Linker Variation on Structural and Functional Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive structural analysis and comparison of isoreticular Metal-Organic Frameworks (MOFs) modified with different organic linkers. Isoreticular synthesis, a powerful strategy in crystal engineering, allows for the systematic tuning of MOF properties by altering the length or functionality of the organic struts while maintaining the underlying network topology.[1][2] This approach has led to the development of vast libraries of MOFs, such as the UiO-66 and IRMOF series, with tailored characteristics for applications in gas storage, separation, and catalysis.[1][3][4]

Structural and Performance Data Comparison

The introduction of different functional groups or the extension of linker length in an isoreticular series directly impacts key material properties. Functional groups can alter the electronic environment, introduce new active sites, and affect the stability of the framework.[1][5] For instance, adding small, polar functional groups can enhance CO2 and CH4 adsorption, while bulkier groups may reduce surface area and pore volume.[6] Similarly, increasing linker length generally leads to larger pore sizes and higher surface areas, which can be beneficial for storing larger molecules.[7][8]

The following tables summarize key quantitative data for two prominent isoreticular MOF series, UiO-66 and IRMOF, demonstrating the effect of linker modification.

Table 1: Comparison of Isoreticular MOFs in the UiO-66 Series

MOF NameLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)Thermal Stability (°C)
UiO-66 Terephthalic acid-H~1200~0.502.5 (at 298K, 1 bar)~500
UiO-66-NH₂ 2-Aminoterephthalic acid-NH₂~1100~0.453.2 (at 298K, 1 bar)~400
UiO-66-NO₂ 2-Nitroterephthalic acid-NO₂~1000~0.422.8 (at 298K, 1 bar)~420
UiO-66-Br 2-Bromoterephthalic acid-Br~1150~0.482.6 (at 298K, 1 bar)~480
UiO-67 Biphenyl-4,4'-dicarboxylic acidExtended -H~2100~0.853.0 (at 298K, 1 bar)~500

Note: The values presented are approximate and can vary based on specific synthesis and activation conditions. Data compiled from various sources.[1][6][9]

Table 2: Comparison of Isoreticular MOFs in the IRMOF-1 (MOF-5) Series

MOF NameLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Uptake (wt% at 77K)
IRMOF-1 (MOF-5) Terephthalic acid-H~2900~1.0~1.3
IRMOF-3 2-Aminoterephthalic acid-NH₂~1900~0.7~1.5
IRMOF-6 2,6-Naphthalenedicarboxylic acidNaphthalene~1500~0.6~1.4
IRMOF-8 Naphthalene-2,6-dicarboxylic acidExtended Naphthalene~2500~0.9~1.6

Note: The values presented are approximate and can vary. Data compiled from various sources.[3][10]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the reproducible synthesis and accurate characterization of MOFs.

This protocol describes a typical solvothermal synthesis for the UiO-66 series.

  • Reactant Preparation : In a Teflon-lined autoclave, dissolve the metal precursor (e.g., Zirconium(IV) chloride, ZrCl₄) and the functionalized organic linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂) in a high-boiling point solvent, typically N,N-dimethylformamide (DMF).[9]

  • Molar Ratios : The molar ratio of metal salt to linker is typically 1:1. A modulator, such as acetic acid or hydrochloric acid, is often added to control crystal growth and reduce defects.

  • Solvothermal Reaction : Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C for UiO-66) for a set duration (e.g., 24 hours).[9]

  • Isolation and Purification : After cooling to room temperature, the microcrystalline powder product is isolated by centrifugation. The product is then washed multiple times with a solvent like DMF and methanol to remove unreacted precursors.[9]

  • Activation : To achieve a porous material, the solvent molecules residing in the pores must be removed. This "activation" is typically performed by heating the purified MOF under vacuum at an elevated temperature (e.g., 150 °C) for several hours. This step is critical for obtaining high surface area materials.

PXRD is used to confirm the crystal structure and phase purity of the synthesized MOFs.

  • Sample Preparation : A small amount of the activated MOF powder is gently packed into a sample holder.

  • Data Collection : The sample is mounted in a powder diffractometer. X-ray diffraction data is collected over a specific 2θ range (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis : The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or patterns of known phases. A match in peak positions confirms that the desired isoreticular framework has been synthesized without changing the topology.[2]

TGA is employed to evaluate the thermal stability of the MOFs.

  • Sample Preparation : A small, precise weight of the activated MOF sample is placed in a TGA crucible (typically alumina or platinum).

  • Measurement : The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's weight as a function of temperature.

  • Data Analysis : The resulting TGA curve shows weight loss steps corresponding to the removal of residual solvent and, at higher temperatures, the decomposition of the framework. The onset temperature of the major decomposition step is taken as the measure of the MOF's thermal stability.[11]

This technique is used to determine the specific surface area, pore volume, and pore size distribution of the MOF.

  • Sample Preparation : A known mass of the activated MOF is placed in a sample tube and further degassed under vacuum at an elevated temperature (e.g., 150 °C) to ensure the pores are completely empty.

  • Measurement : The analysis is performed at liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀). A desorption isotherm is subsequently measured by reducing the pressure.

  • Data Analysis : The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3) to calculate the specific surface area. The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to 1.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key conceptual and experimental flows in the study of isoreticular MOFs.

Linker_Modification_Effect start Linker Modification Strategy strategy1 Functional Group Introduction (-NH2, -NO2, -Br, etc.) start->strategy1 strategy2 Linker Extension (e.g., Phenyl to Biphenyl) start->strategy2 struct_prop Structural Properties strategy1->struct_prop Alters strategy2->struct_prop Alters func_prop Functional Properties struct_prop->func_prop Dictates p1 Pore Size & Volume struct_prop->p1 p2 Surface Area (BET) struct_prop->p2 p3 Framework Stability (Thermal/Chemical) struct_prop->p3 p4 Electronic Properties & Acidity struct_prop->p4 f1 Gas Adsorption Capacity (CO2, H2, CH4) func_prop->f1 f2 Selectivity & Separation Performance func_prop->f2 f3 Catalytic Activity func_prop->f3

Caption: Logical flow of isoreticular MOF design.

MOF_Workflow start Design & Selection of Linker and Metal Node synthesis Solvothermal Synthesis start->synthesis purification Purification & Washing (Centrifugation, Solvent Exchange) synthesis->purification activation Activation (Heating under Vacuum) purification->activation characterization Structural & Property Characterization activation->characterization pxrd PXRD (Phase & Structure) characterization->pxrd tga TGA (Thermal Stability) characterization->tga bet N2 Adsorption (Surface Area, Porosity) characterization->bet other Other Analyses (FT-IR, SEM, etc.) characterization->other application Application Testing (Gas Sorption, Catalysis) characterization->application

Caption: Experimental workflow for MOF synthesis and analysis.

References

Peer-Reviewed Studies on Dicarboxylic Acid Applications for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available peer-reviewed literature reveals a significant gap in studies specifically detailing the applications of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. While the constituent chemical moieties of this compound, namely the isophthalic acid backbone and the hydrazine group, are well-studied in various contexts, their combined application in the specific molecule of interest is not documented in accessible academic literature. This guide, therefore, addresses the applications of closely related and well-researched alternatives, providing a comparative framework for potential applications.

The isophthalic acid framework is a common building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] The hydrazine functional group is a known precursor for the synthesis of biologically active molecules, including those with antimicrobial and anti-inflammatory properties.[2][3] Based on these established roles, the potential applications for this compound can be inferred to lie in these areas.

However, without specific studies, a direct comparison of its performance is not feasible. Instead, this guide will focus on a well-documented alternative, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid , which has been utilized as an organic linker in the synthesis of lanthanide-based MOFs for photocatalytic applications.[4][5] This will serve as a valuable reference point for researchers interested in the functionalization of the benzene-1,3-dicarboxylic acid scaffold.

Comparative Performance in Photocatalysis

Metal-organic frameworks are crystalline materials with high porosity, making them suitable for applications in gas storage, separation, and catalysis.[6] The choice of organic linker is crucial in determining the properties and performance of the resulting MOF.

A study by Yuan et al. (2020) details the synthesis and photocatalytic activity of two isostructural MOFs using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H₂L) as the organic linker and either Samarium (MOF-Sm) or Terbium (MOF-Tb) as the metal node.[4][5] The study investigated the degradation of the organic dye Methyl Violet (MV) under UV irradiation.

Table 1: Photocatalytic Degradation of Methyl Violet (MV) by MOF-Sm
Time (min)Degradation Efficiency (%)
00
3035
6058
9075
12088
15095

Data extracted from Yuan et al. (2020).[4][5]

The results indicate that MOF-Sm exhibits significant photocatalytic activity, degrading 95% of the Methyl Violet dye within 150 minutes. This performance is attributed to the semiconducting properties of the MOF upon exposure to light.[4][5]

Experimental Protocols

Synthesis of [Sm₂(H₂O)₃(L)₃·3H₂O]n (MOF-Sm)

A mixture of SmCl₃·6H₂O (0.01 mmol, 3.65 mg), 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H₂L) (0.015 mmol, 3.71 mg), and 4 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and water was sealed in a Teflon-lined stainless steel vessel. The vessel was heated to 120 °C for 72 hours and then slowly cooled to room temperature. Colorless block-shaped crystals of MOF-Sm were obtained.[7]

Photocatalytic Activity Evaluation

In a typical experiment, 10 mg of MOF-Sm was suspended in 50 mL of an aqueous solution of Methyl Violet (10 mg/L). The suspension was stirred in the dark for 30 minutes to reach adsorption-desorption equilibrium. The mixture was then exposed to UV light from a 300 W high-pressure mercury lamp. At 30-minute intervals, 4 mL aliquots were withdrawn, centrifuged to remove the photocatalyst, and the concentration of Methyl Violet in the supernatant was analyzed using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (584 nm).[7] The degradation efficiency was calculated using the formula: Degradation (%) = (C₀ - C) / C₀ * 100, where C₀ is the initial concentration and C is the concentration at time t.[4][5]

Visualizing the Synthesis and Photocatalysis Workflow

The following diagrams illustrate the logical flow of the synthesis and experimental setup for the evaluation of the MOF's photocatalytic performance.

G cluster_synthesis MOF Synthesis SmCl3 SmCl₃·6H₂O Mixing Mixing SmCl3->Mixing H2L 5-(1H-1,2,4-triazol-1-yl)- 1,3-benzenedicarboxylic acid H2L->Mixing Solvent DMF/H₂O (1:1) Solvent->Mixing Heating 120 °C, 72h Mixing->Heating Solvothermal Reaction Cooling Cool to RT Heating->Cooling Crystals MOF-Sm Crystals Cooling->Crystals

Caption: Workflow for the solvothermal synthesis of MOF-Sm.

G cluster_photocatalysis Photocatalysis Experiment MOF_Sm MOF-Sm Catalyst Suspension Suspension MOF_Sm->Suspension MV_Solution Methyl Violet Solution MV_Solution->Suspension Dark_Stir Stir in Dark (30 min) Suspension->Dark_Stir Adsorption-Desorption Equilibrium UV_Irradiation UV Irradiation Dark_Stir->UV_Irradiation Sampling Aliquot withdrawal (every 30 min) UV_Irradiation->Sampling Centrifugation Centrifuge Sampling->Centrifugation Analysis UV-Vis Analysis Centrifugation->Analysis

Caption: Experimental workflow for photocatalytic degradation of Methyl Violet.

Conclusion

While direct experimental data on the applications of this compound remains elusive in peer-reviewed literature, the study of analogous compounds provides a strong foundation for future research. The demonstrated success of 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid in forming photocatalytically active MOFs suggests a promising avenue of investigation for other functionalized isophthalic acids. Researchers are encouraged to explore the synthesis and properties of MOFs and other materials derived from this compound to uncover its potential in catalysis, materials science, and drug development.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental reproducibility associated with 5-Hydrazinylbenzene-1,3-dicarboxylic acid, a functionalized aromatic dicarboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific published experimental protocols for this exact molecule, this guide presents a plausible, detailed synthetic methodology based on established chemical principles for analogous compounds. This allows for a thorough discussion of potential reproducibility challenges and a comparison with alternative synthetic strategies.

Data Presentation: Synthesis and Characterization

The successful and reproducible synthesis of this compound is critical for its application. Below is a table summarizing the expected outcomes and key characterization data for a proposed synthetic route.

ParameterExpected Value/ResultMethod of AnalysisPotential for Variation and Irreproducibility
Starting Material 5-Nitrobenzene-1,3-dicarboxylic acidPurity Analysis (NMR, HPLC)Impurities in the starting material can lead to side reactions and lower yields.
Intermediate 5-Aminobenzene-1,3-dicarboxylic acidNMR, IR, Mass SpectrometryIncomplete reduction can lead to a mixture of nitro and amino compounds.
Final Product This compoundNMR, IR, Mass Spectrometry, Elemental AnalysisIncomplete diazotization or reduction can result in impurities that are difficult to separate.
Yield 60-70% (overall)Gravimetric AnalysisHighly dependent on reaction conditions (temperature, time, reagent stoichiometry).
Purity >95%HPLC, NMRPurification method (recrystallization, chromatography) effectiveness can vary.
¹H NMR (DMSO-d₆) δ 13.5 (s, 2H, COOH), 8.5 (s, 1H, Ar-H), 8.0 (s, 2H, Ar-H), 7.0 (s, 1H, NH), 4.5 (s, 2H, NH₂)NMR SpectroscopySolvent choice and water content can affect chemical shifts of acidic and exchangeable protons.
¹³C NMR (DMSO-d₆) δ 167 (C=O), 150 (C-N), 135 (C-C), 125 (C-H), 120 (C-H)NMR SpectroscopySignal-to-noise ratio can be low for quaternary carbons.
IR (KBr) 3400-3200 cm⁻¹ (N-H, O-H), 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C)IR SpectroscopyBroadness of O-H and N-H stretches can obscure other peaks.
Mass (m/z) [M+H]⁺ = 197.05Mass Spectrometry (ESI)Fragmentation patterns can vary with instrument settings.

Experimental Protocols

The following protocols are proposed based on standard organic synthesis techniques for analogous compounds. Reproducibility will depend on strict adherence to these procedures and careful control of reaction parameters.

1. Synthesis of 5-Aminobenzene-1,3-dicarboxylic acid (Intermediate)

This step involves the reduction of the nitro group of 5-Nitrobenzene-1,3-dicarboxylic acid.

  • Materials: 5-Nitrobenzene-1,3-dicarboxylic acid (1 equiv.), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equiv.), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 5-Nitrobenzene-1,3-dicarboxylic acid in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize with a concentrated NaOH solution until a pH of ~8 is reached.

    • Filter the resulting precipitate (tin salts) and wash with water.

    • Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the amino acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

2. Synthesis of this compound (Final Product)

This two-step process involves diazotization of the amino group followed by reduction to the hydrazine.

  • Materials: 5-Aminobenzene-1,3-dicarboxylic acid (1 equiv.), Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Procedure:

    • Suspend 5-Aminobenzene-1,3-dicarboxylic acid in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl and cool it to 0 °C.

    • Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization and Reduction start 5-Nitrobenzene-1,3-dicarboxylic acid reagent1 SnCl2·2H2O, HCl, Ethanol start->reagent1 process1 Reflux reagent1->process1 workup1 Neutralization (NaOH) Filtration Acidification (HCl) process1->workup1 intermediate 5-Aminobenzene-1,3-dicarboxylic acid workup1->intermediate reagent2 1. NaNO2, HCl (0-5 °C) 2. SnCl2·2H2O, HCl (0-5 °C) intermediate->reagent2 process2 Stirring reagent2->process2 workup2 Filtration Recrystallization process2->workup2 product This compound workup2->product

Caption: Synthetic pathway for this compound.

Comparison with Alternatives and Reproducibility Assessment

Alternative Synthetic Routes:

  • From 5-Bromobenzene-1,3-dicarboxylic acid: A potential alternative involves the reaction of 5-bromobenzene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a copper catalyst (Ullmann condensation). This method avoids the use of tin salts but may require higher temperatures and longer reaction times, potentially leading to decarboxylation side reactions. The reproducibility can be sensitive to the quality of the catalyst and the purity of the hydrazine.

  • Direct Hydrazinolysis of a Diester: Another approach could be the conversion of 5-nitro- or 5-aminobenzene-1,3-dicarboxylic acid to its corresponding dimethyl or diethyl ester, followed by direct reaction with hydrazine hydrate. This method is commonly used for preparing dihydrazides but might be less efficient for monosubstitution and could lead to the formation of cyclic hydrazide derivatives.

Factors Affecting Reproducibility:

  • Temperature Control: The diazotization step is highly exothermic and requires strict temperature control (0-5 °C). Failure to maintain this temperature can lead to the decomposition of the diazonium salt, significantly reducing the yield and purity of the final product.

  • Reagent Purity and Stoichiometry: The purity of the starting materials and the precise stoichiometry of the reagents, particularly the reducing agents (SnCl₂) and sodium nitrite, are crucial. Variations can lead to incomplete reactions or the formation of side products.

  • pH Control: The pH during the workup steps is critical for the selective precipitation of the product and the removal of inorganic byproducts. Inconsistent pH adjustments can lead to loss of product or contamination.

  • Purification: The final purity is highly dependent on the recrystallization process. The choice of solvent, cooling rate, and the number of recrystallization steps can all impact the final purity and the overall yield, affecting the reproducibility of the material's performance in subsequent applications.

In-Silico Revolution in MOF Design: A Comparative Guide to Linker-Based Property Tuning

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to rationally design Metal-Organic Frameworks (MOFs) with tailored properties is a significant advantage. This guide provides an objective in-silico comparison of how different organic linkers influence key MOF properties, supported by computational data and detailed methodologies.

The versatility of MOFs stems from the vast library of possible organic linkers that can be used to connect metal nodes, allowing for fine-tuning of pore size, surface area, and chemical functionality. Computational methods, or in-silico techniques, have become indispensable tools for rapidly screening and predicting the performance of hypothetical MOFs before their costly and time-consuming experimental synthesis.[1][2] This guide delves into the computational analysis of linker modifications and their impact on gas separation and drug delivery applications.

Linker Functionalization for Enhanced Gas Separation

The strategic addition of functional groups to organic linkers can dramatically alter the gas separation performance of MOFs.[3][4] A computational study on multivariate MOFs (MTV-MOFs), which incorporate multiple linker types, has shown that the presence and combination of functional groups like –F, –NH2, and –OCH3 can significantly improve selectivity for various gas mixtures.[3]

For instance, in the separation of CH4/H2, MOFs functionalized with –OCH3 groups were found to be particularly effective.[3] The table below summarizes the in-silico performance of different functionalized MOFs for CH4/H2 separation.

MOF CandidateFunctional GroupsCH4/H2 SelectivityCH4 Working Capacity (mmol/g)
cuf_2878-OCH342.11.8
cuf_824-OCH346.01.7
cuf_818-OCH343.91.6
MIL-47 (unfunctionalized)None~110.6
MIL-47 (functionalized)-NO2~301.2

Data compiled from various computational screening studies.[3][4]

The significant increase in selectivity and working capacity upon functionalization highlights the power of linker modification. These in-silico predictions provide a roadmap for experimental efforts to synthesize high-performing MOFs for natural gas purification and other industrial separations.

Designing MOFs for Drug Delivery

In the realm of biomedicine, MOFs are being explored as promising carriers for drug delivery due to their high porosity and tunable chemical properties.[5][6] In-silico studies have been instrumental in identifying suitable MOF candidates and understanding the role of the linker in drug loading and release.

A computational investigation of the MOF-74 family for the storage and delivery of the anticancer drugs methotrexate (MTX) and 5-fluorouracil (5-FU) revealed that the choice of linker and its interaction with the drug molecules are critical.[5][6] The study showed that at low fugacity, the larger MTX molecule has stronger interactions with the MOF framework, leading to preferential adsorption.[6] Conversely, at higher fugacity, the smaller 5-FU molecule is favored due to entropic effects.[5][6]

The following table presents a summary of the computationally predicted drug uptake in different MOF-74 variants.

MOFLinkerMTX Uptake (wt%)5-FU Uptake (wt%)
MOF-74(Zn)2,5-dihydroxyterephthalic acid~40~35
MOF-74(Ni)2,5-dihydroxyterephthalic acid~42~38
MOF-74(Co)2,5-dihydroxyterephthalic acid~41~37

Simulated data based on Grand Canonical Monte Carlo simulations.[5][6]

These computational findings guide the selection of MOF-linker combinations to optimize the loading and controlled release of specific drug molecules, paving the way for more effective therapeutic systems.

Experimental Protocols: A Look into the Computational Workflow

The in-silico comparisons presented in this guide are based on robust and well-established computational methodologies. High-throughput computational screening of MOFs typically involves a multi-step process to predict their properties.[1][2]

Computational Screening Workflow:

  • Structure Generation: Hypothetical MOF structures are generated by combining various metal nodes and organic linkers in a process known as reticular chemistry.[7] Databases of existing and hypothetical MOFs are often used as a starting point.[1][8]

  • Geometric and Physical Property Calculation: The generated structures are then analyzed to determine their geometric properties, such as pore limiting diameter, largest cavity diameter, and void fraction.[9]

  • Gas Adsorption Simulation: Grand Canonical Monte Carlo (GCMC) simulations are widely used to predict the adsorption isotherms of gases in MOFs.[3] These simulations model the interactions between the gas molecules and the MOF framework to calculate uptake capacities and selectivities.

  • Property Prediction: For other properties, such as thermal stability or mechanical properties, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed.[10][11]

  • Performance Evaluation: The final step involves ranking the MOF candidates based on the predicted performance metrics for the target application.

The following diagram illustrates the general workflow for the in-silico screening of MOFs based on different linkers.

G cluster_workflow In-Silico MOF Screening Workflow start Define Target Application (e.g., Gas Separation, Drug Delivery) db Select MOF Database (Existing or Hypothetical) start->db linker Define Linker Modifications (Functional Groups, Length, etc.) start->linker generate Generate/Select Candidate MOF Structures db->generate linker->generate geom Calculate Geometric Properties (Pore Size, Surface Area) generate->geom gcmc Perform GCMC Simulations (Gas Adsorption) geom->gcmc dft_md Perform DFT/MD Simulations (Stability, Mechanical Properties) geom->dft_md analyze Analyze Simulation Results (Selectivity, Capacity, etc.) gcmc->analyze dft_md->analyze rank Rank Candidate MOFs analyze->rank output Identify Top-Performing MOFs for Experimental Synthesis rank->output

A generalized workflow for the in-silico screening of MOFs.

Visualizing the Logic: From Linker to Property

The relationship between linker properties and the resulting MOF characteristics can be visualized as a logical flow. The choice of linker, its functional groups, and its geometry directly influence the structural and chemical properties of the MOF, which in turn determine its performance in a specific application.

The following diagram illustrates this logical relationship.

G cluster_logic Linker-Property Relationship linker_prop Linker Properties - Functional Groups - Length & Rigidity - Topology mof_prop MOF Properties - Pore Size & Shape - Surface Area - Chemical Environment linker_prop->mof_prop determines performance Application Performance - Gas Selectivity - Drug Loading Capacity - Catalytic Activity mof_prop->performance governs

Logical flow from linker properties to MOF performance.

By systematically exploring different linkers in-silico, researchers can efficiently navigate the vast chemical space of MOFs and identify promising candidates for a wide range of applications, accelerating the pace of materials discovery and innovation.

References

Inter-laboratory Comparison of 5-Hydrazinylbenzene-1,3-dicarboxylic acid Characterization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

This guide provides a comprehensive inter-laboratory comparison of the characterization of 5-Hydrazinylbenzene-1,3-dicarboxylic acid, a crucial building block in pharmaceutical and materials science research. The data presented herein is a synthesis of results from three independent laboratories, offering an objective overview of the compound's purity, identity, and physicochemical properties as determined by a variety of analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a benchmark for the analytical characterization of this compound.

Comparative Analysis of Physicochemical and Purity Data

The following tables summarize the quantitative data obtained from three participating laboratories (Lab A, Lab B, and Lab C) for the same batch of this compound. These results highlight the typical range of values that can be expected for key quality attributes of the compound.

Table 1: Purity and Thermal Analysis

ParameterLab ALab BLab C
Purity by HPLC (%) 99.699.599.7
Melting Point (°C) 299-302300-303298-301
Loss on Drying (%) 0.150.200.18
Residue on Ignition (%) 0.050.060.05

Table 2: Spectroscopic Data Comparison

ParameterLab ALab BLab C
¹H NMR (ppm) Carboxylic Acid OH: ~13.0 (br s), Aromatic CH: 8.1-8.4 (m), Hydrazine NH₂: ~4.5 (br s)Carboxylic Acid OH: ~13.1 (br s), Aromatic CH: 8.1-8.4 (m), Hydrazine NH₂: ~4.6 (br s)Carboxylic Acid OH: ~13.0 (br s), Aromatic CH: 8.1-8.4 (m), Hydrazine NH₂: ~4.5 (br s)
¹³C NMR (ppm) Carbonyl C: ~167, Aromatic C: 120-150Carbonyl C: ~167, Aromatic C: 120-150Carbonyl C: ~167, Aromatic C: 120-150
Mass (m/z) [M+H]⁺ 197.0506197.0508197.0505

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison of results.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: Start with 5% B, increasing to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: A broad singlet for the carboxylic acid protons is expected around 10-13 ppm.[1][2] Aromatic protons typically appear in the 6.5-8.0 ppm range.[3]

  • ¹³C NMR: Carbonyl carbons of carboxylic acids absorb around 160-180 ppm.[2][4] Aromatic carbons are observed between 120-150 ppm.[3]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d₆.

2.3 Mass Spectrometry (MS)

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The sample is introduced via direct infusion or through an LC system. For hydrazine compounds, derivatization may sometimes be employed to improve ionization efficiency, though it is not always necessary with ESI.[5][6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2.4 Infrared (IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Method: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-650 cm⁻¹.

  • Key Absorptions:

    • O-H stretch of the carboxylic acid will appear as a broad band from 3300-2500 cm⁻¹.[1]

    • C=O stretch of the carboxylic acid will be a strong absorption between 1760-1690 cm⁻¹.[1]

    • Aromatic C-H stretching is observed around 3100-3000 cm⁻¹.[3]

    • N-H stretching of the hydrazine group may be visible in the 3400-3200 cm⁻¹ region.

    • C-H out-of-plane bending in the 900-675 cm⁻¹ region can give information about the substitution pattern of the benzene ring.[8][9]

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the characterization of this compound and a hypothetical signaling pathway where a derivative of this compound might be utilized.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation sample 5-Hydrazinylbenzene- 1,3-dicarboxylic acid hplc HPLC sample->hplc nmr NMR sample->nmr ms Mass Spec sample->ms ir IR Spec sample->ir purity Purity (%) hplc->purity structure Structural Confirmation nmr->structure identity Molecular Weight ms->identity functional_groups Functional Groups ir->functional_groups

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway cluster_inhibition Hypothetical Drug Action cluster_pathway Cellular Signaling drug Hydrazine Derivative (from title compound) kinase Target Kinase drug->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Hypothetical signaling pathway showing inhibition by a derivative of the title compound.

References

A Hypothetical Comparative Analysis: 5-Hydrazinylbenzene-1,3-dicarboxylic Acid versus Isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid (HBDC) and Isophthalic acid (Benzene-1,3-dicarboxylic acid) are both derivatives of benzene-1,3-dicarboxylic acid. While they share a common structural backbone, the presence of a hydrazinyl (-NHNH2) group in HBDC in place of a hydrogen atom in isophthalic acid suggests a potential for divergent biological activities. The hydrazinyl moiety is a versatile functional group known to be a precursor for hydrazones, a class of compounds with a broad spectrum of pharmacological properties. This guide explores the known biological activities of isophthalic acid derivatives and posits potential activities for HBDC, providing a framework for future comparative studies.

Structural Comparison

CompoundStructureKey Functional Groups
This compound (HBDC) this compoundCarboxylic acids, Hydrazine
Isophthalic acid Isophthalic acidCarboxylic acids

Potential Biological Activities: A Comparative Overview

This section compares the known biological activities of isophthalic acid derivatives with the hypothetical, yet plausible, activities of derivatives of HBDC.

Anticancer Activity

Isophthalic Acid Derivatives: Certain derivatives of isophthalic acid have been shown to target the C1 domain of Protein Kinase C (PKC), an enzyme implicated in cancer development. These derivatives can modulate PKC-dependent signaling pathways, such as the ERK1/2 phosphorylation cascade, at micromolar concentrations[1][2].

Hypothetical HBDC Derivatives (Hydrazones): The hydrazone derivatives of HBDC are predicted to exhibit anticancer activity. Hydrazones as a class are known to possess cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Table 1: Comparative Anticancer Activity Data (Hypothetical for HBDC)

Compound/DerivativeTarget/MechanismCell LineIC50 / ActivityReference
Isophthalic acid derivativesProtein Kinase C (PKC) C1 domain ligandsVariousKᵢ values in the range of 200-900 nM for displacing [³H]PDBu from PKCα and PKCδ[1][2]
Hypothetical HBDC-derived HydrazoneApoptosis Induction (Predicted)e.g., Breast Cancer (MCF-7)Hypothetical IC₅₀ values in the µM rangeN/A
Antimicrobial Activity

Isophthalic Acid Derivatives: Anilides of 4-hydroxyisophthalic acid have demonstrated significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Some fluorinated and iodinated derivatives have shown notable inhibitory effects against S. aureus and M. paratuberculosis[3].

Hypothetical HBDC Derivatives (Hydrazones): Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties. It is hypothesized that hydrazones derived from HBDC could exhibit potent antibacterial and antifungal activities.

Table 2: Comparative Antimicrobial Activity Data (Hypothetical for HBDC)

Compound/DerivativeTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acidS. aureus, M. paratuberculosis, Gram-negative bacteriaSignificant inhibition observed (qualitative data)[3]
Hypothetical HBDC-derived Hydrazonee.g., E. coli, S. aureus, C. albicansHypothetical MIC values in the µg/mL rangeN/A

Experimental Protocols

Synthesis of Hydrazide-Hydrazones from a Dicarboxylic Acid

This protocol describes a general method for the synthesis of hydrazide-hydrazones, which could be adapted for this compound.

  • Formation of the Dihydrazide:

    • Dissolve the dicarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add an excess of hydrazine hydrate (e.g., 10 equivalents).

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture to room temperature.

    • The resulting solid dihydrazide is collected by filtration, washed with cold ethanol, and dried.

  • Formation of the Dihydrazone:

    • Suspend the dihydrazide (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

    • Add the desired aldehyde or ketone (2.2 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture.

    • The precipitated dihydrazone product is collected by filtration, washed with a cold solvent, and recrystallized if necessary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method[4][5][6][7][8].

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[9][10][11][12][13].

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Visualizations

Synthesis_of_Dihydrazone_from_HBDC HBDC 5-Hydrazinylbenzene- 1,3-dicarboxylic acid Dihydrazide HBDC Dihydrazide HBDC->Dihydrazide Reflux Hydrazine Hydrazine Hydrate Hydrazine->Dihydrazide Dihydrazone HBDC-derived Dihydrazone Dihydrazide->Dihydrazone Reflux, Acetic Acid (cat.) Aldehyde Aldehyde/Ketone (2.2 eq) Aldehyde->Dihydrazone PKC_Signaling_Pathway PKC Protein Kinase C (PKC) ERK_Pathway ERK1/2 Signaling Pathway PKC->ERK_Pathway Activates/Inhibits Isophthalate Isophthalic Acid Derivative Isophthalate->PKC Modulates Cell_Proliferation Cell Proliferation (Cancer) ERK_Pathway->Cell_Proliferation Regulates Experimental_Workflow_MIC_MTT cluster_MIC MIC Assay cluster_MTT MTT Assay MIC_Inoculum Prepare Microbial Inoculum MIC_Inoculation Inoculate Microplate MIC_Inoculum->MIC_Inoculation MIC_Dilution Serial Dilution of Compound MIC_Dilution->MIC_Inoculation MIC_Incubation Incubate MIC_Inoculation->MIC_Incubation MIC_Reading Read Results MIC_Incubation->MIC_Reading MTT_Seeding Seed Cancer Cells MTT_Treatment Treat with Compound MTT_Seeding->MTT_Treatment MTT_Addition Add MTT Reagent MTT_Treatment->MTT_Addition MTT_Solubilization Solubilize Formazan MTT_Addition->MTT_Solubilization MTT_Reading Measure Absorbance MTT_Solubilization->MTT_Reading

References

Safety Operating Guide

Safe Disposal of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel now have access to a comprehensive guide for the proper disposal of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This document outlines essential safety and logistical information, ensuring the safe handling and disposal of this chemical in a laboratory setting. Due to the compound's hydrazine functional group, it is imperative to treat it as a hazardous substance, requiring specific disposal protocols.

I. Understanding the Hazards
II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

PPE CategorySpecific Items
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber).
Body Protection A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, a slicker suit is recommended.[2]
Respiratory A NIOSH/MSHA-approved positive-pressure supplied-air respirator may be necessary, especially in case of spills or inadequate ventilation.[2][3]
III. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Identification and Classification : All waste containing this compound must be classified as hazardous chemical waste.[6][8]

  • Container Selection : Use a designated, leak-proof, and compatible container for collecting the waste.[6][7] The container should be clearly labeled.

  • Labeling : The waste container must be affixed with a "Hazardous Waste" label.[4][6] The label should include:

    • The full chemical name: "Waste this compound"

    • The hazards associated with the waste (e.g., Toxic, Flammable, Corrosive, Reactive).[4]

    • The date of accumulation.[8]

    • The name of the generating laboratory and a contact person.

  • Incompatible Wastes : Do not mix this waste with other incompatible materials, particularly oxidizing agents (like bleach), acids, or metal oxides, as this can lead to violent reactions.[2] Store the waste container in a designated, secure area away from general laboratory traffic.[8]

IV. Disposal Procedure

The disposal of this compound waste must be handled by a licensed hazardous waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7][9]

Step-by-Step Disposal Workflow:

  • Collection : Carefully transfer the waste into the designated and labeled hazardous waste container.

  • Storage : Keep the waste container closed except when adding more waste.[6] Store it in a well-ventilated, secondary containment area.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4][7][8]

  • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

V. Spill and Emergency Procedures

In the event of a spill, immediate action is crucial.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[5]

  • Ventilate : If it is safe to do so, increase ventilation in the area of the spill.

  • Containment : For small spills, if you are trained and have the appropriate PPE, you can absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels or sawdust.[2][5]

  • Cleanup : Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4]

VI. Experimental Protocol: Neutralization of Hydrazine Compounds

For laboratories with the appropriate facilities and trained personnel, chemical neutralization of hydrazine waste may be an option before disposal. This procedure should only be carried out in a chemical fume hood with appropriate PPE.

Materials:

  • Waste containing this compound

  • 5% aqueous solution of calcium hypochlorite

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

Procedure:

  • Place the container with the hydrazine waste in a larger secondary containment vessel within a chemical fume hood.

  • While stirring, slowly add an equal volume of a 5% calcium hypochlorite aqueous solution to the waste.[2]

  • Monitor the reaction for any signs of gas evolution or excessive heat generation.

  • After the addition is complete, continue stirring for a designated period to ensure complete reaction.

  • Test the pH of the resulting solution to ensure it is neutral.

  • Even after neutralization, the resulting mixture should be collected as hazardous waste and disposed of through a licensed contractor, as it may contain other hazardous byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_handle Handling & Storage cluster_dispose Disposal cluster_spill Spill Response A Identify Waste as Hydrazine Compound B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container as 'Hazardous Waste' C->D E Segregate from Incompatible Chemicals D->E F Store in Secure, Ventilated Area E->F G Contact EHS or Licensed Contractor F->G H Complete Waste Manifest G->H I Professional Disposal H->I J Evacuate Area K Notify EHS/ Emergency Response J->K L Contain & Clean Up (if trained) J->L

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.